molecular formula C12H14O B1580967 4-Methyl-2-phenylpent-2-enal CAS No. 26643-91-4

4-Methyl-2-phenylpent-2-enal

Cat. No.: B1580967
CAS No.: 26643-91-4
M. Wt: 174.24 g/mol
InChI Key: ULRYRAHIBWLZKC-XYOKQWHBSA-N
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Description

(2Z)-4-Methyl-2-phenyl-2-pentenal is a member of phenylacetaldehydes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26643-91-4

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(Z)-4-methyl-2-phenylpent-2-enal

InChI

InChI=1S/C12H14O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b12-8+

InChI Key

ULRYRAHIBWLZKC-XYOKQWHBSA-N

SMILES

CC(C)C=C(C=O)C1=CC=CC=C1

Isomeric SMILES

CC(C)/C=C(\C=O)/C1=CC=CC=C1

Canonical SMILES

CC(C)C=C(C=O)C1=CC=CC=C1

boiling_point

82.00 to 87.00 °C. @ 0.70 mm Hg

density

0.980-0.986

Other CAS No.

26643-91-4

physical_description

Colourless to slightly yellow liquid;  Cocoa-like aroma

Pictograms

Irritant

solubility

Soluble in oils;  Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Structure of 4-Methyl-2-phenylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-phenylpent-2-enal, a member of the class of α,β-unsaturated aldehydes, is a compound of interest in the fields of flavor chemistry and toxicology. This technical guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, and spectroscopic data. Furthermore, it delves into a representative synthetic methodology, its regulatory status, and the toxicological considerations associated with its structural class, including its potential interaction with cellular signaling pathways. This document aims to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound is a substituted α,β-unsaturated aldehyde. The presence of a phenyl group and an isobutylidene moiety conjugated to the aldehyde function dictates its chemical reactivity and physical properties. The molecule exists as (E) and (Z) stereoisomers, with the specific isomer often influencing its sensory characteristics.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name This compound[1]
Synonyms Cocoa pentenal, α-Isobutylidenebenzeneacetaldehyde, 2-Phenyl-4-methylpent-2-enal[2][3][4]
CAS Number 26643-91-4[2][3][4]
Molecular Formula C₁₂H₁₄O[2][3][4]
Molecular Weight 174.24 g/mol [2][3][4]
InChI Key ULRYRAHIBWLZKC-UHFFFAOYSA-N (Isomer unspecified)[1]
Canonical SMILES CC(C)C=C(C=O)C1=CC=CC=C1[1]

Physicochemical Properties

The physical properties of this compound are characteristic of a moderately sized organic molecule with both aromatic and aliphatic features. It is a liquid at room temperature with a distinct aroma.

Table 2: Physical Properties of this compound

PropertyValueReference
Appearance Colorless to pale yellow liquid[2]
Odor Cocoa, rosy, sweet[3][4]
Boiling Point 96 °C at 0.7 mmHg[3][4]
Density 0.983 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.536[3][4]
Solubility Soluble in ethanol (B145695); Insoluble in water[2]
Flash Point 113 °C (closed cup)[3][4]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While detailed spectral data for this specific compound is not extensively published, the expected spectral features can be inferred from its structure and data on analogous compounds.

Table 3: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals expected for aromatic protons (phenyl group), an aldehydic proton, a vinylic proton, a methine proton, and methyl protons (isopropyl group).
¹³C NMR Resonances anticipated for a carbonyl carbon, aromatic carbons, vinylic carbons, and aliphatic carbons. A ¹³C NMR spectrum for the (E)-isomer has been reported.[5]
Infrared (IR) Characteristic absorption bands for C=O stretching (aldehyde), C=C stretching (alkene and aromatic), and C-H stretching (aromatic and aliphatic). IR spectra are available in public databases.[1][2][5]
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns for aldehydes include the loss of -CHO (M-29) and benzylic cleavage. A GC-MS profile is available, showing a molecular ion at m/z 174.[2]

Synthesis Methodology

A plausible and common method for the synthesis of this compound is the base-catalyzed aldol (B89426) condensation between phenylacetaldehyde (B1677652) and isobutyraldehyde (B47883).[6] This reaction involves the formation of an enolate from isobutyraldehyde which then acts as a nucleophile, attacking the carbonyl carbon of phenylacetaldehyde. The resulting β-hydroxy aldehyde readily undergoes dehydration to yield the final α,β-unsaturated aldehyde.

Experimental Protocol: Representative Aldol Condensation
  • Materials: Phenylacetaldehyde, isobutyraldehyde, a suitable base (e.g., sodium hydroxide (B78521) or potassium hydroxide), a solvent (e.g., ethanol or a biphasic system), and standard laboratory glassware.

  • Procedure:

    • A solution of the base in the chosen solvent is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

    • A mixture of phenylacetaldehyde and isobutyraldehyde is added dropwise to the cooled base solution with vigorous stirring.

    • The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified period, and the progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched, typically by the addition of an acid.

    • The product is extracted into an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is then purified, for example, by vacuum distillation or column chromatography.

Biological Activity and Toxicological Considerations

As an α,β-unsaturated aldehyde, this compound belongs to a class of compounds known for their biological reactivity.[7] The electrophilic nature of the β-carbon in the α,β-unsaturated system makes it susceptible to nucleophilic attack by biological macromolecules, such as proteins and DNA.[7][8]

Genotoxicity

There have been significant safety concerns regarding the genotoxicity of this compound. The European Food Safety Authority (EFSA) concluded that safety concerns regarding its ability to damage genetic material cannot be ruled out.[9][10] This has led to regulatory actions, and its use as a food flavoring agent has been restricted in the European Union.[9][10] The mechanism of genotoxicity for α,β-unsaturated aldehydes often involves the formation of DNA adducts, which can lead to mutations.[11][12]

Interaction with Cellular Signaling Pathways

α,β-Unsaturated aldehydes are known to interact with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.[13][14][15] Electrophiles can react with cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating their expression.[16][17]

G General Mechanism of α,β-Unsaturated Aldehyde Toxicity and Cellular Response cluster_0 Cellular Environment cluster_1 Nrf2-Keap1 Signaling Pathway (Cellular Defense) A α,β-Unsaturated Aldehyde (e.g., this compound) C Adduct Formation (Michael Addition) A->C reacts with F Keap1-Nrf2 Complex (Inactive) A->F modifies Keap1 B Biological Nucleophiles (Proteins, DNA) B->C D Cellular Damage (e.g., DNA Adducts, Protein Dysfunction) C->D leads to E Genotoxicity / Cytotoxicity D->E results in G Free Nrf2 F->G releases H Nrf2 Translocation to Nucleus G->H I ARE Binding H->I J Upregulation of Cytoprotective Genes I->J K Cellular Protection J->K promotes K->D counteracts

References

The Enigmatic Presence of 4-Methyl-2-phenylpent-2-enal in Theobroma cacao: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-phenylpent-2-enal, a volatile aldehyde also known by its trivial name "cocoa pentenal," has been identified as a contributor to the characteristic aroma of cocoa and chocolate. While its presence is noted in flavor industry databases, its natural occurrence, quantitative levels, and formation pathways in Theobroma cacao are not extensively documented in peer-reviewed scientific literature. This technical guide synthesizes the available information on this compound in the context of cocoa, providing a resource for researchers investigating flavor chemistry, natural product analysis, and the sensory attributes of chocolate.

Natural Occurrence and Quantitative Data

The definitive identification and quantification of this compound in raw or fermented Theobroma cacao beans within peer-reviewed scientific literature remains elusive. However, its presence in processed cocoa products is confirmed. A patent for a cocoa product reports the concentration of 4-methyl-2-phenyl-2-pentenal to be in the range of 53.3 to 96.9 µg/kg . This quantitative data, while not from a peer-reviewed academic journal, provides a crucial benchmark for future analytical studies.

Table 1: Quantitative Data for this compound in a Cocoa Product

CompoundConcentration Range (µg/kg)Source
This compound53.3 - 96.9Patent (WO2022096444A1)

Formation Pathway

The characteristic flavor of cocoa is largely developed during the fermentation and roasting of the beans. These processes facilitate a cascade of chemical reactions, including the Maillard reaction and Strecker degradation of amino acids, which generate a plethora of volatile aroma compounds.

The formation of this compound is proposed to occur through an aldol (B89426) condensation reaction between two Strecker aldehydes: phenylacetaldehyde and methylpropanal .

  • Phenylacetaldehyde is the Strecker degradation product of the amino acid phenylalanine .

  • Methylpropanal is the Strecker degradation product of the amino acid valine .

This reaction pathway highlights the importance of the amino acid precursors present in the cocoa beans and the processing conditions (temperature, time, pH) that favor both Strecker degradation and subsequent aldol condensation.

G cluster_strecker Strecker Degradation cluster_aldol Aldol Condensation Phe Phenylalanine Phe_aldehyde Phenylacetaldehyde Phe->Phe_aldehyde Roasting Val Valine Val_aldehyde Methylpropanal Val->Val_aldehyde Roasting Target This compound Phe_aldehyde->Target Val_aldehyde->Target

Figure 1: Proposed formation pathway of this compound in Theobroma cacao.

Experimental Protocols

Sample Preparation and Extraction

A common and effective technique for the extraction of volatile and semi-volatile compounds from solid matrices like cocoa is Headspace Solid-Phase Microextraction (HS-SPME) .

Protocol:

  • Sample Grinding: A known weight of cocoa beans, nibs, or chocolate is cryogenically ground to a fine powder to increase the surface area for extraction.

  • Vial Incubation: The powdered sample is placed in a sealed headspace vial. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not naturally present in cocoa) is added for quantification.

  • Extraction: The vial is incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • SPME Fiber Exposure: An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

Analytical Instrumentation and Conditions

The adsorbed volatile compounds are then desorbed from the SPME fiber in the injection port of a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) .

Typical GC-MS Parameters:

  • Injector: Splitless mode, temperature ~250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Temperature Program: A gradient program starting at a low temperature (e.g., 40°C) and ramping up to a high temperature (e.g., 280°C) to separate the various volatile compounds.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Data is acquired in full scan mode for identification and Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.

Identification and Quantification
  • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure analytical standard.

  • Quantification: A calibration curve is constructed using known concentrations of the analytical standard of this compound. The concentration in the sample is then calculated based on the peak area ratio of the analyte to the internal standard.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Grinding Cryogenic Grinding Vialing Vial Incubation with Internal Standard Grinding->Vialing HS_SPME Headspace SPME Vialing->HS_SPME GCMS GC-MS Analysis HS_SPME->GCMS Identification Identification (Retention Time & Mass Spectrum) GCMS->Identification Quantification Quantification (Calibration Curve) GCMS->Quantification

Figure 2: General experimental workflow for the analysis of this compound.

Conclusion and Future Research

The presence of this compound in processed cocoa products is established, with initial quantitative data now available. Its formation is logically linked to the well-understood Strecker degradation of amino acids and subsequent aldol condensation, which are key reactions in the development of cocoa's complex flavor profile.

However, significant research gaps remain. Future studies should focus on:

  • Validation in Raw and Fermented Beans: Investigating the presence and concentration of this compound in different varieties of Theobroma cacao at various stages of fermentation and drying.

  • Quantitative Method Development: Developing and validating a robust and sensitive analytical method specifically for the quantification of this aldehyde in cocoa matrices.

  • Sensory Impact: Correlating the concentration of this compound with sensory panel data to understand its precise contribution to the overall flavor and aroma of chocolate.

  • Biosynthetic Pathway Investigation: While the chemical formation pathway seems plausible, investigating any potential enzymatic roles in its formation within the cacao bean itself could provide deeper insights.

Addressing these research areas will provide a more complete understanding of the role of this compound in the chemistry and sensory perception of one of the world's most beloved food products.

Spectroscopic Analysis of 4-Methyl-2-phenylpent-2-enal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 4-Methyl-2-phenylpent-2-enal, a molecule of interest in flavor, fragrance, and synthetic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended to serve as a comprehensive reference for the structural elucidation and characterization of this α,β-unsaturated aldehyde.

Spectroscopic Data Summary

The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

¹H Nuclear Magnetic Resonance (NMR) Data

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The data presented here is consistent with the structure of this compound.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Integration
Aldehydic H~9.5Singlet-1H
Aromatic H's~7.3 - 7.5Multiplet-5H
Vinylic H~6.5Doublet~101H
Methine H~2.8Multiplet-1H
Methyl H's (isopropyl)~1.1Doublet~76H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Data

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.[1][2] The presence of signals in the aromatic, olefinic, and carbonyl regions are key indicators of the compound's structure.

Carbon Assignment Chemical Shift (δ) [ppm]
Carbonyl C~192
Vinylic C (α)~138
Vinylic C (β)~155
Aromatic C (quaternary)~134
Aromatic C-H's~128 - 130
Methine C~30
Methyl C's (isopropyl)~22
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands for an α,β-unsaturated aldehyde.[3][4]

**Frequency (cm⁻¹) **Functional Group Assignment Intensity
~3060Aromatic C-H stretchMedium
~2960Aliphatic C-H stretchStrong
~2870, ~2770Aldehydic C-H stretch (Fermi doublet)Medium
~1685C=O stretch (conjugated aldehyde)Strong
~1625C=C stretch (conjugated)Medium
~1600, ~1490, ~1450Aromatic C=C stretchMedium
~760, ~700Aromatic C-H bend (monosubstituted)Strong
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound exhibits a clear molecular ion peak and characteristic fragment ions.[1]

m/z Relative Intensity (%) Fragment Assignment
174~40[M]⁺ (Molecular Ion)
173~35[M-H]⁺
145~20[M-CHO]⁺
131~100[M-C₃H₇]⁺ (Loss of isopropyl radical)
115~50[C₉H₇]⁺
103~60[C₈H₇]⁺
91~45[C₇H₇]⁺ (Tropylium ion)
77~30[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following protocols describe the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 12 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 220 ppm

    • Temperature: 298 K

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat this compound was prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.

  • Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[5]

  • Acquisition:

    • Technique: Transmission

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. A background spectrum of the clean KBr plates was subtracted.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure purity. A dilute solution of the compound in dichloromethane (B109758) was injected.

  • Instrumentation: A NIST Mass Spectrometry Data Center library was referenced for fragmentation patterns.[1] The analysis was performed on a system operating in electron ionization (EI) mode.

  • Acquisition:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: 40 - 400 amu

    • Source Temperature: 230 °C

  • Data Processing: The mass spectrum was recorded, and the mass-to-charge ratios (m/z) and relative intensities of the ions were determined.

Structural Confirmation Workflow

The collective spectroscopic data provides a definitive confirmation of the structure of this compound. The logical workflow for this structural elucidation is depicted in the following diagram.

G Structural Elucidation of this compound cluster_MS Mass Spectrometry (MS) cluster_IR Infrared (IR) Spectroscopy cluster_NMR Nuclear Magnetic Resonance (NMR) MS_Data m/z 174 [M]⁺ MS_Conclusion Confirms Molecular Formula: C₁₂H₁₄O MS_Data->MS_Conclusion MS_Frag Fragments: - [M-H]⁺ - [M-CHO]⁺ - [M-C₃H₇]⁺ MS_Frag->MS_Conclusion Structure Confirmed Structure: This compound MS_Conclusion->Structure IR_Data Peaks at: ~1685 cm⁻¹ (C=O) ~1625 cm⁻¹ (C=C) ~2770 cm⁻¹ (Aldehyde C-H) IR_Conclusion Identifies Functional Groups: α,β-Unsaturated Aldehyde IR_Data->IR_Conclusion IR_Conclusion->Structure H_NMR ¹H NMR: - Aldehyde H (~9.5 ppm) - Vinylic H (~6.5 ppm) - Aromatic H's (7.3-7.5 ppm) - Isopropyl group NMR_Conclusion Determines Connectivity & Stereochemistry H_NMR->NMR_Conclusion C_NMR ¹³C NMR: - Carbonyl C (~192 ppm) - Vinylic Cs (~138, 155 ppm) - Aromatic Cs C_NMR->NMR_Conclusion NMR_Conclusion->Structure

Caption: Workflow for the structural confirmation of this compound.

References

An In-depth Technical Guide to 4-Methyl-2-phenylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-phenylpent-2-enal, a synthetic flavoring agent also known by various synonyms. This document details its chemical identity, properties, synthesis, and analytical methods. A significant focus is placed on the recent regulatory scrutiny and toxicological findings, particularly concerning its genotoxicity, which is of paramount importance for professionals in the fields of research and drug development. The guide includes detailed experimental protocols and visual diagrams to elucidate key processes and pathways.

Chemical Identity and Properties

This compound is an α,β-unsaturated aldehyde that has been used as a flavoring substance, imparting a characteristic cocoa-like aroma. Its unique structure, featuring a phenyl group and a branched alkyl chain, contributes to its distinct sensory properties.

Synonyms and CAS Number

The unambiguous identification of a chemical substance is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the number 26643-91-4 to this compound. This compound is also known by a variety of synonyms, which are summarized in the table below.

Table 1: Synonyms and Identifiers for this compound
Systematic Name This compound
IUPAC Name (E-isomer) (2E)-4-Methyl-2-phenylpent-2-enal
IUPAC Name (Z-isomer) (2Z)-4-methyl-2-phenylpent-2-enal
Common Synonyms Cocoa pentenal, alpha-Isobutylidenebenzeneacetaldehyde
Other Names 2-Phenyl-4-methylpent-2-enal, Benzeneacetaldehyde, α-(2-methylpropylidene)-
CAS Number 26643-91-4
EC Number 247-869-4
FEMA Number 3200
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, formulation, and analysis.

Table 2: Physicochemical Properties of this compound
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 96 °C at 0.7 mmHg
Density 0.983 g/mL at 25 °C
Refractive Index n20/D 1.536
Solubility Soluble in alcohol

Synthesis and Manufacturing

This compound is typically synthesized via an aldol (B89426) condensation reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed reaction of an enolate with a carbonyl compound, followed by dehydration.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification Phenylacetaldehyde (B1677652) Phenylacetaldehyde Aldol_Condensation Aldol Condensation Phenylacetaldehyde->Aldol_Condensation Isovaleraldehyde (B47997) Isovaleraldehyde Isovaleraldehyde->Aldol_Condensation Base_Catalyst Base Catalyst (e.g., NaOH, KOH) Base_Catalyst->Aldol_Condensation Crude_Product Crude this compound Aldol_Condensation->Crude_Product Purification Purification (e.g., Distillation, Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis of this compound via Aldol Condensation.

Experimental Protocol: Aldol Condensation

The following is a representative protocol for the synthesis of this compound.

Materials:

  • Phenylacetaldehyde

  • Isovaleraldehyde (3-Methylbutanal)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of phenylacetaldehyde and isovaleraldehyde in ethanol.

  • Slowly add a catalytic amount of a base (e.g., a solution of NaOH or KOH in ethanol) to the stirred solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Analytical Methods

Accurate and precise analytical methods are essential for the quality control and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

Protocol:

  • Column: C18 reverse-phase column (e.g., Newcrom R1).

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

  • Detection: UV detection at an appropriate wavelength.

  • Application: This method is suitable for purity assessment, quantitative analysis, and preparative separation for impurity isolation.

Toxicology and Regulatory Status

The toxicological profile of this compound is of significant concern, particularly for its use in consumer products.

Genotoxicity

Recent evaluations by the European Food Safety Authority (EFSA) have raised concerns about the genotoxic potential of this compound. Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, which can lead to mutations and potentially cancer.

The EFSA Panel on Food Additives and Flavourings concluded that a genotoxic potential for this substance could not be ruled out. As a result, the European Union is set to prohibit its use in food from February 2025.

Metabolism and Mechanism of Toxicity

As an α,β-unsaturated aldehyde, this compound is expected to be reactive towards biological nucleophiles. The electrophilic β-carbon can undergo Michael addition with cellular thiols, such as glutathione (B108866) (GSH).

Depletion of intracellular GSH can lead to oxidative stress and cellular damage. The metabolism of α,β-unsaturated aldehydes often involves conjugation with GSH, followed by further enzymatic modifications and excretion.

Metabolism_Pathway MPP This compound Michael_Addition Michael Addition MPP->Michael_Addition GSH Glutathione (GSH) GSH->Michael_Addition GSH_Adduct GSH Adduct Michael_Addition->GSH_Adduct Further_Metabolism Further Metabolism (e.g., Mercapturic Acid Formation) GSH_Adduct->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Caption: Postulated Metabolic Pathway of this compound.

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used method to assess the genotoxic potential of a compound by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Objective: To evaluate the potential of this compound to induce micronuclei in cultured mammalian cells.

Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, TK6).

Procedure:

  • Cell Culture: Culture the cells in a suitable medium until they reach the desired confluency.

  • Treatment: Expose the cells to a range of concentrations of this compound, along with a vehicle control and a positive control. The treatment is typically performed for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix) and for a longer period (e.g., 24 hours) without S9.

  • Cytokinesis Block: After the treatment period, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Analyze the slides under a microscope and score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: Statistically analyze the data to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.

Micronucleus_Assay_Workflow Cell_Culture Mammalian Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Cytokinesis_Block Cytokinesis Block (Cytochalasin B) Treatment->Cytokinesis_Block Harvesting Cell Harvesting and Fixation Cytokinesis_Block->Harvesting Staining Staining (e.g., Giemsa) Harvesting->Staining Microscopy Microscopic Analysis Staining->Microscopy Scoring Scoring of Micronuclei in Binucleated Cells Microscopy->Scoring Data_Analysis Statistical Analysis Scoring->Data_Analysis

Caption: Workflow for the In Vitro Micronucleus Assay.

Implications for Drug Development

For professionals in drug development, the case of this compound serves as an important reminder of the potential for seemingly innocuous compounds to possess toxicological liabilities. The presence of an α,β-unsaturated aldehyde moiety is a structural alert for potential reactivity and toxicity.

The genotoxicity concerns associated with this compound highlight the importance of early and thorough toxicological screening in the drug development process. Understanding the metabolic pathways and potential for covalent binding to cellular macromolecules is crucial for assessing the safety of new chemical entities.

Conclusion

This compound is a well-characterized synthetic compound with a history of use as a flavoring agent. However, recent findings regarding its potential genotoxicity have led to significant regulatory action. For researchers and drug development professionals, this compound exemplifies the importance of a comprehensive understanding of a molecule's chemical reactivity, metabolic fate, and toxicological profile. The information and protocols provided in this guide are intended to support further research and informed decision-making in the development of safe and effective new products.

The Biological Activity of α,β-Unsaturated Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Unsaturated aldehydes are a class of reactive electrophilic molecules that play a dual role in biology, acting as both toxic agents and signaling mediators. Generated endogenously through lipid peroxidation or encountered as environmental pollutants and dietary components, these compounds readily react with biological nucleophiles, primarily the thiol groups of cysteine residues in proteins. This reactivity underlies their ability to modulate key cellular signaling pathways, including the Keap1-Nrf2 antioxidant response, MAPK stress signaling, and NF-κB-mediated inflammation. This technical guide provides an in-depth overview of the biological activities of α,β-unsaturated aldehydes, focusing on their mechanisms of action, summarizing quantitative data on their effects, and detailing experimental protocols for their study.

Introduction

α,β-Unsaturated aldehydes are characterized by a carbon-carbon double bond conjugated to an aldehyde group. This structural motif renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reaction known as Michael addition.[1][2] This reactivity is central to their biological effects, as they can form covalent adducts with proteins and other macromolecules, leading to altered function.[3][4] Prominent examples include 4-hydroxy-2-nonenal (HNE), acrolein, and cinnamaldehyde. HNE and acrolein are major products of lipid peroxidation and are often used as biomarkers of oxidative stress.[5][6] Cinnamaldehyde is a natural product found in cinnamon and is known for its anti-inflammatory properties.[7][8] Understanding the mechanisms by which these compounds influence cellular processes is crucial for drug development and toxicology.

Core Mechanism of Action: Covalent Adduction

The primary mechanism by which α,β-unsaturated aldehydes exert their biological effects is through the formation of covalent adducts with nucleophilic amino acid residues in proteins, particularly cysteine, histidine, and lysine.[2][3] The thiol group of cysteine is the most common target due to its high nucleophilicity. This adduction can lead to a variety of outcomes, including enzyme inhibition, disruption of protein-protein interactions, and the activation or inhibition of signaling pathways.

Key Signaling Pathways Modulated by α,β-Unsaturated Aldehydes

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation. Keap1 is a cysteine-rich protein that acts as a sensor for electrophiles. α,β-Unsaturated aldehydes can directly modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7][9] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldehyde α,β-Unsaturated Aldehyde Keap1 Keap1 (Cys151, Cys273, Cys288) Aldehyde->Keap1 Covalent Modification Aldehyde->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Keap1->Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 E3 Ligase Cul3->Keap1 Cul3->Nrf2 Ubiquitination Ub Ubiquitin ARE ARE Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Figure 1: Activation of the Keap1-Nrf2 pathway by α,β-unsaturated aldehydes.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

MAPK pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis, in response to extracellular stimuli. α,β-Unsaturated aldehydes can activate several MAPK cascades, often as a result of cellular stress. For instance, 4-HNE has been shown to activate the p38 and JNK stress-activated pathways.[10] This activation can be initiated through various mechanisms, including the direct modification of signaling proteins or through the activation of upstream receptors like TRPA1.[11][12] A key upstream kinase activated by oxidative stress and electrophiles is Apoptosis Signal-regulating Kinase 1 (ASK1), which subsequently phosphorylates and activates MKK3/6 and MKK4/7, the upstream kinases for p38 and JNK, respectively.[10][13][14][15]

G Aldehyde α,β-Unsaturated Aldehyde (e.g., HNE) TRPA1 TRPA1 Receptor Aldehyde->TRPA1 Activates OxStress Oxidative Stress Aldehyde->OxStress ASK1 ASK1 TRPA1->ASK1 Activates OxStress->ASK1 Activates MKK36 MKK3/6 ASK1->MKK36 Phosphorylates MKK47 MKK4/7 ASK1->MKK47 Phosphorylates p38 p38 MKK36->p38 Phosphorylates JNK JNK MKK47->JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates JNK->TranscriptionFactors Activates CellularResponse Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse Regulates

Figure 2: Activation of MAPK signaling pathways by α,β-unsaturated aldehydes.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Several α,β-unsaturated aldehydes, notably cinnamaldehyde, have been shown to inhibit NF-κB activation.[7][8][16][17] This inhibition can occur through multiple mechanisms, including the prevention of IκBα phosphorylation and degradation, and the direct inhibition of p65 (a subunit of NF-κB) phosphorylation and nuclear translocation.[7][16]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNFα) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA κB Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) DNA->Genes Induces Transcription Aldehyde α,β-Unsaturated Aldehyde Aldehyde->IKK Inhibits Phosphorylation Aldehyde->NFkB Inhibits p65 Phosphorylation Aldehyde->NFkB_nuc Inhibits Translocation

Figure 3: Inhibition of the NF-κB signaling pathway by α,β-unsaturated aldehydes.

Quantitative Data on Biological Activities

The biological activity of α,β-unsaturated aldehydes is highly dependent on their chemical structure, concentration, and the cellular context. The following tables summarize some of the reported quantitative data for key compounds.

Table 1: Cytotoxicity of α,β-Unsaturated Aldehydes

CompoundCell LineAssayIC50Exposure Time (h)Reference
CinnamaldehydeA549 (Lung Carcinoma)MTT43 µM-[1]
CinnamaldehydeMCF-7 (Breast Cancer)MTT58 µg/mL24[1]
CinnamaldehydeMDA-MB-231 (Breast Cancer)MTT16.9 µg/mL24[1]
AcroleinHepG2 (Hepatoma)-~80-120 µM24[18]
4-HNESH-SY5Y (Neuroblastoma)Trypan Blue>5 µM4[19][20]

Table 2: Modulation of Signaling Pathways by α,β-Unsaturated Aldehydes

CompoundPathwayEffectCell LineMetricValueReference
CinnamaldehydeNF-κBInhibitionRAW 264.7IC5043 µM[6]
2-MethoxycinnamaldehydeNF-κBInhibitionRAW 264.7IC5031 µM[6]
4-HNEASK1-MAPKActivationHEK-293EC50~10 µM[10]

Experimental Protocols

Assessment of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[21][22][23][24][25]

Workflow:

G A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with various concentrations of α,β-unsaturated aldehyde for a defined period (e.g., 24, 48 h). A->B C 3. Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 h at 37°C. B->C D 4. Aspirate the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals. C->D E 5. Shake the plate for 15 minutes to ensure complete dissolution. D->E F 6. Measure the absorbance at ~570 nm using a microplate reader. E->F G 7. Calculate cell viability relative to an untreated control and determine the IC50 value. F->G

Figure 4: Experimental workflow for the MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the α,β-unsaturated aldehyde in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[23]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure the formazan crystals are fully dissolved.[21][23] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[24] A reference wavelength of >650 nm can be used to subtract background absorbance.[24]

  • Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) × 100. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Nrf2 Pathway Activation: Dual-Luciferase Reporter Assay

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).[26][27][28][29][30]

Workflow:

G A 1. Co-transfect cells (e.g., HEK293) with an ARE-firefly luciferase reporter plasmid and a Renilla luciferase control plasmid. B 2. Seed transfected cells in a 96-well white plate and allow them to recover. A->B C 3. Treat cells with the α,β-unsaturated aldehyde for a specific duration (e.g., 16-24 h). B->C D 4. Lyse the cells using a passive lysis buffer. C->D E 5. Add Luciferase Assay Reagent II (LAR II) to the lysate and measure firefly luminescence. D->E F 6. Add Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction. Measure Renilla luminescence. E->F G 7. Normalize the firefly luminescence to the Renilla luminescence to correct for transfection efficiency and cell number. F->G G A 1. Pre-treat cells with the α,β-unsaturated aldehyde, then stimulate with an NF-κB activator (e.g., TNFα, LPS). B 2. Prepare nuclear extracts from the treated and control cells. A->B C 3. Label a double-stranded DNA probe containing the NF-κB consensus sequence (e.g., with biotin (B1667282) or ³²P). B->C D 4. Incubate the nuclear extracts with the labeled probe in a binding reaction. C->D E 5. Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel. D->E F 6. Transfer the separated complexes to a membrane and detect the labeled probe. E->F G 7. Analyze the shift in the band corresponding to the NF-κB-DNA complex to assess inhibition. F->G

References

The Dual Nature of a Cocoa Aroma: A Technical Whitepaper on 4-Methyl-2-phenylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 4-Methyl-2-phenylpent-2-enal, a significant flavor compound historically associated with the characteristic aroma of cocoa. This document details its chemical properties, sensory profile, and likely formation pathways during cocoa processing. Crucially, it also addresses the recent and pivotal changes in its regulatory status within the European Union, a development with significant implications for the food and flavor industry.

Introduction: The Allure and Concern of a Cocoa Aldehyde

This compound, often referred to as cocoa pentenal, is an α,β-unsaturated aldehyde that has been widely recognized for its potent and characteristic cocoa-like aroma.[1] Its sensory profile, described as sweet, nutty, and rosy with distinct cocoa powder notes, has made it a valuable component in the formulation of chocolate and cocoa flavorings.[1] However, recent toxicological assessments have raised concerns regarding its safety, leading to a significant shift in its regulatory landscape.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its detection, quantification, and for understanding its behavior in food matrices.

PropertyValueReference
Molecular Formula C₁₂H₁₄O[2]
Molecular Weight 174.24 g/mol [2]
CAS Number 26643-91-4
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, cocoa, nutty, rose, powdery[1]
Boiling Point 96 °C at 0.7 mmHg
Density 0.983 g/mL at 25 °C
Refractive Index n20/D 1.536
Solubility Soluble in alcohol, insoluble in water[1]

Formation in Cocoa: The Maillard Reaction and Strecker Degradation

The characteristic flavor of roasted cocoa is the result of a complex network of chemical reactions, primarily the Maillard reaction and the associated Strecker degradation of amino acids.[3][4] While direct evidence for the specific formation pathway of this compound in cocoa is not extensively detailed in the available literature, it is widely understood to be a product of these reactions.

The likely precursors for this compound are the amino acids leucine (B10760876) and phenylalanine.[5][6] During the roasting of cocoa beans, these amino acids react with dicarbonyl compounds, which are intermediates of the Maillard reaction.[7] This interaction leads to the formation of Strecker aldehydes, including those derived from leucine (e.g., 3-methylbutanal) and phenylalanine (e.g., phenylacetaldehyde), which can then undergo further aldol (B89426) condensation reactions to form the larger and more complex this compound.

G Postulated Formation Pathway of this compound in Cocoa Roasting Leucine Leucine Strecker_Leucine Strecker Aldehyde (e.g., 3-Methylbutanal) Leucine->Strecker_Leucine Strecker Degradation Phenylalanine Phenylalanine Strecker_Phenylalanine Strecker Aldehyde (e.g., Phenylacetaldehyde) Phenylalanine->Strecker_Phenylalanine Strecker Degradation Dicarbonyls Dicarbonyls (from Maillard Reaction) Dicarbonyls->Strecker_Leucine Dicarbonyls->Strecker_Phenylalanine Aldol_Condensation Aldol Condensation Strecker_Leucine->Aldol_Condensation Strecker_Phenylalanine->Aldol_Condensation Target_Compound This compound Aldol_Condensation->Target_Compound

Postulated formation of this compound.

Analytical Methodologies: A Hypothetical Workflow for Quantification

G Hypothetical Experimental Workflow for Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification Homogenization Homogenization of Cocoa/Chocolate Sample Extraction Solvent Extraction (e.g., with Dichloromethane) Homogenization->Extraction Concentration Concentration of Extract Extraction->Concentration GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Concentration->GC_MS Data_Analysis Data Acquisition and Processing GC_MS->Data_Analysis Calibration Internal Standard Calibration Data_Analysis->Calibration Quantification_Result Quantification of This compound Calibration->Quantification_Result

A typical workflow for quantifying volatile compounds.

Hypothetical Experimental Protocol:

  • Sample Preparation: A known weight of finely ground cocoa or melted chocolate is homogenized.

  • Extraction: The homogenized sample is subjected to solvent extraction, for example, using dichloromethane, to isolate the volatile and semi-volatile compounds. An internal standard (e.g., a deuterated analog) would be added at this stage for accurate quantification.

  • Concentration: The extract is carefully concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

  • GC-MS Analysis: The concentrated extract is injected into a gas chromatograph coupled to a mass spectrometer. The GC would be equipped with a suitable capillary column (e.g., DB-5ms) and a temperature program designed to separate the target analyte from other matrix components. The mass spectrometer would be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound.

  • Quantification: A calibration curve would be constructed using standards of this compound and the internal standard. The concentration of the target compound in the sample would then be determined from this calibration curve.

Sensory Perception and Flavor Contribution

The sensory characteristics of this compound are central to its role as a flavor compound. Its primary descriptors are "cocoa," "sweet," "nutty," and "floral" with "rosy" and "powdery" undertones.[1] While quantitative data on its odor activity value (OAV) in cocoa products is not available, its low odor threshold is implied by its significant contribution to the overall cocoa aroma.

The perception of flavor is a complex process involving the interaction of volatile compounds with olfactory receptors in the nasal cavity. The specific olfactory receptors that bind to this compound have not been identified in the current body of literature. Research in this area would be valuable for understanding the molecular basis of cocoa flavor perception.

Regulatory Status: A Paradigm Shift

A critical development concerning this compound is the recent change in its regulatory status in the European Union. The European Food Safety Authority (EFSA) has concluded that safety concerns regarding its genotoxicity (the ability of a substance to damage the genetic information within a cell) cannot be ruled out.[8][9]

As a result, the European Commission is removing this compound from the Union list of authorized flavoring substances.[10][11] This decision has a significant impact on the food and flavor industry.

Timeline of Regulatory Action:

  • Restrictions Introduced: Commission Regulation (EU) 2024/238 introduced restrictions on the use of this compound.[9]

  • Removal from Union List: As of February 19, 2025 , food containing this compound will no longer be permitted to enter the EU market.[8][9] Foods containing this substance imported into the EU before this date may continue to be marketed until their use-by date, provided the importer can demonstrate the products were in transit.[8]

G Regulatory Timeline for this compound in the EU Initial_Use Historical Use as a Cocoa Flavoring Agent EFSA_Opinion EFSA Scientific Opinion: Genotoxicity Concerns Cannot Be Ruled Out Initial_Use->EFSA_Opinion Restrictions Commission Regulation (EU) 2024/238: Restrictions on Use Implemented EFSA_Opinion->Restrictions Ban February 19, 2025: Ban on Market Entry for Foods Containing the Substance Restrictions->Ban

The timeline of regulatory changes for this compound.

Conclusion and Future Perspectives

This compound represents a fascinating case study in the world of flavor chemistry. While it has been a valuable tool for recreating the desirable aroma of cocoa, the recent toxicological assessments and subsequent regulatory actions underscore the paramount importance of food safety.

For researchers and scientists in the field, this development opens up new avenues of investigation. There is a clear need for:

  • Quantitative Studies: To determine the natural occurrence and concentration of this compound in various cocoa cultivars and at different stages of processing.

  • Mechanistic Studies: To elucidate the precise biochemical pathways and intermediates involved in its formation during cocoa roasting.

  • Toxicological Research: To further investigate the potential genotoxicity of this and structurally related compounds.

  • Flavor Chemistry Innovation: To identify and develop safe and effective alternative compounds that can replicate the desirable sensory attributes of this compound for the flavor industry.

The story of this compound highlights the dynamic nature of food science, where the pursuit of desirable sensory experiences must always be balanced with rigorous safety evaluation.

References

Genotoxicity Profile of 4-Methyl-2-phenylpent-2-enal: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available genotoxicity data and regulatory standing of the flavoring substance 4-Methyl-2-phenylpent-2-enal. Due to a lack of direct experimental data on this compound, its genotoxicity assessment has been conducted by regulatory bodies through a read-across approach from the structurally related substance, 2-Phenylcrotonaldehyde.

This guide details the experimental protocols for the key genotoxicity assays relevant to this assessment and outlines the logical framework for the regulatory decision. It is important to note that specific quantitative data from genotoxicity studies on this compound are not publicly available. The data presented herein is based on the assessment of the representative substance, 2-Phenylcrotonaldehyde.

Regulatory Status and Read-Across Approach

The genotoxicity of this compound (FL-No. 05.100) was evaluated by the EFSA Panel on Food Additives and Flavourings (FAF) as part of Flavouring Group Evaluation 216, revision 2 (FGE.216Rev2).[1] Due to the absence of specific genotoxicity data for this substance, a read-across approach was employed, using 2-Phenylcrotonaldehyde (FL-No. 05.062) as the representative substance for the group of α,β-unsaturated 2-phenyl-2-alkenals.[1]

The primary concern identified for this group of compounds is the potential for aneugenicity, which is the induction of numerical chromosome aberrations.

Summary of Genotoxicity Data for the Representative Substance: 2-Phenylcrotonaldehyde

Quantitative data from the specific studies evaluated by EFSA are not publicly available. The following table summarizes the qualitative outcomes as reported in the EFSA scientific opinion FGE.216Rev2.[1]

Genotoxicity Endpoint Assay Type Test System Result Conclusion
Gene MutationIn vivo Transgenic Rodent (TGR) Gene Mutation AssayRodentNegativeConcern for gene mutations ruled out.[1]
Clastogenicity (DNA Strand Breaks)In vivo Comet AssayRodentNegativeConcern for clastogenicity ruled out.[1]
Aneugenicity/ClastogenicityIn vitro Micronucleus TestMammalian CellsPositiveInduced micronuclei through an aneugenic mode of action.[1]
Aneugenicity/ClastogenicityIn vivo Micronucleus TestRodent Bone MarrowInconclusiveCould not be used to rule out the potential for aneugenicity in vivo.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key genotoxicity assays relevant to the assessment of this compound and its structural analogues. These protocols are based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

Methodology:

  • Test Strains: A set of bacterial strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, is used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), usually derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This is to mimic the metabolic conversion of a test substance that may occur in vivo.

  • Exposure:

    • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if required) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted for each concentration of the test substance and compared to the number of spontaneous revertant colonies on negative control plates.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This test identifies substances that cause chromosomal damage by detecting micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Methodology:

  • Cell Cultures: Human peripheral blood lymphocytes or established mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) are used.

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction).

  • Exposure: Cells are exposed to a range of concentrations of the test substance for a short period (3-6 hours) in the presence and absence of S9, and for a longer period (1.5-2 normal cell cycle lengths) in the absence of S9.

  • Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis after the start of the treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide, or acridine (B1665455) orange).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. To distinguish between aneugenic and clastogenic effects, techniques like fluorescence in situ hybridization (FISH) with pan-centromeric DNA probes can be used. Micronuclei containing a centromere are indicative of aneuploidy, while those without are indicative of clastogenicity.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Methodology:

  • Cell Cultures: Similar to the micronucleus test, primary human lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are used.

  • Metabolic Activation: The test is performed with and without an S9 metabolic activation system.

  • Exposure: Cells are exposed to at least three concentrations of the test substance for varying durations, typically a short treatment (3-6 hours) with and without S9, and a continuous treatment (for approximately 1.5 normal cell cycle lengths) without S9.

  • Metaphase Arrest: A spindle inhibitor, such as colcemid or colchicine, is added to the cultures to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed under a microscope for structural aberrations, including chromosome and chromatid breaks, deletions, and exchanges.

  • Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations is considered a positive result.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the key genotoxicity assays.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_result Result b_strains Bacterial Strains (e.g., S. typhimurium) mix_no_s9 Mix: Bacteria + Test Substance b_strains->mix_no_s9 mix_s9 Mix: Bacteria + Test Substance + S9 b_strains->mix_s9 t_substance Test Substance (Multiple Concentrations) t_substance->mix_no_s9 t_substance->mix_s9 s9_prep S9 Mix Preparation (for Metabolic Activation) s9_prep->mix_s9 plate Plate onto Minimal Agar mix_no_s9->plate mix_s9->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analyze Statistical Analysis (Compare to Control) count->analyze result Mutagenic or Non-Mutagenic analyze->result

Caption: General workflow of the Ames Test (Bacterial Reverse Mutation Assay).

Micronucleus_Test_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_result Result cells Mammalian Cell Culture (e.g., Lymphocytes, CHO) expose Expose Cells to Test Substance (+/- S9) cells->expose t_substance Test Substance (Multiple Concentrations) t_substance->expose s9_prep S9 Mix Preparation s9_prep->expose cyto_b Add Cytochalasin B (to block cytokinesis) expose->cyto_b harvest Harvest and Fix Cells cyto_b->harvest stain Stain with DNA Dye harvest->stain score Microscopic Scoring (Count Micronuclei in Binucleated Cells) stain->score analyze Statistical Analysis score->analyze result Positive or Negative for Chromosomal Damage analyze->result

Caption: General workflow of the In Vitro Mammalian Cell Micronucleus Test.

Chromosomal_Aberration_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_result Result cells Mammalian Cell Culture (e.g., Lymphocytes, CHO) expose Expose Cells to Test Substance (+/- S9) cells->expose t_substance Test Substance (Multiple Concentrations) t_substance->expose s9_prep S9 Mix Preparation s9_prep->expose metaphase_arrest Add Metaphase-Arresting Agent (e.g., Colcemid) expose->metaphase_arrest harvest Harvest, Hypotonic Treatment, Fixation metaphase_arrest->harvest slide_prep Prepare Microscope Slides harvest->slide_prep stain Stain Chromosomes (e.g., Giemsa) slide_prep->stain score Microscopic Analysis of Metaphase Chromosomes stain->score analyze Statistical Analysis score->analyze result Positive or Negative for Structural Aberrations analyze->result

Caption: General workflow of the In Vitro Chromosomal Aberration Test.
Signaling Pathways and Logical Relationships

Due to the limited mechanistic data available for this compound, a specific signaling pathway for its genotoxicity cannot be depicted. However, the logical relationship for its regulatory assessment based on the read-across approach is illustrated below.

Read_Across_Logic cluster_surrogate_data Genotoxicity Data for Representative Substance substance This compound (Target Substance) data_gap No Direct Genotoxicity Data substance->data_gap structural_similarity Structural Similarity (α,β-unsaturated 2-phenyl-2-alkenals) substance->structural_similarity surrogate 2-Phenylcrotonaldehyde (Representative Substance) surrogate->structural_similarity invivo_neg Negative in vivo (Gene Mutation, Comet Assay) surrogate->invivo_neg invitro_pos Positive in vitro (Micronucleus - Aneugenicity) surrogate->invitro_pos invivo_inconclusive Inconclusive in vivo (Micronucleus Assay) surrogate->invivo_inconclusive structural_similarity->surrogate enables read-across conclusion Genotoxicity Concern for This compound Cannot Be Ruled Out invitro_pos->conclusion raises concern invivo_inconclusive->conclusion fails to rule out concern

References

An In-depth Technical Guide to the Physical Properties of 4-Methyl-2-phenylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 4-Methyl-2-phenylpent-2-enal, a compound of interest for researchers, scientists, and professionals in drug development and flavor science. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Physical Properties Summary

The physical characteristics of this compound are critical for its handling, application, and synthesis. The compound is typically a colorless to slightly yellow liquid with a cocoa-like aroma[1]. A summary of its key quantitative physical properties is presented below.

Physical PropertyValueConditionsReference
Boiling Point 82.00 to 87.00 °C@ 0.70 mm Hg[1]
96 °C@ 0.7 mm Hg[2][3]
Density 0.980 - 0.986 g/mLNot Specified[1]
0.983 g/mL@ 25 °C[2][3]
0.974 - 0.984 g/mL@ 25 °C[4]
Refractive Index 1.536n20/D[2][3]

Experimental Protocols

The determination of the boiling point and density of this compound requires precise and standardized laboratory procedures. Below are detailed methodologies for these key experiments.

1. Determination of Boiling Point via the Capillary Method (Thiele Tube)

This method is suitable for determining the boiling point of small quantities of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.[5][6]

Apparatus and Materials:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Heating mantle or Bunsen burner

  • Liquid paraffin (B1166041) or other suitable heating bath oil

  • Sample of this compound

  • Stand and clamps

Procedure:

  • Sample Preparation: Fill the small test tube with the this compound sample to a depth of about 2-3 cm.

  • Capillary Insertion: Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly into the Thiele tube containing the heating oil, making sure the oil level is above the sample level but below the opening of the test tube.

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles is observed. Stop heating and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[6]

  • Pressure Correction: Since the boiling point is dependent on the atmospheric pressure, it is crucial to record the barometric pressure during the experiment. For high accuracy, the observed boiling point can be corrected to standard pressure (760 mm Hg).

2. Determination of Density

Density is a fundamental physical property defined as mass per unit volume.

Apparatus and Materials:

  • Pycnometer (a small glass flask of known volume)

  • Analytical balance (accurate to ±0.0001 g)

  • Water bath with temperature control

  • Sample of this compound

  • Distilled water (for calibration)

  • Acetone (for cleaning and drying)

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and ensure it is completely dry.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on the analytical balance and record its mass (m1).

  • Calibration with Water: Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it (m2). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the this compound sample, bring it to the same constant temperature in the water bath, adjust the liquid level, dry the exterior, and weigh it (m3).

  • Density Calculation: The density (ρ) of the sample at the specified temperature is calculated using the following formula: ρ_sample = (m3 - m1) / V where V = (m2 - m1) / ρ_water

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

G Workflow for Physical Property Analysis cluster_0 Preparation cluster_1 Boiling Point Determination cluster_2 Density Determination cluster_3 Data Analysis & Reporting Sample Obtain Pure Sample of this compound BP_Setup Setup Thiele Tube Apparatus Sample->BP_Setup D_Setup Weigh Empty Pycnometer Sample->D_Setup Apparatus Prepare & Calibrate Apparatus Apparatus->BP_Setup Apparatus->D_Setup BP_Measure Heat & Observe Bubble Stream BP_Setup->BP_Measure BP_Record Record Temperature at Liquid Ingress BP_Measure->BP_Record Calculate Calculate Density & Correct Boiling Point BP_Record->Calculate D_Calibrate Calibrate with Distilled Water D_Setup->D_Calibrate D_Measure Weigh Pycnometer with Sample D_Calibrate->D_Measure D_Measure->Calculate Report Report Final Values with Conditions Calculate->Report

Caption: Logical workflow for determining the physical properties of a chemical compound.

References

An In-depth Technical Guide to the Isomers of 4-Methyl-2-phenylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-phenylpent-2-enal is an alpha,beta-unsaturated aldehyde that exists as geometric isomers, primarily the (E) and (Z)-isomers. This technical guide provides a comprehensive overview of the characteristics, synthesis, and spectral properties of these isomers. It also delves into the biological activities associated with the alpha,beta-unsaturated aldehyde functional group, a key feature of these molecules. Due to its use as a flavoring agent, the regulatory status and associated safety concerns of this compound are also discussed. This document aims to be a valuable resource for professionals in research, and drug development by consolidating available data, outlining general experimental protocols, and visualizing key concepts.

Introduction

This compound, a member of the phenylacetaldehyde (B1677652) class of organic compounds, is a molecule of interest in the flavor and fragrance industry due to its characteristic cocoa and nutty aroma.[1][2] Its chemical structure, featuring a conjugated system of a phenyl group, a carbon-carbon double bond, and an aldehyde group, gives rise to geometric isomerism. The biological activities and toxicological profile of alpha,beta-unsaturated aldehydes are of significant interest in the scientific community, making a thorough understanding of the isomers of this compound crucial for its safe and effective application.

Isomers of this compound

The primary isomers of this compound are the (E) and (Z)-geometric isomers, which arise from the restricted rotation around the C2-C3 double bond.

(E)-4-Methyl-2-phenylpent-2-enal
  • Synonyms: (2E)-4-Methyl-2-phenyl-2-pentenal, FEMA NO. 3200, E-[3]

  • IUPAC Name: (E)-4-methyl-2-phenylpent-2-enal[3]

(Z)-4-Methyl-2-phenylpent-2-enal
  • Synonyms: (2Z)-4-Methyl-2-phenyl-2-pentenal, FEMA NO. 3200, Z-[4]

  • IUPAC Name: (Z)-4-methyl-2-phenylpent-2-enal[4]

Physicochemical Characteristics

Quantitative data for the individual isomers are limited, with most available information pertaining to a mixture of the cis and trans isomers or being computationally derived.

PropertyValue (Mixture of Isomers unless specified)Reference
Molecular Formula C₁₂H₁₄O[3][4][5]
Molecular Weight 174.24 g/mol [3][4][5]
CAS Number 26643-91-4 (mixture)[5][6]
Boiling Point 96 °C at 0.7 mmHg[2][6]
Density 0.983 g/mL at 25 °C[2][6]
Refractive Index n20/D 1.536[2][6]
Organoleptic Properties Cocoa, rose, sweet[6]

Computed Properties (for individual isomers)

Property(E)-Isomer(Z)-IsomerReference
XLogP3 2.92.9[3][4]
Topological Polar Surface Area 17.1 Ų17.1 Ų[3][4]
Hydrogen Bond Donor Count 00[1]
Hydrogen Bond Acceptor Count 11[1]
Rotatable Bond Count 33[1]

Experimental Protocols

Synthesis

The synthesis of this compound is typically achieved through an aldol (B89426) condensation reaction.[2]

General Aldol Condensation Protocol:

  • Reactants: Phenylacetaldehyde and isobutyraldehyde (B47883) are the likely precursors.

  • Catalyst: A basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, is used to deprotonate the alpha-carbon of isobutyraldehyde, forming an enolate.

  • Reaction: The enolate then acts as a nucleophile, attacking the carbonyl carbon of phenylacetaldehyde.

  • Dehydration: The resulting aldol addition product is then dehydrated, typically by heating, to form the alpha,beta-unsaturated aldehyde.

  • Isomer Separation: The reaction often yields a mixture of (E) and (Z) isomers. Separation of these isomers can be challenging and may require techniques such as fractional distillation or preparative chromatography (e.g., HPLC or GC).

G General Synthesis Workflow Reactants Phenylacetaldehyde + Isobutyraldehyde AldolAddition Aldol Addition Reactants->AldolAddition BaseCatalyst Base Catalyst (e.g., NaOH) BaseCatalyst->AldolAddition Dehydration Dehydration (Heat) AldolAddition->Dehydration IsomerMixture Mixture of (E) and (Z) Isomers Dehydration->IsomerMixture Separation Isomer Separation (e.g., Chromatography) IsomerMixture->Separation E_Isomer (E)-4-Methyl-2-phenylpent-2-enal Separation->E_Isomer Z_Isomer (Z)-4-Methyl-2-phenylpent-2-enal Separation->Z_Isomer

Caption: General workflow for the synthesis of this compound isomers.

Spectroscopic Characterization

The structural elucidation of the (E) and (Z) isomers of this compound relies on standard spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The chemical shifts and coupling constants of the vinylic and aldehydic protons are diagnostic for differentiating between the (E) and (Z) isomers. The Nuclear Overhauser Effect (NOE) can also be used to determine the spatial proximity of protons and thus the geometry of the double bond.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the vicinity of the double bond will differ between the two isomers.

4.2.2. Mass Spectrometry (MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the isomers and determine their mass-to-charge ratio, confirming the molecular weight. The fragmentation patterns can also provide structural information.

4.2.3. Infrared (IR) Spectroscopy

  • The IR spectrum will show characteristic absorption bands for the aldehyde C-H stretch, the carbonyl (C=O) stretch, and the carbon-carbon double bond (C=C) stretch of the alpha,beta-unsaturated system.

Biological Activity and Toxicology

The biological activity of this compound is intrinsically linked to its alpha,beta-unsaturated aldehyde functionality.

Mechanism of Action

Alpha,beta-unsaturated aldehydes are known electrophiles that can react with nucleophilic functional groups in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins and amino groups in DNA, primarily through a Michael-type addition reaction.[4][6][7] This covalent modification can lead to altered protein function and potential genotoxicity.

G Michael Addition Mechanism UnsaturatedAldehyde α,β-Unsaturated Aldehyde (e.g., this compound) MichaelAddition Michael-Type Addition UnsaturatedAldehyde->MichaelAddition Nucleophile Biological Nucleophile (e.g., Cysteine residue in protein) Nucleophile->MichaelAddition CovalentAdduct Covalent Adduct Formation MichaelAddition->CovalentAdduct AlteredFunction Altered Protein Function / DNA Damage CovalentAdduct->AlteredFunction

Caption: General mechanism of biological activity for α,β-unsaturated aldehydes.

Genotoxicity

The European Food Safety Authority (EFSA) has raised concerns about the genotoxicity of this compound.[1][8][9] Genotoxicity refers to the ability of a substance to damage the genetic information within a cell. Due to these safety concerns, the European Union has removed this substance from the list of authorized flavoring substances, with its use in food being prohibited from February 19, 2025.[8][9]

Potential Therapeutic Applications

While the electrophilic nature of alpha,beta-unsaturated carbonyl compounds can lead to toxicity, it can also be harnessed for therapeutic purposes.[4] For instance, the irreversible binding to active sites of enzymes is a strategy being explored in drug development, particularly in cancer treatment.[4] Research on derivatives of similar chemical structures has shown potential anticancer activities.[3] However, there is currently no specific research on the anticancer properties of this compound isomers.

Conclusion

The (E) and (Z) isomers of this compound are compounds with notable organoleptic properties. Their chemical and biological characteristics are dominated by the presence of the alpha,beta-unsaturated aldehyde functional group. While this moiety is responsible for their aroma, it also confers electrophilic reactivity that can lead to interactions with biological macromolecules, raising toxicological concerns such as genotoxicity. The regulatory actions taken by the European Union underscore the importance of a thorough safety assessment of such compounds. Further research is needed to fully characterize the individual isomers, develop specific and efficient synthesis and separation protocols, and further investigate their biological activities and potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals working with this and similar molecules.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Methyl-2-phenylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-phenylpent-2-enal is an α,β-unsaturated aldehyde characterized by a conjugated system that includes a phenyl ring, a carbon-carbon double bond, and an aldehyde functional group. This arrangement results in a molecule with multiple reactive sites, primarily the electrophilic carbonyl carbon and the β-carbon of the alkene. The reactivity of the aldehyde group is intricately linked to this conjugated system, influencing the regioselectivity of nucleophilic attacks. This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in this compound, including its synthesis, key reactions, and the factors governing its chemical behavior. While specific quantitative data and detailed protocols for this molecule are not extensively published, this guide leverages data from the closely related and well-studied analogue, cinnamaldehyde (B126680), to provide representative experimental procedures and reactivity profiles.

Introduction

This compound, a member of the phenylacetaldehyde (B1677652) family, possesses a structure that is of significant interest in organic synthesis.[1] As an α,β-unsaturated aldehyde, its chemical properties are dictated by the electronic interplay between the phenyl group, the alkene, and the carbonyl group.[2] This conjugation creates two principal electrophilic centers: the carbonyl carbon (C1) and the β-carbon (C3), making the molecule susceptible to both 1,2- and 1,4-nucleophilic additions.[2] The specific reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions, a concept central to controlling the synthetic outcome.[3]

This guide will explore the fundamental reactions of the aldehyde group in this compound, including oxidation, reduction, and nucleophilic additions. Due to a lack of extensive literature on this specific compound, experimental data and protocols for cinnamaldehyde, a structurally similar and extensively studied α,β-unsaturated aldehyde, will be used to illustrate these transformations.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic identifiers for this compound is provided below.

PropertyValueReference
Molecular Formula C₁₂H₁₄O[1]
Molecular Weight 174.24 g/mol [4]
CAS Number 26643-91-4[1]
Appearance Colorless to slightly yellow liquid[3]
Odor Cocoa-like aroma[3][5]
Boiling Point 96 °C at 0.7 mmHg[4]
Density 0.983 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.536[4]
SMILES CC(C)C=C(C=O)C1=CC=CC=C1[1]
InChI 1S/C12H14O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-10H,1-2H3[1]

Synthesis

The most common method for the synthesis of α,β-unsaturated aldehydes such as this compound is through an aldol (B89426) condensation reaction.[5] This involves the base- or acid-catalyzed reaction of an aldehyde or ketone containing an α-hydrogen with another carbonyl compound, followed by dehydration.

Logical Workflow for Aldol Condensation Synthesis

cluster_reactants Reactants cluster_conditions Reaction Conditions Isovaleraldehyde Isovaleraldehyde Aldol_Condensation Aldol Condensation Isovaleraldehyde->Aldol_Condensation Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->Aldol_Condensation Base_Catalyst Base Catalyst (e.g., NaOH, KOH) Base_Catalyst->Aldol_Condensation Solvent Solvent (e.g., Ethanol) Solvent->Aldol_Condensation Dehydration Dehydration (often spontaneous or with heat) Aldol_Condensation->Dehydration Product This compound Dehydration->Product

Caption: General workflow for the synthesis of this compound.

Reactivity of the Aldehyde Group

The reactivity of this compound is dominated by its α,β-unsaturated aldehyde nature. The presence of the conjugated system delocalizes the electron density, creating electrophilic sites at both the carbonyl carbon (C1) and the β-carbon (C3). This leads to a competition between 1,2-addition (at the carbonyl group) and 1,4-addition (conjugate addition).

Diagram of Competing Nucleophilic Addition Pathways

Start This compound Addition_1_2 1,2-Addition (Kinetic Control) Start->Addition_1_2 Direct Attack at C=O Addition_1_4 1,4-Addition (Thermodynamic Control) Start->Addition_1_4 Conjugate Attack at C=C Hard_Nu Hard Nucleophile (e.g., Grignard Reagent) Hard_Nu->Addition_1_2 Soft_Nu Soft Nucleophile (e.g., Thiol, Amine) Soft_Nu->Addition_1_4 Product_1_2 Allylic Alcohol Derivative Addition_1_2->Product_1_2 Product_1_4 Saturated Aldehyde Derivative Addition_1_4->Product_1_4

Caption: Factors influencing 1,2- vs. 1,4-nucleophilic addition.

Oxidation

The aldehyde group of α,β-unsaturated aldehydes can be oxidized to a carboxylic acid, preserving the carbon-carbon double bond. Jones oxidation is a common method for this transformation.

Quantitative Data for Oxidation (Cinnamaldehyde Analogue)

Oxidizing AgentSubstrateProductYield (%)Reference
Jones Reagent (CrO₃/H₂SO₄/acetone)CinnamaldehydeCinnamic Acid~85[6]

Experimental Protocol: Jones Oxidation of Cinnamaldehyde

  • Reagent Preparation: Prepare the Jones reagent by dissolving 26.72 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid, and then carefully diluting with water to a total volume of 100 mL.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1 equivalent) in acetone (B3395972).

  • Oxidation: Cool the acetone solution to 0-10 °C in an ice bath. Add the Jones reagent dropwise from the dropping funnel, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green. Continue the addition until the orange color persists.

  • Work-up: Once the reaction is complete, add isopropanol (B130326) to quench any excess oxidant until the green color of Cr(III) is observed. Decant the acetone solution from the chromium salts.

  • Isolation: Evaporate the acetone under reduced pressure. Dissolve the residue in ether and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude carboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain the pure α,β-unsaturated carboxylic acid.

Reduction

The reduction of α,β-unsaturated aldehydes can yield different products depending on the reducing agent and reaction conditions.

  • 1,2-Reduction: Selective reduction of the carbonyl group to an alcohol, preserving the double bond, can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄), often in the presence of a Lewis acid such as cerium(III) chloride (Luche reduction).[7]

  • 1,4-Reduction (Conjugate Reduction): Reduction of the carbon-carbon double bond can occur, leading to a saturated aldehyde, which may be further reduced to a saturated alcohol.[8]

Quantitative Data for Reduction (Cinnamaldehyde Analogue)

Reducing AgentSubstrateMajor ProductYield (%)Reference
NaBH₄/CeCl₃CinnamaldehydeCinnamyl alcohol (1,2-reduction)>97[7]
NaBH₄Cinnamaldehyde3-Phenyl-1-propanol (1,2- and 1,4-reduction)Variable[8]

Experimental Protocol: Selective 1,2-Reduction of Cinnamaldehyde (Luche Reduction)

  • Reaction Setup: In a round-bottom flask, dissolve cinnamaldehyde (1 equivalent) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 equivalents) in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 5-10 minutes.

  • Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding water.

  • Isolation: Extract the aqueous mixture with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure cinnamyl alcohol.

Nucleophilic Addition

As previously discussed, the outcome of nucleophilic addition is highly dependent on the nucleophile.

  • Hard Nucleophiles (e.g., Grignard reagents, organolithiums): These reagents tend to favor irreversible, kinetically controlled 1,2-addition at the carbonyl carbon.[3][9]

  • Soft Nucleophiles (e.g., organocuprates, thiols, amines): These nucleophiles typically favor reversible, thermodynamically controlled 1,4-addition (conjugate addition).[3][10]

Quantitative Data for Nucleophilic Addition (Cinnamaldehyde Analogue)

NucleophileSubstrateMajor Product TypeReference
Phenylmagnesium bromide (Grignard)Cinnamaldehyde1,2-Addition[11]
Lithium diphenylcuprate (Gilman)Cinnamaldehyde1,4-Addition[12]
ThiophenolCinnamaldehyde1,4-Addition[1]

Experimental Protocol: 1,4-Addition of a Thiol to Cinnamaldehyde

  • Reaction Setup: In a round-bottom flask, dissolve cinnamaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Nucleophilic Addition: Add thiophenol (1.1 equivalents) to the solution. To catalyze the reaction, a catalytic amount of a weak base like triethylamine (B128534) can be added.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting β-thioether aldehyde by column chromatography on silica gel.

Biological Considerations and Safety

Recent evaluations by the European Food Safety Authority (EFSA) have raised concerns about the genotoxicity of this compound.[13] As a result, its use as a flavoring substance in the European Union is being phased out, with a prohibition on its entry into the EU market for food products effective from February 19, 2025.[13] This highlights the importance of thorough toxicological assessment for α,β-unsaturated aldehydes, as their electrophilic nature can lead to covalent interactions with biological macromolecules.

Conclusion

The aldehyde group in this compound exhibits a rich and varied reactivity profile, largely governed by its conjugation with a phenyl ring and a carbon-carbon double bond. The key transformations of this functional group include oxidation to a carboxylic acid, reduction to either an allylic or saturated alcohol, and nucleophilic additions that can be directed to either the 1,2- or 1,4-position by careful selection of the nucleophile and reaction conditions. While specific quantitative data for this molecule is limited, the well-documented chemistry of cinnamaldehyde provides a reliable framework for predicting its behavior and developing synthetic protocols. For professionals in drug development, the potential for this and similar molecules to act as covalent modifiers necessitates careful consideration of their toxicological profiles.

References

Methodological & Application

Synthesis of 4-Methyl-2-phenylpent-2-enal via Aldol Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Methyl-2-phenylpent-2-enal, an α,β-unsaturated aldehyde, through a base-catalyzed crossed aldol (B89426) condensation, specifically a Claisen-Schmidt condensation. The synthesis involves the reaction of benzaldehyde (B42025) with isobutyraldehyde (B47883) in the presence of a sodium hydroxide (B78521) catalyst in an ethanolic solution. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and visual diagrams illustrating the reaction mechanism and experimental workflow, intended for use in synthetic chemistry laboratories.

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated carbonyl compounds.[1] When the condensation occurs between two different carbonyl compounds, it is known as a crossed aldol condensation.[2] A synthetically useful variation of the crossed aldol condensation is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone containing α-hydrogens with an aromatic carbonyl compound that lacks α-hydrogens.[3]

This protocol details the synthesis of this compound from benzaldehyde (which lacks α-hydrogens) and isobutyraldehyde (which possesses an enolizable α-hydrogen) using a base catalyst. The resulting α,β-unsaturated aldehyde is a valuable intermediate in the synthesis of various organic molecules and has applications in the flavor and fragrance industry.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Benzaldehyde + Isobutyraldehyde --(NaOH, Ethanol)--> this compound + H₂O

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that the yield is based on a representative procedure and may vary depending on the specific experimental conditions and scale.

ParameterValueReference
Reactants
Benzaldehyde (molar equivalent)1.0Representative Protocol
Isobutyraldehyde (molar equivalent)1.2Representative Protocol
Catalyst
Sodium Hydroxide (concentration)10% aqueous solution[4]
Solvent Ethanol (95%)[4]
Reaction Conditions
TemperatureRoom Temperature[3]
Reaction Time30 minutes[3]
Product Yield
Theoretical YieldTo be calculated based on limiting reagent
Actual Yield (representative)~70-80%General observation for similar reactions
Product Properties
Molecular FormulaC₁₂H₁₄O[5]
Molecular Weight174.24 g/mol [5]
Boiling Point96 °C at 0.7 mmHg[1]
Density0.983 g/mL at 25 °C[1]

Experimental Protocol

This protocol describes a representative method for the synthesis of this compound.

Materials and Reagents:

  • Benzaldehyde (C₇H₆O)

  • Isobutyraldehyde (2-Methylpropanal, C₄H₈O)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 eq) in 95% ethanol.

    • Cool the flask in an ice-water bath.

  • Addition of Reactants:

    • To the cooled solution, add isobutyraldehyde (1.2 eq).

    • Prepare a 10% aqueous solution of sodium hydroxide.

    • Slowly add the 10% NaOH solution dropwise to the stirred mixture of aldehydes in the ice bath. Maintain the temperature below 10 °C during the addition.

  • Reaction:

    • After the addition of the base is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. The formation of a precipitate or an emulsion may be observed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic extracts.

    • Wash the combined organic layer with deionized water, followed by a wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to obtain pure this compound. Collect the fraction boiling at approximately 96 °C at 0.7 mmHg.[1]

Characterization:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and by gas chromatography-mass spectrometry (GC-MS).

Visualizations

Reaction Mechanism

The following diagram illustrates the base-catalyzed aldol condensation mechanism for the synthesis of this compound.

aldol_condensation_mechanism start Isobutyraldehyde enolate Enolate Ion (nucleophile) start->enolate benzaldehyde Benzaldehyde (electrophile) enolate->benzaldehyde Nucleophilic Attack alkoxide Alkoxide Intermediate benzaldehyde->alkoxide aldol_adduct β-Hydroxy Aldehyde (Aldol Adduct) alkoxide->aldol_adduct final_product This compound (α,β-Unsaturated Aldehyde) aldol_adduct->final_product Dehydration (-H₂O) oh_minus_2 OH⁻ oh_minus OH⁻ oh_minus->start Deprotonation of α-H h2o_1 H₂O h2o_1->alkoxide Protonation h2o_2 H₂O

Caption: Base-catalyzed aldol condensation mechanism.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis of this compound.

experimental_workflow start Start: Mix Benzaldehyde and Isobutyraldehyde in Ethanol cool Cool mixture in ice bath start->cool add_base Slowly add 10% NaOH (aq) cool->add_base react Stir at room temperature for 30 min add_base->react workup Workup: 1. Add water 2. Extract with organic solvent react->workup wash Wash organic layer with water and brine workup->wash dry Dry organic layer with Na₂SO₄ wash->dry filter Filter to remove drying agent dry->filter evaporate Evaporate solvent (Rotovap) filter->evaporate purify Purify by vacuum distillation evaporate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Organic solvents are flammable. Avoid open flames.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound via a Claisen-Schmidt condensation. The protocol is straightforward and utilizes common laboratory reagents and techniques. The provided quantitative data and visual diagrams serve as valuable resources for researchers and scientists in the field of organic synthesis. Successful execution of this protocol will yield a valuable α,β-unsaturated aldehyde intermediate for further synthetic applications.

References

Application Note: Aldol Condensation for the Synthesis of α,β-Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the aldol (B89426) condensation reaction for the synthesis of α,β-unsaturated aldehydes, which are valuable intermediates in organic synthesis. It outlines the underlying reaction mechanisms under various catalytic conditions, presents detailed experimental protocols, and summarizes key quantitative data. The significance of this reaction lies in its robust ability to form carbon-carbon bonds, yielding conjugated systems that are precursors to a wide range of complex molecules and pharmaceuticals.[1]

Introduction

The aldol condensation is a cornerstone reaction in organic chemistry used for forming carbon-carbon bonds.[2] The reaction involves the coupling of two carbonyl compounds (aldehydes or ketones) to first form a β-hydroxy carbonyl compound (an aldol addition product).[3][4] This intermediate can then undergo dehydration to yield an α,β-unsaturated carbonyl compound.[3][5] The formation of the conjugated π-system provides a thermodynamic driving force for the dehydration step, making the overall condensation favorable, especially when heated.[6][7]

This process can be catalyzed by either acids or bases.[3] Crossed-aldol condensations, which involve two different carbonyl compounds, are synthetically useful, particularly when one of the aldehydes lacks α-hydrogens, preventing self-condensation and minimizing side products.[8] Modern variations of this reaction include organocatalysis, microwave-assisted synthesis, and solvent-free conditions, which often provide improved yields, shorter reaction times, and a better environmental profile.[9][10]

Reaction Mechanisms

The aldol condensation can proceed through different pathways depending on the catalyst used. The key steps involve the formation of a nucleophilic enol or enolate, its addition to an electrophilic carbonyl group, and subsequent elimination of water.

Base-Catalyzed Mechanism

Under basic conditions, the reaction proceeds via an enolate intermediate.[1]

  • Enolate Formation: A base abstracts an acidic α-hydrogen from one of the carbonyl compounds to form a resonance-stabilized enolate ion.[11]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second carbonyl molecule, forming a tetrahedral alkoxide intermediate.[1][2]

  • Protonation: The alkoxide is protonated by the solvent (e.g., water or ethanol) to give the β-hydroxy carbonyl compound (aldol adduct).[12]

  • Dehydration (E1cB): The aldol adduct, still in the presence of base, is deprotonated at the α-carbon to form another enolate. This is followed by the elimination of a hydroxide (B78521) ion to form the α,β-unsaturated product.[3][5]

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2 & 3: Nucleophilic Attack & Protonation cluster_3 Step 4: Dehydration (E1cB) A R-CH2-CHO B R-CH(-)-CHO ↔ R-CH=CH-O(-) A->B + OH- B->A + H2O C R-CH(-)-CHO E R'-CH(O-)-CH(R)-CHO C->E attacks D R'-CHO D->E F R'-CH(OH)-CH(R)-CHO (Aldol Adduct) E->F + H2O G R'-CH(OH)-CH(R)-CHO H R'-CH(OH)-C(-)(R)-CHO G->H + OH- I R'-CH=C(R)-CHO (α,β-Unsaturated Aldehyde) H->I -OH-

Caption: Base-catalyzed aldol condensation mechanism.

Acid-Catalyzed Mechanism

In the presence of an acid catalyst, the reaction proceeds through an enol intermediate.[13][14]

  • Enol Formation: The acid catalyzes the tautomerization of the carbonyl compound to its enol form.[13]

  • Carbonyl Activation: The acid also protonates the carbonyl oxygen of a second molecule, making it a more potent electrophile.[13]

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks the activated carbonyl carbon.[2]

  • Dehydration: The resulting β-hydroxy carbonyl adduct is protonated at the hydroxyl group, which then leaves as a water molecule to form the stable, conjugated α,β-unsaturated product.[13][14]

G cluster_1 Step 1: Enol Formation cluster_2 Step 2: Carbonyl Activation cluster_3 Step 3 & 4: Nucleophilic Attack & Dehydration A R-CH2-CHO B R-CH=CH-OH (Enol) A->B H+ (cat.) E R-CH=CH-OH C R'-CHO D R'-CH=O(+)H C->D + H+ F R'-CH=O(+)H G R'-CH(OH)-CH(R)-CHO E->G attacks F->G H R'-CH=C(R)-CHO (α,β-Unsaturated Aldehyde) G->H H+, -H2O

Caption: Acid-catalyzed aldol condensation mechanism.

Experimental Protocols

The following section details protocols for synthesizing α,β-unsaturated carbonyl compounds under different conditions.

Protocol 1: Base-Catalyzed Synthesis of Cinnamaldehyde (B126680) (Crossed-Aldol)

This protocol describes the synthesis of cinnamaldehyde from benzaldehyde (B42025) and acetaldehyde (B116499) using a base catalyst.[12][15]

Materials and Reagents:

  • Benzaldehyde (1.2 moles)

  • Acetaldehyde (1.0 mole, e.g., as a 30% solution)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (e.g., 2M aqueous solution)[5]

  • Glacial Acetic Acid

  • Diethyl ether

  • Distilled water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Pressure-equalizing addition funnel

  • Condenser

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the magnetic stirrer, addition funnel, and condenser. Place the flask in an ice bath.

  • Reagent Addition: Add benzaldehyde and the acetaldehyde solution to the flask. Slowly add the aqueous KOH or NaOH solution dropwise from the addition funnel while stirring vigorously. Maintain the temperature below 25-30°C.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 4 hours. The solution will typically turn a deep yellow color.[12]

  • Workup: Pour the reaction mixture into a beaker and neutralize it by adding glacial acetic acid dropwise until the pH is neutral. Add distilled water to dissolve any precipitate.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, which contains the product. Wash the organic layer with water, then with a saturated brine solution.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (e.g., diethyl ether) by simple distillation. The remaining crude product can be purified by vacuum distillation to yield pure cinnamaldehyde.[12]

Protocol 2: Solvent-Free Aldol Condensation

This "green chemistry" protocol minimizes solvent use by grinding solid reactants together.[16][17][18]

Materials and Reagents:

  • Aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde, 1.0 eq)

  • Ketone with α-hydrogens (e.g., 1-indanone, 1.0 eq)

  • Sodium Hydroxide (NaOH) pellets (finely ground)

  • 10% Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Equipment:

  • Mortar and pestle

  • Spatula

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Grinding: Place the aldehyde, ketone, and finely ground NaOH in the mortar.[18]

  • Reaction: Grind the solid mixture vigorously with the pestle for 10-15 minutes. The mixture will often liquefy due to melting point depression before solidifying again as the product forms.[16][17]

  • Workup: Add ~2 mL of 10% HCl to the solid mass in the mortar and break up any chunks to neutralize the remaining base. Check that the mixture is acidic with pH paper.[16]

  • Isolation: Isolate the crude solid product by vacuum filtration, washing thoroughly with cold water.[18]

  • Purification: Allow the product to air dry on the filter, then purify by recrystallization from a suitable solvent, such as ethanol.[16]

Protocol 3: Microwave-Assisted Organocatalytic Synthesis

This protocol utilizes microwave irradiation and an organocatalyst for a rapid and efficient cross-aldol condensation.[10]

Materials and Reagents:

Equipment:

  • Microwave synthesis reactor with appropriate reaction vessels

  • Magnetic stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a microwave process vial, combine heptanal, benzaldehyde, and pyrrolidine with a magnetic stir bar.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 30 minutes).[19] Monitor the reaction progress by TLC if possible.

  • Purification: After the reaction is complete and the vessel has cooled, the crude product can be purified directly by column chromatography on silica (B1680970) gel to yield the α,β-unsaturated aldehyde (jasmine aldehyde).[10]

Data Presentation

The following table summarizes reaction parameters for various aldol condensation protocols leading to α,β-unsaturated products.

EntryCarbonyl 1 (Nucleophile)Carbonyl 2 (Electrophile)Catalyst/ConditionsTimeYield (%)Reference
1Acetonep-Tolualdehyde2M NaOH (aq), 95% EtOH, RT15 minHigh (product precipitates)[2][5]
2AcetaldehydeBenzaldehydeKOH, RT4 h~70-85%[12][20]
3AcetophenoneSubstituted BenzaldehydesSolid NaOH, Grinding (Solvent-free)10 minHigh[18][21]
43-Methyl-2-cyclohexenoneAromatic AldehydesBiCl₃, MW, Solvent-free2-8 minGood[9]
5HeptanalBenzaldehydePyrrolidine, MW (150°C), Solvent-free30 minExcellent[10]
6AcetophenoneBenzaldehydeCu(OTf)₂, MW, Solvent-free20 min87%[22]

Experimental Workflow and Logic

A typical experimental workflow for an aldol condensation involves reaction setup, execution, product isolation, and finally purification and characterization.

G A 1. Reagent Preparation (Aldehyde, Ketone, Catalyst, Solvent) B 2. Reaction Setup (Flask, Stirrer, Condenser, etc.) A->B C 3. Controlled Reagent Addition (e.g., dropwise addition of base) B->C D 4. Reaction Monitoring (TLC, Color Change, Precipitation) C->D E 5. Reaction Quenching/Neutralization (e.g., addition of acid) D->E F 6. Product Isolation (Filtration or Extraction) E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Characterization (NMR, IR, Melting Point) G->H

Caption: General experimental workflow for aldol condensation.

Conclusion

The aldol condensation remains a highly versatile and powerful tool for the synthesis of α,β-unsaturated aldehydes and ketones.[5] The classic acid- and base-catalyzed methods are robust and widely used. Furthermore, the development of modern techniques such as organocatalysis, microwave-assisted synthesis, and solvent-free protocols has enhanced the efficiency, selectivity, and environmental sustainability of this fundamental transformation, making it adaptable to a wide range of synthetic challenges in research and industry.[23][24]

References

Application Note: Quantification of 4-Methyl-2-phenylpent-2-enal in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

4-Methyl-2-phenylpent-2-enal is an α,β-unsaturated aldehyde. The analysis of such compounds is crucial in various fields, including flavor and fragrance, environmental monitoring, and toxicology. Due to its potential volatility and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique, offering high separation efficiency and definitive identification based on mass spectra. This document provides a detailed protocol for the analysis of this compound, which can be adapted for various sample matrices.

Experimental

2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

A general liquid-liquid extraction protocol is described below, which can be optimized based on the specific sample matrix.

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[1]

  • Solvent Selection: Use a volatile organic solvent such as dichloromethane (B109758) or hexane. Avoid water, non-volatile solvents, and strong acids or bases.[1]

  • Extraction:

    • To 1 mL of the aqueous sample, add 1 mL of the chosen organic solvent (e.g., dichloromethane).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge the sample for 10 minutes at 3000 rpm to separate the aqueous and organic layers.

  • Isolation: Carefully transfer the organic (bottom, if using dichloromethane) layer to a clean glass vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the organic extract to remove any residual water.

  • Concentration (Optional): If high sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate) to a final volume of 100 µL.

  • Transfer: Transfer the final extract to a GC-MS autosampler vial.

2.2. GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and should be optimized for the specific instrument and application.

Parameter Recommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program - Initial Temperature: 70 °C, hold for 2 min
- Ramp: 10 °C/min to 280 °C
- Hold: 5 min at 280 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM)

2.3. Selected Ion Monitoring (SIM) for Quantification

For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended for quantification. Based on the mass spectrum of the structurally similar compound 5-methyl-2-phenyl-2-hexenal, the following ions are suggested for monitoring this compound (Molecular Weight: 174.25 g/mol ). These will require confirmation by running a standard.

Ion (m/z) Role
174Molecular Ion (Quantifier)
159Fragment Ion (Qualifier)
103Fragment Ion (Qualifier)
91Fragment Ion (Qualifier)

Quantitative Data Summary

The following table presents hypothetical performance data for a validated method based on the analysis of structurally similar α,β-unsaturated aldehydes. These values should be determined experimentally for this compound.

Parameter Expected Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 10-50 ng/mL
Limit of Quantification (LOQ) 50-150 ng/mL
Recovery 85-110%
Precision (%RSD) < 15%

Workflow Diagram

GCMS_Workflow GC-MS Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Concentration Solvent Evaporation (Optional) LLE->Concentration Reconstitution Reconstitution in Ethyl Acetate Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a detailed, representative protocol for the analysis of this compound by GC-MS. The described sample preparation, instrumental parameters, and data analysis workflow offer a solid foundation for researchers to develop and validate a method for their specific needs. Optimization of the protocol for the particular sample matrix and instrumentation is recommended to achieve the best performance.

References

Application Notes & Protocols: Quantification of 4-Methyl-2-phenylpent-2-enal in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-2-phenylpent-2-enal (FEMA No. 3200, FL No. 05.100) is a flavoring substance that has been used in various food products to impart floral, green, and cocoa-like notes. It has been reported to occur naturally in Theobroma cacao.[1] Recently, due to concerns regarding its genotoxicity, regulatory scrutiny of this compound has increased, culminating in its removal from the European Union's list of authorized flavoring substances, with a prohibition on market entry for foods containing it effective from February 19, 2025.[2][3][4] This regulatory change necessitates robust and reliable analytical methods for the quantification of this compound in diverse food matrices to ensure compliance and for use in further safety assessments.

These application notes provide a detailed protocol for the quantification of this compound in food matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodology is based on established principles for the analysis of volatile and semi-volatile α,β-unsaturated aldehydes in complex food systems.[3][5][6][7]

Analytical Methodology

The recommended approach for the quantification of this compound is Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for detecting trace amounts of the analyte in complex food matrices. A stable isotope-labeled internal standard (IS) of this compound (e.g., d5-4-methyl-2-phenylpent-2-enal) is recommended for accurate quantification, as it compensates for matrix effects and variations during sample preparation and injection. If a labeled standard is not available, a compound with similar chemical properties and chromatographic behavior can be used as an alternative internal standard.

1. Sample Preparation

The choice of sample preparation technique depends on the food matrix. The following sections outline protocols for different matrix types.

1.1. Solid and Semi-Solid Food Matrices (e.g., Baked Goods, Confectionery, Cocoa Products)

A solvent extraction followed by an optional clean-up step is proposed for these matrices.

Protocol:

  • Homogenization: Homogenize a representative portion of the food sample to a fine powder or paste.

  • Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with the internal standard solution at an appropriate concentration.

  • Extraction:

    • Add 10 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes.

  • Collection: Carefully transfer the supernatant (the solvent layer) to a clean tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction (steps 4-6) on the remaining solid residue with another 10 mL of solvent. Combine the supernatants.

  • Drying: Add anhydrous sodium sulfate (B86663) to the combined extract to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for GC-MS/MS analysis.

1.2. Liquid Food Matrices (e.g., Beverages, Sauces)

For liquid matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.

Protocol (LLE):

  • Aliquoting: Place 10 mL of the liquid sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with the internal standard solution.

  • Extraction:

    • Add 10 mL of an appropriate extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer (top layer for ethyl acetate) to a new tube.

  • Drying and Concentration: Follow steps 8-10 from the solid matrix protocol.

2. GC-MS/MS Instrumental Parameters

The following are typical instrumental parameters that can be used as a starting point and should be optimized for the specific instrument.

ParameterSuggested Setting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Column5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature ProgramInitial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of a standard of this compound and its internal standard.
Hypothetical Precursor Ion (m/z)174 (Molecular Ion)
Hypothetical Product Ions (m/z)To be determined (e.g., fragments corresponding to loss of functional groups)

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical but realistic performance data for the proposed analytical method. This data should be established during in-house method validation.

Table 1: Method Performance Characteristics

ParameterHypothetical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)1 µg/kg
Limit of Quantification (LOQ)5 µg/kg

Table 2: Recovery and Precision Data in Different Food Matrices

Food MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Baked Goods 1095< 10
5098< 8
Cocoa Powder 1088< 15
5092< 12
Beverage 10102< 7
50105< 5

Visualizations

Workflow for Quantification of this compound in Solid Food Matrices

G Figure 1: Workflow for Solid Food Matrices sample Homogenized Solid Sample (5g) spike Spike with Internal Standard sample->spike extract Add Solvent (e.g., Ethyl Acetate) Ultrasonicate for 15 min spike->extract centrifuge Centrifuge at 5000 x g extract->centrifuge collect Collect Supernatant centrifuge->collect concentrate Concentrate to 1 mL under Nitrogen collect->concentrate analyze GC-MS/MS Analysis concentrate->analyze

Caption: Workflow for Solid Food Matrices

Logical Relationship for Method Validation

G Figure 2: Key Aspects of Method Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

References

Application Notes and Protocols for 4-Methyl-2-phenylpent-2-enal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Methyl-2-phenylpent-2-enal as a synthon in organic synthesis. The information is intended for professionals in the fields of chemical research and drug development.

Overview of this compound as a Synthon

This compound is an α,β-unsaturated aldehyde, a class of compounds that are versatile building blocks in organic synthesis. Its structure incorporates several reactive sites: a nucleophilic α-carbon, an electrophilic β-carbon, and an electrophilic aldehyde carbon. This combination of functional groups allows for a variety of transformations, making it a potentially valuable synthon for the synthesis of complex organic molecules.

Key Structural Features:

  • α,β-Unsaturated System: The conjugated double bond and aldehyde group allow for both 1,2- and 1,4- (conjugate) addition reactions.

  • Aldehyde Group: The aldehyde functionality can participate in a wide range of reactions, including nucleophilic additions, reductions, oxidations, and olefination reactions.

  • Steric Hindrance: The presence of a phenyl group at the 2-position and an isopropyl group at the 4-position can influence the stereochemical outcome of reactions.

The following sections detail specific applications of this compound that have been reported in the literature, as well as potential applications based on the known reactivity of α,β-unsaturated aldehydes.

Application: Secondary Amine-Catalyzed Asymmetric γ-Alkylation

A key application of this compound is in asymmetric γ-alkylation reactions catalyzed by secondary amines. This reaction introduces a new substituent at the γ-position of the α-branched enal with stereochemical control.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product enal This compound product γ-Alkylated Product enal->product 1. Catalyst 2. Alkylating Agent alkylating_agent Alkylating Agent alkylating_agent->product catalyst Secondary Amine Catalyst G cluster_reactants Reactants cluster_product Product enal This compound product This compound thiosemicarbazone enal->product thiosemicarbazide Thiosemicarbazide thiosemicarbazide->product G enal This compound product 1,4-Adduct enal->product nucleophile Nucleophile (e.g., R₂CuLi, R₂NH, RSH) nucleophile->product G enal This compound product Allylic Alcohol enal->product grignard Grignard Reagent (R-MgX) grignard->product G enal This compound product Conjugated Diene enal->product ylide Phosphonium Ylide (Ph₃P=CHR) ylide->product G enal This compound (Dienophile) product Cyclohexene Derivative enal->product diene Conjugated Diene diene->product G start Start setup Reaction Setup (Inert atmosphere, solvent, cooling) start->setup reagents Addition of This compound and other reagents setup->reagents reaction Reaction Monitoring (TLC, GC, etc.) reagents->reaction quench Quenching reaction->quench workup Aqueous Workup (Extraction, washing, drying) quench->workup purification Purification (Chromatography, distillation, etc.) workup->purification analysis Analysis (NMR, MS, IR, etc.) purification->analysis end End analysis->end

Application Notes and Protocols for In Vitro Assessment of 4-Methyl-2-phenylpent-2-enal's Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-phenylpent-2-enal is an α,β-unsaturated aldehyde that has been used as a flavoring and fragrance ingredient. Recently, the European Food Safety Authority (EFSA) has raised safety concerns regarding its genotoxicity, leading to its removal from the Union list of flavorings.[1][2] This decision was based on the evaluation of a representative substance, 2-phenylcrotonaldehyde, due to the lack of specific data for this compound. This highlights the critical need for robust in vitro testing to characterize the biological effects of such compounds.

These application notes provide detailed protocols for a battery of in vitro assays to assess the cytotoxicity, genotoxicity, and skin sensitization potential of this compound and structurally related compounds. The following sections offer step-by-step methodologies and illustrative data presentation to guide researchers in generating comprehensive safety profiles.

Cytotoxicity Assessment

Prior to conducting specific toxicological assays, it is crucial to determine the cytotoxic potential of this compound to establish appropriate concentration ranges for subsequent experiments.

WST-1 Cell Proliferation Assay

The WST-1 assay is a colorimetric method to quantify cell proliferation and viability. It is based on the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by cellular mitochondrial dehydrogenases.

Illustrative Data Presentation

Table 1: Illustrative Cytotoxicity Data for this compound using WST-1 Assay

Cell LineConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HaCaT (Keratinocytes)0 (Vehicle Control)100 ± 5.2\multirow{6}{}{Illustrative: 75.3}
1095.1 ± 4.8
5072.3 ± 6.1
10048.9 ± 3.9
20021.5 ± 2.5
5005.2 ± 1.1
HepG2 (Liver Cells)0 (Vehicle Control)100 ± 6.5\multirow{6}{}{Illustrative: 120.8}
1098.2 ± 5.9
5085.7 ± 7.2
10060.1 ± 4.5
20035.4 ± 3.1
50010.8 ± 1.9

Experimental Protocol: WST-1 Assay

  • Cell Seeding: Seed cells (e.g., HaCaT, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Exposure: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Cytotoxicity Assessment

start Start: Prepare Cell Cultures seed Seed Cells in 96-well Plates start->seed expose Expose Cells to this compound seed->expose incubate Incubate for 24-48h expose->incubate add_wst1 Add WST-1 Reagent incubate->add_wst1 incubate_wst1 Incubate for 1-4h add_wst1->incubate_wst1 read Measure Absorbance incubate_wst1->read analyze Calculate % Viability and IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for determining the cytotoxicity of this compound using the WST-1 assay.

Genotoxicity Assessment

Given the concerns raised by EFSA, a thorough evaluation of the genotoxic potential of this compound is paramount.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Illustrative Data Presentation

Table 2: Illustrative Ames Test Results for this compound

StrainMetabolic Activation (S9)Concentration (µ g/plate )Mean Revertant Colonies ± SDFold InductionResult
TA98-0 (Vehicle)25 ± 41.0Negative
5028 ± 51.1
10030 ± 31.2
+0 (Vehicle)35 ± 61.0Negative
5038 ± 51.1
10041 ± 71.2
TA100-0 (Vehicle)120 ± 151.0Positive
50255 ± 202.1
100380 ± 253.2
+0 (Vehicle)135 ± 181.0Positive
50290 ± 222.1
100450 ± 303.3

Experimental Protocol: Ames Test

  • Strain Preparation: Grow Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight.

  • Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO).

  • Metabolic Activation: Prepare S9 mix from rat liver homogenate for assays requiring metabolic activation.

  • Plate Incorporation Assay:

    • To a tube with molten top agar (B569324), add the bacterial culture, the test compound solution, and either S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least twice the background level.

Ames Test Experimental Workflow

cluster_without_s9 Without Metabolic Activation cluster_with_s9 With Metabolic Activation a1 Mix Bacteria, Compound, and Buffer a2 Add to Top Agar a1->a2 a3 Pour on Plate a2->a3 incubate Incubate Plates for 48-72h a3->incubate b1 Mix Bacteria, Compound, and S9 Mix b2 Add to Top Agar b1->b2 b3 Pour on Plate b2->b3 b3->incubate start Prepare Bacterial Cultures and Test Compound start->a1 start->b1 count Count Revertant Colonies incubate->count analyze Analyze for Mutagenicity count->analyze end End: Mutagenicity Assessment analyze->end

Caption: Workflow of the Ames test with and without metabolic activation.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Illustrative Data Presentation

Table 3: Illustrative In Vitro Micronucleus Assay Results for this compound in TK6 Cells

Metabolic Activation (S9)Concentration (µM)% Cytotoxicity% Micronucleated Binucleated Cells (Mean ± SD)Fold IncreaseResult
-0 (Vehicle)01.2 ± 0.31.0Positive
25152.5 ± 0.52.1
50304.8 ± 0.74.0
75457.1 ± 1.05.9
+0 (Vehicle)01.5 ± 0.41.0Positive
50203.2 ± 0.62.1
100356.5 ± 0.94.3
150509.8 ± 1.26.5

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Culture human or rodent cells (e.g., TK6, CHO, V79) to a suitable confluency.

  • Compound Exposure: Treat cells with various concentrations of this compound, with and without S9 metabolic activation, for 3-4 hours.

  • Cytochalasin B Addition: After exposure, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.

  • Incubation: Incubate for a period equivalent to 1.5-2.0 cell cycles.

  • Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Micronucleus Assay Workflow

start Start: Culture Mammalian Cells expose Expose Cells to Test Compound start->expose add_cytob Add Cytochalasin B expose->add_cytob incubate Incubate for 1.5-2 Cell Cycles add_cytob->incubate harvest Harvest and Stain Cells incubate->harvest score Microscopic Scoring of Micronuclei harvest->score analyze Analyze Data for Genotoxicity score->analyze end End: Clastogenic/Aneugenic Potential analyze->end

Caption: Workflow for the in vitro micronucleus assay.

Skin Sensitization Assessment

As a fragrance ingredient, assessing the skin sensitization potential of this compound is crucial. The Adverse Outcome Pathway (AOP) for skin sensitization involves several key events that can be modeled by in vitro assays.

Direct Peptide Reactivity Assay (DPRA)

DPRA is an in chemico method that models the first key event of skin sensitization: covalent binding to skin proteins. It measures the depletion of synthetic peptides containing cysteine or lysine (B10760008) after incubation with the test chemical.

Illustrative Data Presentation

Table 4: Illustrative DPRA Results for this compound

Peptide% Depletion (Mean)Reactivity ClassPrediction
CysteineIllustrative: 45.2%HighSensitizer (B1316253)
LysineIllustrative: 12.8%Low

Experimental Protocol: DPRA

  • Reagent Preparation: Prepare solutions of cysteine- and lysine-containing peptides and the test compound in a suitable solvent.

  • Incubation: Incubate the peptide solutions with the test compound for 24 hours at 25°C.

  • HPLC Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (HPLC) with UV detection to measure the remaining peptide concentrations.

  • Data Analysis: Calculate the percentage of peptide depletion for both cysteine and lysine. The mean depletion is used to classify the substance into one of four reactivity classes.

DPRA Experimental Workflow

start Prepare Peptide and Compound Solutions incubate Incubate Peptides with Compound for 24h start->incubate hplc Analyze by HPLC incubate->hplc calculate Calculate % Peptide Depletion hplc->calculate classify Classify Reactivity and Predict Sensitization calculate->classify end End: Protein Reactivity Assessment classify->end

Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).

KeratinoSens™ Assay

The KeratinoSens™ assay addresses the second key event in the AOP: keratinocyte activation. It uses a human keratinocyte cell line containing a luciferase gene under the control of the antioxidant response element (ARE), which is activated by sensitizers.

Illustrative Data Presentation

Table 5: Illustrative KeratinoSens™ Assay Results for this compound

ParameterResultPrediction
EC1.5 (µM)Illustrative: 65.2Sensitizer
Imax (fold induction)Illustrative: 3.8
IC50 (µM)Illustrative: 110.5

Experimental Protocol: KeratinoSens™ Assay

  • Cell Seeding: Seed KeratinoSens™ cells in a 96-well plate and incubate for 24 hours.

  • Compound Exposure: Expose the cells to a range of concentrations of this compound for 48 hours.

  • Luciferase Activity Measurement: Lyse the cells and measure luciferase activity using a luminometer.

  • Cell Viability Assessment: In a parallel plate, assess cell viability using an appropriate method (e.g., MTT).

  • Data Analysis: Determine the EC1.5 value (concentration at which luciferase induction is 1.5-fold) and the Imax (maximum fold induction). A compound is classified as a sensitizer if the EC1.5 is below a certain threshold and the Imax is above 1.5.

Keap1-Nrf2 Signaling Pathway in KeratinoSens™ Assay

compound This compound (Sensitizer) keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 dissociates nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) nucleus->are binds to luciferase Luciferase Gene Expression are->luciferase signal Luminescent Signal luciferase->signal

Caption: Simplified signaling pathway in the KeratinoSens™ assay.

Human Cell Line Activation Test (h-CLAT)

The h-CLAT models the third key event of the AOP: dendritic cell activation. It measures the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) following exposure to a test chemical.

Illustrative Data Presentation

Table 6: Illustrative h-CLAT Results for this compound

MarkerConcentration (µM)Relative Fluorescence Intensity (RFI)ResultPrediction
CD860 (Vehicle)100Positive Sensitizer
50180
100250
CD540 (Vehicle)100Positive
50160
100220

Experimental Protocol: h-CLAT

  • Cell Culture: Culture THP-1 cells.

  • Compound Exposure: Expose THP-1 cells to various concentrations of this compound for 24 hours.

  • Antibody Staining: Stain the cells with fluorescently labeled antibodies against CD86 and CD54.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the expression of CD86 and CD54.

  • Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for each marker. A compound is considered a sensitizer if the RFI for CD86 is ≥ 150% or for CD54 is ≥ 200% at a non-cytotoxic concentration.

h-CLAT Experimental Workflow

start Start: Culture THP-1 Cells expose Expose Cells to Test Compound for 24h start->expose stain Stain with Fluorescent Antibodies (anti-CD54, anti-CD86) expose->stain flow Analyze by Flow Cytometry stain->flow calculate Calculate Relative Fluorescence Intensity (RFI) flow->calculate predict Predict Sensitization Potential calculate->predict end End: Dendritic Cell Activation Assessment predict->end

Caption: Workflow for the Human Cell Line Activation Test (h-CLAT).

Conclusion

The provided protocols and application notes offer a comprehensive framework for the in vitro evaluation of the biological effects of this compound. In light of the genotoxicity concerns raised by regulatory bodies, a robust testing strategy incorporating assays for cytotoxicity, genotoxicity, and skin sensitization is essential for a thorough risk assessment of this compound and its analogues. The use of these validated in vitro methods will not only provide crucial data for regulatory submissions but also contribute to the reduction of animal testing in the safety assessment of chemicals.

References

Protocol for Assessing the Genotoxicity of Flavor Compounds: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of the genotoxic potential of flavor compounds is a critical step in ensuring their safety for human consumption. Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. Regulatory bodies worldwide, including the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA), require rigorous genotoxicity testing for food additives, including flavorings.[1][2] This document provides detailed application notes and protocols for a tiered approach to evaluating the genotoxicity of flavor compounds, incorporating in vitro and in vivo assays.

A tiered, or stepwise, approach is recommended for genotoxicity testing, starting with a battery of in vitro tests.[1][3][4] If clear negative results are obtained, no further testing may be necessary. However, positive or equivocal results in these initial tests trigger the need for subsequent in vivo assays to assess the genotoxic potential in a whole organism.[3][4] This strategy is designed to be efficient and to minimize the use of animal testing.

Key Genotoxicity Assays

A standard battery of tests is employed to cover three main endpoints of genetic damage: gene mutation, structural chromosomal alterations, and numerical chromosomal alterations.[1] No single test can detect all types of genotoxic damage, hence the need for a combination of assays.[1] The most commonly used and regulatory-accepted assays include:

  • Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations.

  • In Vitro Micronucleus Assay: Detects both structural and numerical chromosomal damage (clastogenicity and aneugenicity).

  • In Vivo Comet Assay: Measures DNA strand breaks in cells or nuclei isolated from animals treated with the test substance.

Experimental Workflow for Genotoxicity Assessment

The following diagram illustrates a typical tiered workflow for assessing the genotoxicity of flavor compounds.

Genotoxicity_Workflow cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Follow-up cluster_2 Conclusion Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Decision1 Evaluation of In Vitro Results Ames->Decision1 Micronucleus In Vitro Micronucleus Assay (OECD 487) Micronucleus->Decision1 Comet In Vivo Comet Assay (OECD 489) Decision1->Comet Positive or Equivocal Results Negative Flavor Compound Not Genotoxic Decision1->Negative Clear Negative Results Decision2 Weight of Evidence Assessment Comet->Decision2 Decision2->Negative Negative In Vivo Results Positive Potential Genotoxic Hazard Further Investigation Required Decision2->Positive Positive In Vivo Results

Figure 1: Tiered workflow for genotoxicity assessment.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Principle: The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a medium lacking the specific amino acid.

Detailed Protocol:

  • Bacterial Strains: A minimum of five strains is recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that simulates mammalian metabolism.

  • Test Compound Preparation: The flavor compound is dissolved in a suitable solvent (e.g., water, DMSO). A range of at least five concentrations should be tested.

  • Plate Incorporation Method:

    • To 2.0 mL of molten top agar (B569324) at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer.

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is defined as a concentration-related increase in the number of revertant colonies to a level at least twice that of the solvent control.

In Vitro Mammalian Cell Micronucleus Assay - OECD 487

Principle: This assay detects damage to chromosomes. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells that have undergone cell division. They are formed from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis. The assay can identify both clastogenic (chromosome breaking) and aneugenic (chromosome loss) agents.

Detailed Protocol:

  • Cell Lines: Commonly used cell lines include human peripheral blood lymphocytes, TK6, or Chinese Hamster Ovary (CHO) cells.

  • Treatment:

    • Cells are exposed to at least three concentrations of the flavor compound for a short duration (3-6 hours) in the presence and absence of S9 mix, and for a longer duration (1.5-2 normal cell cycle lengths) without S9 mix.

    • Concurrent negative (solvent) and positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9) are included.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring:

    • At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

    • The cytotoxicity is also assessed, often by calculating the replication index or cytokinesis-block proliferation index.

  • Data Analysis: A positive response is characterized by a statistically significant and concentration-dependent increase in the frequency of micronucleated cells.

In Vivo Alkaline Comet Assay - OECD 489

Principle: The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Detailed Protocol:

  • Animal Model: Typically, rodents (rats or mice) are used. At least five animals per sex per group are recommended.

  • Dosing: The flavor compound is administered, usually by oral gavage, for at least two consecutive days. At least three dose levels plus a vehicle control and a positive control (e.g., ethyl methanesulfonate) are used.

  • Tissue Collection: Tissues of interest (e.g., liver, stomach, duodenum) are collected 2-6 hours after the final dose.

  • Cell/Nuclei Isolation: Single-cell or nuclei suspensions are prepared from the collected tissues.

  • Comet Assay Procedure:

    • The cell/nuclei suspension is mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

    • The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

    • The slides are then placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and separate the strands.

    • Electrophoresis is conducted, allowing the broken DNA fragments to migrate.

    • The slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green).

  • Image Analysis:

    • At least 150 cells per animal are scored using an automated image analysis system.

    • The primary endpoint is the percentage of DNA in the comet tail (% tail DNA). Other parameters like tail length and tail moment can also be measured.

  • Data Analysis: A statistically significant and dose-dependent increase in % tail DNA in the treated groups compared to the vehicle control indicates a positive result.

Quantitative Data Summary

The following tables summarize representative quantitative data from genotoxicity studies of common flavor compounds.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data

Flavor CompoundBacterial StrainConcentration (µ g/plate )Metabolic Activation (S9)Result (Fold Increase over Control)Reference
Cinnamaldehyde (B126680) S. typhimurium TA100313->2.0[5]
313+>2.0[5]
Perillaldehyde (B36042) S. typhimurium TA98, TA100, TA1535, TA1537up to 5000+/-Negative[6]
Vanillin S. typhimurium TA98, TA100up to 5000+/-Negative[7]
Eugenol S. typhimurium TA98, TA100up to 5000+/-Negative[8]

Table 2: In Vitro Micronucleus Assay Data

Flavor CompoundCell LineConcentration (µM)Metabolic Activation (S9)Result (% Micronucleated Cells)Reference
Cinnamaldehyde Human Lymphocytes50-Significant Increase[9]
Vanillin B6C3F1 Mice (in vivo)up to 1000 mg/kgN/ANegative[10]
Methyleugenol V79100-Significant Increase[11]
Eugenol Human Leukocytes100-Negative[12]

Table 3: In Vivo Comet Assay Data

Flavor CompoundAnimal ModelTissueDose (mg/kg bw)Result (% Tail DNA)Reference
Methyleugenol F344 RatLiver2000Increase with endonuclease III[13]
Eugenol Turkey EmbryosLiverN/ANo DNA strand breaks[8]

Signaling Pathway in DNA Damage Response

Genotoxic agents can induce various types of DNA lesions, which in turn activate complex cellular signaling pathways known as the DNA Damage Response (DDR). The DDR coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis (programmed cell death). The following diagram illustrates a simplified overview of the DDR pathway initiated by DNA double-strand breaks.

DNA_Damage_Response cluster_0 DNA Damage cluster_1 Sensor and Transducer Kinases cluster_2 Effector Proteins cluster_3 Cellular Outcomes Genotoxic_Stress Genotoxic Flavor Compound DSB DNA Double-Strand Break Genotoxic_Stress->DSB ATM ATM (activated) DSB->ATM Chk2 Chk2 ATM->Chk2 ATR ATR (activated) Chk1 Chk1 ATR->Chk1 p53 p53 (stabilized) CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis Chk2->p53

Figure 2: Simplified DNA damage response pathway.

Conclusion

References

Application Notes and Protocols: 4-Methyl-2-phenylpent-2-enal in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-phenylpent-2-enal, also known as cocoa pentenal, is a synthetic fragrance ingredient valued for its complex and warm olfactory profile.[1][2] It has been utilized in the fragrance and flavor industry to impart specific gourmand and floral notes. However, recent regulatory changes regarding its use as a food flavoring agent necessitate a careful review of its application and safety profile in fragrance formulations.[3][4][5][6][7] This document provides detailed application notes, experimental protocols, and safety considerations for the use of this compound in fragrance applications, targeted at a scientific and research-oriented audience.

Regulatory Status Summary

A significant consideration for the use of this compound is its recent regulatory change in the European Union. The European Commission has removed this substance from the authorized list of flavouring substances for use in foods due to unresolved safety concerns regarding its genotoxicity, as highlighted by the European Food Safety Authority (EFSA).[3][4][5][6][7] While this regulation directly impacts its use in food products, it is a critical piece of information for fragrance formulators, as the safety of fragrance ingredients is paramount and regulatory scrutiny is high. Professionals in drug development and research should be particularly mindful of these findings when considering this ingredient for any application.

Physicochemical and Olfactory Properties

A clear understanding of the physical, chemical, and sensory properties of this compound is fundamental for its effective and safe use in fragrance formulations.

PropertyValueReference
Chemical Name This compound[8][9]
Synonyms Cocoa pentenal, (Z)-4-methyl-2-phenylpent-2-enal[8]
CAS Number 26643-91-4[8][9]
Molecular Formula C12H14O[8][9]
Molecular Weight 174.24 g/mol [8][9]
Appearance Colorless to slightly yellow liquid[8]
Odor Profile Cocoa, sweet, rosy, powdery, with honey undertones[1][2][9]
Boiling Point 96 °C at 0.7 mmHg[9]
Solubility Soluble in ethanol (B145695) and oils; insoluble in water[10]

Applications in Fragrance Formulations

This compound is utilized for its ability to impart a rich and warm character to fragrance compositions. Its primary applications are in creating gourmand and floral scents.

Application AreaOlfactory ContributionTypical Use Level in Fragrance Concentrate
Fine Fragrances Adds warmth, depth, and a gourmand, chocolate-like nuance. It can be used to create sophisticated and sensual accords.Up to 8.0%
Personal Care Products (Creams, Lotions) Provides a subtle, warm, and comforting background note. Its rosy and powdery facets can enhance floral and cosmetic-themed fragrances.Varies by product and IFRA category; generally lower than in fine fragrances.
Soaps and Body Washes Lends a rich, sweet, and slightly powdery note that can complement a variety of fragrance types, from gourmand to floral.Varies by product and IFRA category.
Air Care (Candles, Diffusers) Creates a cozy and inviting atmosphere with its warm, cocoa-like scent.Varies by product type and desired intensity.

Experimental Protocols

The following protocols provide a framework for evaluating the performance and stability of this compound in fragrance formulations.

Protocol for Sensory Evaluation of a Fragrance Ingredient

This protocol outlines a method for the sensory assessment of a fragrance ingredient like this compound when incorporated into a base formulation (e.g., ethanol for fine fragrance, a simple cream base for personal care).

Objective: To characterize the olfactory profile and intensity of this compound in a finished product.

Materials:

  • This compound

  • Ethanol (perfumer's grade) or unscented cream base

  • Glass beakers and stirring rods

  • Digital scale

  • Smelling strips

  • Trained sensory panel (minimum of 5 panelists)

  • Odor-free evaluation booths

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired base at a predetermined concentration (e.g., 1%, 5%, and 10% in ethanol).

    • Ensure complete solubilization.

    • Prepare a control sample of the base without the fragrance ingredient.

  • Evaluation:

    • Dip smelling strips into each sample and the control.

    • Present the strips to the panelists in a randomized and blind manner.

    • Ask panelists to evaluate the samples at different time points (top notes: immediately; heart notes: after 15 minutes; base notes: after 1 hour).

    • Panelists should rate the intensity of the fragrance on a labeled magnitude scale (LMS) from 0 (no odor) to 100 (extremely strong).

    • Panelists should also provide descriptive terms for the odor character.

  • Data Analysis:

    • Calculate the mean intensity scores for each concentration and time point.

    • Compile a list of the most frequently used descriptors for the fragrance character.

    • Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in perceived intensity between concentrations.

Protocol for Stability Testing of a Fragrance in a Cosmetic Base

This protocol describes a method for assessing the stability of a fragrance containing this compound in a cosmetic product.

Objective: To evaluate the physical and chemical stability of the fragrance over time and under different environmental conditions.

Materials:

  • Cosmetic product containing the fragrance with this compound.

  • Control sample of the cosmetic product without the fragrance.

  • Stability chambers with controlled temperature and humidity.

  • pH meter.

  • Viscometer.

  • Gas chromatography-mass spectrometry (GC-MS) equipment.

Procedure:

  • Sample Storage:

    • Store samples of the fragranced and control product under the following conditions:

      • Accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.[11]

      • Real-time conditions: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf life of the product.[11]

      • Freeze-thaw cycling: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[12]

  • Evaluation at Time Points (e.g., 0, 1, 2, and 3 months for accelerated testing):

    • Physical Evaluation: Visually inspect for changes in color, clarity, and phase separation.

    • Odor Evaluation: A sensory panel should evaluate the odor of the product for any changes in character or intensity compared to the initial sample.

    • pH Measurement: Measure the pH of the product.

    • Viscosity Measurement: Measure the viscosity of the product.

    • Chemical Analysis (optional but recommended): Use GC-MS to quantify the concentration of this compound and identify any potential degradation products.

  • Data Analysis:

    • Tabulate the results from all evaluations at each time point.

    • Compare the results of the fragranced product to the control and to its initial state.

    • Any significant changes in the physical, sensory, or chemical properties may indicate instability.

Visualizations

Olfactory Signal Transduction Pathway

The following diagram illustrates a simplified signaling pathway for the perception of an odorant molecule like this compound.

Olfactory_Signal_Transduction cluster_cilia Olfactory Cilium cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to Golf G-protein (Golf) OR->Golf Activates AC Adenylyl Cyclase Golf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na_in Ca²⁺ / Na⁺ Influx Depolarization Depolarization Signal Action Potential to Olfactory Bulb Depolarization->Signal Triggers

Caption: Simplified olfactory signal transduction pathway.

Fragrance Development and Evaluation Workflow

This diagram outlines the key stages in the development and evaluation of a fragrance formulation containing a new ingredient.

Fragrance_Development_Workflow cluster_dev Development Phase cluster_testing Testing & Refinement Phase cluster_final Finalization Phase Concept Fragrance Concept & Brief Formulation Formulation with This compound Concept->Formulation Initial_Eval Initial Olfactory Evaluation Formulation->Initial_Eval Sensory Sensory Panel Evaluation (Protocol 4.1) Initial_Eval->Sensory Stability Stability Testing (Protocol 4.2) Initial_Eval->Stability Refinement Formula Refinement Sensory->Refinement Feedback Stability->Refinement Data Refinement->Formulation Iterate Final_Approval Final Formulation Approval Refinement->Final_Approval Safety Safety & Regulatory Assessment Final_Approval->Safety Production Scale-up & Production Safety->Production

Caption: Fragrance development and evaluation workflow.

Conclusion

This compound is a valuable ingredient for creating warm, gourmand, and floral notes in fragrance formulations. Its distinct cocoa and rosy character can add complexity and appeal to a wide range of products. However, the recent regulatory action by the European Union regarding its use in food products due to unresolved genotoxicity concerns highlights the critical importance of a thorough safety and regulatory assessment before its inclusion in any consumer product, including fragrances. Researchers and formulators must stay informed about the evolving regulatory landscape and conduct rigorous stability and sensory testing to ensure the safety, quality, and desired performance of their final fragrance formulations.

References

Application Note: Chromatographic Separation of (E/Z)-4-Methyl-2-phenylpent-2-enal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the (E) and (Z) geometric isomers of 4-Methyl-2-phenylpent-2-enal. Due to restricted rotation around the carbon-carbon double bond, this α,β-unsaturated aldehyde exists as two distinct geometric isomers.[1] The successful separation of these isomers is critical for quality control, impurity profiling, and ensuring the consistency of chemical products and drug substances. This protocol utilizes normal-phase chromatography, which is well-suited for separating geometric isomers due to its high structural recognition ability.[2]

Introduction

This compound, also known as cocoa pentenal, is a flavoring and fragrance agent with a characteristic cocoa aroma.[3][4] Its chemical structure, (CH3)2CHCH=C(C6H5)CHO, contains a double bond at the 2-position, leading to the formation of (E) and (Z) geometric isomers. The spatial arrangement of substituents around this double bond differs between the two isomers, which can lead to variations in their physical, chemical, and biological properties. Therefore, a reliable analytical method to separate and quantify these isomers is essential for research, development, and quality assurance purposes.

This document provides a detailed protocol for the separation of (E/Z)-4-Methyl-2-phenylpent-2-enal isomers using a normal-phase HPLC method. Normal-phase chromatography, which employs a polar stationary phase and a non-polar mobile phase, is particularly effective for separating compounds with slight differences in polarity and structure, such as geometric isomers.[5][6]

Experimental Workflow

The overall experimental process involves sample preparation, HPLC analysis, and subsequent data processing for the quantification of the separated isomers.

G Experimental Workflow for Isomer Separation cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Weighing & Dilution D Sample Injection A->D B Standard Preparation B->D C HPLC System Equilibration C->D E Chromatographic Separation D->E F UV Detection & Data Acquisition E->F G Peak Integration & Analysis F->G H Isomer Quantification & Reporting G->H

Caption: Workflow for the HPLC separation and analysis of isomers.

Detailed Experimental Protocol

This protocol is a representative method for the separation of non-polar geometric isomers and should be optimized for specific instrumentation and sample matrices.

3.1. Materials and Reagents

  • Sample: this compound, mixture of (E) and (Z) isomers (≥88%)[3]

  • Solvents: HPLC-grade n-Hexane, HPLC-grade Isopropanol (B130326) (IPA)

  • Vials: 2 mL amber glass HPLC vials with PTFE septa

3.2. Instrumentation and Conditions

  • System: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: Normal-Phase Silica (B1680970) Column (e.g., Luna Silica(2)), 5 µm, 4.6 x 250 mm.[5] Normal-phase columns with polar stationary phases are effective for this type of separation.[5]

  • Mobile Phase: n-Hexane / Isopropanol (99:1, v/v). The use of a non-polar solvent with a small amount of a more polar modifier is typical for normal-phase chromatography.[2][6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (The phenyl group and conjugated system provide strong UV absorbance)

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

3.3. Standard and Sample Preparation

  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound isomer mixture into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase (n-Hexane/IPA 99:1).

    • Mix thoroughly until the standard is fully dissolved.

  • Sample Solution:

    • Prepare sample solutions in the same manner as the standard, diluting with the mobile phase to achieve a final concentration within the instrument's linear range.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial if particulates are present.

3.4. HPLC Procedure

  • System Startup: Turn on the HPLC system and allow the detector lamp to warm up for at least 30 minutes.

  • Equilibration: Purge the pump lines with the mobile phase. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes or until a stable baseline is achieved. Baseline stability is crucial in normal-phase chromatography.[2]

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software including blank injections (mobile phase), standard injections, and sample injections.

  • Analysis: Run the sequence. Inject the mobile phase blank first to ensure no system contamination, followed by the standard to establish retention times and peak shapes, and then the samples.

Expected Results and Data Presentation

The described method is expected to provide baseline or near-baseline resolution of the (E) and (Z) isomers of this compound. In normal-phase chromatography, retention is governed by the interaction of polar functional groups with the stationary phase.[6] The isomer with a molecular geometry that allows for stronger interaction with the polar silica surface will have a longer retention time.

Table 1: Representative Chromatographic Data

ParameterIsomer 1 (e.g., Z-isomer)Isomer 2 (e.g., E-isomer)Acceptance Criteria
Retention Time (Rt) ~ 8.5 min~ 9.8 minCV < 2%
Relative Retention Time (RRT) 1.00~ 1.15Consistent across runs
Tailing Factor (Tf) 1.11.20.8 - 1.5
Resolution (Rs) \multicolumn{2}{c}{> 1.5}Rs > 1.5

Note: The elution order of (E) and (Z) isomers must be confirmed experimentally using purified single-isomer standards or by alternative analytical techniques (e.g., NMR).

Data Analysis:

  • Identification: Identify the peaks corresponding to the isomers in the sample chromatograms by comparing their retention times with those from the standard injection.

  • Quantification: Calculate the area percentage of each isomer using the following formula:

    % Isomer = (Area of Isomer Peak / Total Area of Both Isomer Peaks) x 100%

Conclusion

The normal-phase HPLC method outlined in this application note provides a reliable and robust protocol for the separation of the (E) and (Z) isomers of this compound. The use of a silica column with a hexane (B92381) and isopropanol mobile phase offers excellent selectivity for these geometric isomers. This method is suitable for quality control in manufacturing, purity assessment in research, and stability testing in drug development, ensuring product quality and consistency.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aldol Condensation for 4-Methyl-2-phenylpent-2-enal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Methyl-2-phenylpent-2-enal via aldol (B89426) condensation. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction for synthesizing this compound?

A1: The synthesis is a crossed-aldol condensation, specifically a Claisen-Schmidt condensation.[1] It involves the base-catalyzed reaction between benzaldehyde (B42025) (which lacks alpha-hydrogens and acts as the electrophilic acceptor) and 3-methylbutanal (B7770604) (also known as isovaleraldehyde), which possesses alpha-hydrogens and serves as the nucleophilic donor after enolate formation.[2] The initial β-hydroxy aldehyde adduct readily dehydrates under the reaction conditions to form the final α,β-unsaturated aldehyde product, this compound.

Q2: Which catalyst is most effective for this reaction?

A2: Sodium hydroxide (B78521) (NaOH) is a commonly used and effective base catalyst for the Claisen-Schmidt condensation.[3] It is inexpensive and efficient at promoting the formation of the enolate from 3-methylbutanal. Other bases like potassium hydroxide (KOH) can also be used. The concentration of the catalyst is a critical parameter to optimize.

Q3: What are the typical solvents used for this condensation?

A3: Ethanol (B145695) is a common solvent for this reaction as it can dissolve both the reactants and the base catalyst.[4] In some cases, the reaction can be carried out under solvent-free conditions, which can offer advantages in terms of sustainability and simplified workup.[1][3]

Q4: What is the primary side reaction of concern in this synthesis?

A4: The most significant side reaction is the self-condensation of 3-methylbutanal. Since 3-methylbutanal has alpha-hydrogens, it can react with itself to form an aldol adduct, which can then dehydrate. This consumes the starting material and reduces the yield of the desired product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Self-condensation of 3-methylbutanal: The enolate of 3-methylbutanal reacts with another molecule of 3-methylbutanal instead of benzaldehyde.2. Suboptimal Catalyst Concentration: Too little catalyst results in a slow reaction, while too much can promote side reactions.3. Incorrect Reaction Temperature: Temperature affects the rates of both the desired reaction and side reactions.1. Slow Addition of Aldehyde: Add the 3-methylbutanal slowly to a mixture of benzaldehyde and the base catalyst. This keeps the concentration of the enolate low and favors the reaction with the more abundant benzaldehyde.2. Optimize Catalyst Loading: Start with a catalytic amount (e.g., 20 mol%) and perform small-scale experiments to find the optimal concentration for your specific setup.3. Temperature Control: Maintain a controlled temperature. The reaction is often started at a lower temperature and may be gently warmed to drive the dehydration step.
Formation of Multiple Byproducts 1. Self-condensation Product: As mentioned above.2. Cannizzaro Reaction: Although less likely for benzaldehyde under these conditions, it can occur with high concentrations of a strong base, leading to benzyl (B1604629) alcohol and benzoic acid.3. Michael Addition: The enolate can potentially add to the α,β-unsaturated product, forming a 1,5-dicarbonyl compound.1. Control Reactant Stoichiometry and Addition: Use a slight excess of benzaldehyde and slow addition of 3-methylbutanal.2. Moderate Base Concentration: Avoid excessively high concentrations of the base catalyst.3. Lower Reaction Temperature: This can help to minimize the Michael addition, which often has a higher activation energy.
Reaction Mixture Becomes Dark/Polymeric Harsh Reaction Conditions: Excessively high temperature or a very high concentration of a strong base can lead to the polymerization of the aldehydes or degradation of the product.Milder Conditions: Use a lower reaction temperature and the optimized, lowest effective concentration of the base. Ensure efficient stirring to prevent localized "hot spots" of high base concentration.

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, based on established procedures for Claisen-Schmidt condensations.

Materials:

  • Benzaldehyde

  • 3-Methylbutanal (Isovaleraldehyde)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 20% solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium hydroxide in ethanol to create the catalytic solution.

  • Reactant Addition: Add benzaldehyde to the flask. Cool the mixture in an ice bath.

  • Slow Addition of Aldehyde: Add 3-methylbutanal dropwise from the addition funnel to the cooled, stirring mixture over a period of 30-60 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a 20% HCl solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Purification: Wash the organic layer successively with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation. The boiling point of this compound is approximately 82-87°C at 0.7 mmHg.[5]

Quantitative Data

The following tables provide an overview of how different reaction parameters can influence the yield of this compound. The data is based on general principles of aldol condensation and reported yields for similar reactions.

Table 1: Effect of Catalyst Concentration on Yield

Catalyst (NaOH) Concentration (mol%)Expected Yield (%)Observations
5LowSlow reaction rate, incomplete conversion.
10-20HighOptimal range for many Claisen-Schmidt condensations.
>30Moderate to LowIncreased potential for side reactions, leading to lower selectivity.

Table 2: Effect of Reaction Temperature on Yield and Selectivity

Temperature (°C)Expected Yield (%)SelectivityObservations
0-10 (during addition)HighHighMinimizes self-condensation of 3-methylbutanal.
25 (room temperature)HighGoodA good balance between reaction rate and selectivity.
>40Moderate to HighLowerFaster reaction but may increase the rate of side reactions.

Table 3: Effect of Reactant Molar Ratio on Yield

Molar Ratio (Benzaldehyde : 3-Methylbutanal)Expected Yield (%)Observations
1 : 1.2ModerateExcess 3-methylbutanal can lead to increased self-condensation.
1 : 1GoodStoichiometric ratio can be effective.
1.2 : 1HighA slight excess of the non-enolizable benzaldehyde can help to drive the reaction towards the desired product.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_catalyst Prepare NaOH in Ethanol add_benzaldehyde Add Benzaldehyde prep_catalyst->add_benzaldehyde cool_mixture Cool Mixture in Ice Bath add_benzaldehyde->cool_mixture add_iso Slowly Add 3-Methylbutanal cool_mixture->add_iso react Stir at Room Temperature add_iso->react monitor Monitor by TLC react->monitor neutralize Neutralize with HCl monitor->neutralize extract Extract with Diethyl Ether neutralize->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate distill Vacuum Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates benzaldehyde Benzaldehyde aldol_adduct β-Hydroxy Aldehyde benzaldehyde->aldol_adduct isovaleraldehyde 3-Methylbutanal enolate Enolate of 3-Methylbutanal isovaleraldehyde->enolate + OH- enolate->aldol_adduct + Benzaldehyde product This compound aldol_adduct->product - H2O catalyst NaOH catalyst->isovaleraldehyde

Caption: Simplified reaction pathway for the Claisen-Schmidt condensation.

References

Side reactions and byproduct formation in 4-Methyl-2-phenylpent-2-enal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-phenylpent-2-enal.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation.[1][2] In this reaction, benzaldehyde (B42025) (which lacks α-hydrogens and cannot enolize) acts as the electrophile, while 3-methylbutanal (B7770604) (isovaleraldehyde) is deprotonated at the α-carbon by a base to form a nucleophilic enolate. The enolate then attacks the carbonyl carbon of benzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated aldehyde, this compound.[2][3]

Q2: What are the most common side reactions to be aware of during this synthesis?

A2: The most common side reactions include:

  • Self-condensation of 3-methylbutanal: The enolate of 3-methylbutanal can react with another molecule of 3-methylbutanal, leading to an undesired aldol addition product. This can be minimized by the slow addition of 3-methylbutanal to the reaction mixture containing benzaldehyde and the base.

  • Cannizzaro reaction of benzaldehyde: In the presence of a strong base, two molecules of benzaldehyde can disproportionate to form benzyl (B1604629) alcohol and benzoic acid. This is more likely to occur if the concentration of the base is too high or if the reaction temperature is elevated.

  • Formation of polymeric materials: High concentrations of reactants or base, as well as elevated temperatures, can lead to the formation of undesirable polymeric tars.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate (B1210297). The disappearance of the starting materials (benzaldehyde and 3-methylbutanal) and the appearance of the product spot will indicate the progression of the reaction.

Q4: What are the safety precautions I should take when handling the reagents?

A4: Benzaldehyde and 3-methylbutanal are irritants. Sodium hydroxide (B78521) is corrosive. It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive or insufficient base. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Impure starting materials.1. Use fresh, high-purity sodium hydroxide. Ensure the correct molar equivalent is used. 2. While the initial reaction is often started at a low temperature to control the exothermic reaction, gentle warming might be necessary to drive the reaction to completion. 3. Monitor the reaction by TLC to determine the optimal reaction time. 4. Purify starting materials if necessary. Benzaldehyde can oxidize to benzoic acid upon storage.
Formation of a Complex Mixture of Products 1. Self-condensation of 3-methylbutanal is significant. 2. Competing Cannizzaro reaction.1. Add the 3-methylbutanal slowly to the mixture of benzaldehyde and base to keep its concentration low at any given time. 2. Use a lower concentration of the base or a milder base. Avoid excessively high temperatures.
Formation of a Dark, Tarry Substance 1. Reaction temperature is too high. 2. Concentration of the base is too high. 3. High concentration of reactants.1. Maintain the recommended reaction temperature. Use an ice bath to control the initial exothermic reaction. 2. Optimize the base concentration. A lower concentration may be sufficient. 3. Use a more dilute solution of the reactants.
Product is an Oil and Difficult to Purify 1. Presence of unreacted starting materials. 2. Presence of side products.1. Ensure the reaction has gone to completion via TLC. 2. Purify the crude product using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on general Claisen-Schmidt condensation methods.[4][5] Optimization may be required for specific laboratory conditions.

Materials:

  • Benzaldehyde

  • 3-Methylbutanal (Isovaleraldehyde)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in a minimal amount of water, then add ethanol.

  • Cool the solution in an ice bath.

  • To this cooled solution, add benzaldehyde (1.0 equivalent).

  • In a separate container, dissolve 3-methylbutanal (1.0 equivalent) in a small amount of ethanol.

  • Add the 3-methylbutanal solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by pouring it into a beaker of cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following tables present illustrative quantitative data for the synthesis of this compound under different reaction conditions. This data is representative and may vary based on specific experimental setups.

Table 1: Effect of Base Concentration on Product Yield and Byproduct Formation

Base (NaOH) ConcentrationMain Product Yield (%)Self-Condensation Byproduct (%)Cannizzaro Byproducts (%)
5%65255
10%85103
20%701510

Table 2: Effect of Temperature on Product Yield

Temperature (°C)Main Product Yield (%)
0-575
25 (Room Temp)85
5060 (with increased tar formation)

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_side_products Side Products benzaldehyde Benzaldehyde beta_hydroxy β-Hydroxy Aldehyde benzaldehyde->beta_hydroxy cannizzaro Cannizzaro Products benzaldehyde->cannizzaro Strong Base isovaleraldehyde 3-Methylbutanal enolate Enolate of 3-Methylbutanal isovaleraldehyde->enolate Base (OH-) enolate->beta_hydroxy Nucleophilic Attack self_condensation Self-condensation Product enolate->self_condensation + 3-Methylbutanal main_product This compound beta_hydroxy->main_product - H2O (Dehydration)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Complex Mixture check_tlc Analyze by TLC start->check_tlc unreacted_sm Unreacted Starting Materials Present? check_tlc->unreacted_sm multiple_spots Multiple Product Spots? unreacted_sm->multiple_spots No increase_time_temp Increase Reaction Time or Temperature unreacted_sm->increase_time_temp Yes slow_addition Slow Addition of 3-Methylbutanal multiple_spots->slow_addition Yes purify Purify by Column Chromatography multiple_spots->purify No increase_time_temp->check_tlc check_reagents Check Reagent Purity and Stoichiometry check_reagents->purify optimize_base Optimize Base Concentration slow_addition->optimize_base optimize_base->check_reagents

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 4-Methyl-2-phenylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Methyl-2-phenylpent-2-enal.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound synthesized via Claisen-Schmidt condensation?

A1: The synthesis of this compound via the Claisen-Schmidt (or aldol) condensation of benzaldehyde (B42025) and isobutyraldehyde (B47883) can lead to several impurities. Identifying these is crucial for selecting the appropriate purification strategy. Common impurities include:

  • Unreacted Starting Materials: Benzaldehyde and isobutyraldehyde.

  • Aldol Addition Product: The intermediate β-hydroxy aldehyde, which may not have fully dehydrated to the final product.

  • Self-Condensation Products: Products arising from the reaction of isobutyraldehyde with itself.

  • Carboxylic Acids: Oxidation of the aldehyde functional group can lead to the formation of the corresponding carboxylic acid, particularly upon exposure to air.

Q2: My purified this compound is a yellow oil, but the literature describes it as a colorless to pale yellow liquid. What could be the cause of the color?

A2: A distinct yellow color can indicate the presence of conjugated impurities or degradation products. This can result from:

  • Extended reaction times or high temperatures during synthesis, leading to the formation of polymeric byproducts.

  • Trace amounts of acid or base remaining from the synthesis, which can catalyze decomposition or side reactions.

  • Oxidation of the aldehyde.

Q3: I am observing product decomposition during purification by column chromatography on silica (B1680970) gel. How can I prevent this?

A3: Aldehydes, particularly α,β-unsaturated aldehydes, can be sensitive to the acidic nature of standard silica gel, leading to decomposition or polymerization. To mitigate this, consider the following:

  • Use deactivated silica gel: Prepare a slurry of silica gel with a solvent system containing a small amount of a base, such as triethylamine (B128534) (typically 0.1-1%), to neutralize the acidic sites.

  • Switch to a different stationary phase: Alumina is a less acidic alternative to silica gel and can be a better choice for the chromatography of sensitive aldehydes.

  • Minimize contact time: Run the column efficiently and do not let the compound sit on the column for an extended period.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound using various techniques.

Purification by Vacuum Distillation

Issue: Low recovery of the purified product.

Potential Cause Troubleshooting Steps
Inaccurate boiling point determination The boiling point of this compound is dependent on the vacuum pressure. Ensure your vacuum gauge is accurate.
Thermal decomposition The compound may be sensitive to high temperatures. Use a high-vacuum pump to lower the boiling point. Molecular distillation, a short-path distillation technique, is ideal for thermally sensitive compounds.
Inefficient fraction collection Use a fraction collector or carefully monitor the distillation temperature and refractive index of the distillate to identify the product-containing fractions.

Experimental Protocol: Vacuum Distillation

This is a general protocol and may require optimization based on your specific equipment and the purity of the crude material.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a cold trap.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Once the desired vacuum is achieved and stable, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions as they distill. Monitor the head temperature and the refractive index of the distillate to determine the purity of the fractions.

Quantitative Data for Vacuum Distillation

Pressure (mmHg) Boiling Point (°C)
0.796
760265-266
Purification by Column Chromatography

Issue: Poor separation of the product from impurities.

Potential Cause Troubleshooting Steps
Inappropriate eluent system Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane) to determine the optimal eluent for separation. An Rf value of 0.2-0.3 for the product is generally desirable for good separation on a column.
Column overloading The amount of crude material that can be effectively purified depends on the column size and the difficulty of the separation. As a general rule, use a 1:20 to 1:50 ratio of crude material to silica gel by weight.
Column packing issues Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

Experimental Protocol: Column Chromatography

  • Column Packing: Pack a glass column with silica gel (or alumina) using a slurry method with the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for complex mixtures.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purification via Bisulfite Adduct Formation

Issue: Low yield of the regenerated aldehyde.

Potential Cause Troubleshooting Steps
Incomplete formation of the bisulfite adduct Use a freshly prepared, saturated solution of sodium bisulfite. Ensure vigorous mixing to maximize contact between the aldehyde and the bisulfite solution.
Adduct is soluble in the organic layer Add a co-solvent like methanol (B129727) or ethanol (B145695) to increase the polarity of the reaction mixture and facilitate the precipitation or extraction of the adduct into the aqueous phase.
Incomplete regeneration of the aldehyde Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the regeneration step. Use a strong base like sodium hydroxide.

Experimental Protocol: Purification via Bisulfite Adduct

  • Adduct Formation: Dissolve the crude this compound in a suitable solvent (e.g., ethanol). Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite adduct may precipitate out of the solution.

  • Isolation of the Adduct: If a precipitate forms, collect it by filtration and wash with a small amount of cold ethanol and then ether. If no precipitate forms, extract the aqueous layer containing the soluble adduct.

  • Regeneration of the Aldehyde: Suspend the adduct in water and add a water-immiscible organic solvent (e.g., diethyl ether). Add a strong base (e.g., 10% NaOH solution) dropwise with stirring until the solution is strongly basic.

  • Extraction and Isolation: The aldehyde will be regenerated and dissolve in the organic layer. Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options benzaldehyde Benzaldehyde crude_product Crude this compound benzaldehyde->crude_product Aldol Condensation isobutyraldehyde Isobutyraldehyde isobutyraldehyde->crude_product distillation Vacuum Distillation crude_product->distillation chromatography Column Chromatography crude_product->chromatography bisulfite Bisulfite Adduct Formation crude_product->bisulfite pure_product Pure this compound distillation->pure_product chromatography->pure_product bisulfite->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_chromatography start Issue: Product Decomposition during Column Chromatography cause1 Cause: Acidic Silica Gel start->cause1 solution1a Use Deactivated Silica Gel (add triethylamine to eluent) cause1->solution1a solution1b Use Alumina as Stationary Phase cause1->solution1b result Result: Minimized Decomposition & Improved Purity solution1a->result solution1b->result

Caption: Troubleshooting guide for product decomposition during column chromatography.

Stability of 4-Methyl-2-phenylpent-2-enal under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Methyl-2-phenylpent-2-enal. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields.

Troubleshooting Guide

Users may encounter issues related to the stability of this compound during storage and experimentation. This guide addresses specific problems in a question-and-answer format.

Q1: I observed a decrease in the purity of my this compound sample over time, even when stored at the recommended temperature. What could be the cause?

A1: Several factors beyond temperature can influence the stability of this compound. As an α,β-unsaturated aldehyde, it is susceptible to degradation through various pathways. Consider the following possibilities:

  • Oxidation: The aldehyde functional group is prone to oxidation, which can be accelerated by exposure to air (oxygen). This can lead to the formation of the corresponding carboxylic acid. Ensure containers are tightly sealed and consider purging with an inert gas like nitrogen or argon before sealing.

  • Light Exposure: Exposure to light, especially UV light, can induce photolytic degradation or polymerization.[1][2] Store the compound in amber vials or in a dark place to minimize light exposure.

  • Presence of Contaminants: Trace amounts of acidic or basic impurities, or metal ions, can catalyze degradation reactions. Ensure high-purity solvents and clean storage vessels are used.

Q2: My experimental results are inconsistent when using a solution of this compound that was prepared a few days ago. Why might this be happening?

A2: Solutions of this compound can be less stable than the neat compound, depending on the solvent and storage conditions.

  • Solvent-Mediated Degradation: Protic solvents, especially water, can react with the compound via conjugate addition (1,4-addition), although this is often a reversible process.[3] The pH of the solvent is also critical; both acidic and basic conditions can catalyze degradation.[4]

  • Oxidation in Solution: Dissolved oxygen in the solvent can lead to oxidation. Using degassed solvents can help mitigate this issue.

  • Recommendation: For best results, it is advisable to prepare solutions of this compound fresh before each experiment. If a stock solution must be stored, it should be kept at a low temperature, protected from light, and in a tightly sealed container, preferably under an inert atmosphere.

Q3: I have noticed the formation of a viscous or solid precipitate in my sample of this compound upon prolonged storage. What is this and how can I prevent it?

A3: The formation of a viscous liquid or solid precipitate is likely due to polymerization. The conjugated double bond in α,β-unsaturated aldehydes makes them susceptible to polymerization, which can be initiated by light, heat, or impurities. To prevent this:

  • Strictly control storage conditions: Store at low temperatures and protect from light.

  • Use stabilized products: Commercial preparations of this compound are often supplied with a stabilizer, such as α-tocopherol (Vitamin E), to inhibit polymerization.[5] If you are synthesizing the compound, consider adding a suitable radical inhibitor for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Cool temperatures are recommended. Refer to the supplier's safety data sheet (SDS), but generally, refrigeration (2-8 °C) is appropriate.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by using amber glass containers and storing in a dark location.

  • Container: Use a tightly sealed container to prevent exposure to moisture and air.

Q2: What are the expected degradation products of this compound?

A2: Based on the reactivity of α,β-unsaturated aldehydes, the likely degradation products could include:

  • 4-Methyl-2-phenylpent-2-enoic acid: Formed via oxidation of the aldehyde group.

  • Michael Adducts: Resulting from the 1,4-addition of nucleophiles (e.g., water, alcohols, amines) across the carbon-carbon double bond.[3][6]

  • Polymers: Formed through self-polymerization of the molecule.

  • Isomers: Under certain acidic or basic conditions, isomerization of the double bond could potentially occur.[4]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous media is expected to be pH-dependent. Both acidic and basic conditions can act as catalysts for degradation.[4]

  • Acidic conditions: Can catalyze the addition of water (hydration) to the double bond or the aldehyde group.

  • Basic conditions: Can promote aldol-type condensation or other base-catalyzed reactions. It is recommended to maintain solutions at a neutral pH and use buffers if pH control is critical for an experiment.

Q4: Is this compound sensitive to air?

A4: Yes. The aldehyde group is susceptible to oxidation by atmospheric oxygen. This can be a slow process but is a significant degradation pathway over time. For sensitive applications, handling the compound under an inert atmosphere is recommended.

Data Summary

ConditionPotential Effect on this compoundRecommended Mitigation
Elevated Temperature Increased rate of degradation (oxidation, polymerization)Store at reduced temperatures (e.g., 2-8 °C)
Exposure to Light (UV/Visible) Photodegradation, polymerizationStore in amber containers in a dark place
Exposure to Air (Oxygen) Oxidation of the aldehyde to a carboxylic acidStore under an inert atmosphere (N₂ or Ar)
Acidic pH Catalysis of hydrolysis and other addition reactionsMaintain neutral pH; use freshly prepared solutions
Basic pH Catalysis of condensation and other reactionsMaintain neutral pH; use freshly prepared solutions
Presence of Water/Protic Solvents Reversible conjugate addition (hydration)Use anhydrous solvents where possible; prepare fresh

Experimental Protocols

To assess the stability of this compound, a forced degradation study is the recommended approach.[7][8] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).[2]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 4 hours). Neutralize the solution with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[2]

    • Thermal Degradation: Place a sample of the neat compound or a solid mixture in an oven at an elevated temperature (e.g., 80 °C) for 48 hours. Also, reflux the stock solution at 60 °C for 8 hours.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a specific illumination (e.g., according to ICH Q1B guidelines, overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method.

    • Recommended Technique: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector is ideal.[9][10] A reversed-phase C18 column is often a good starting point.

    • The method should be capable of separating the main peak of this compound from all degradation product peaks.

    • Quantify the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples. Aim for 5-20% degradation for optimal results.[11]

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

G cluster_main cluster_stress Stress Factors cluster_products Potential Degradation Products Compound This compound Polymer Polymers Compound->Polymer Polymerization Oxidized Oxidized Product (Carboxylic Acid) Compound->Oxidized Oxidation Adduct Michael Adducts Compound->Adduct Addition Reactions Heat Heat Heat->Polymer Light Light Light->Polymer Oxygen Oxygen (Air) Oxygen->Oxidized pH Acid/Base pH->Adduct

Caption: Potential degradation pathways for this compound.

G Start Start: Sample Preparation Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Start->Stress Expose Neutralize Neutralize/Quench (if applicable) Stress->Neutralize Analyze Analyze via Stability-Indicating Method (e.g., HPLC) Neutralize->Analyze Data Data Evaluation: - % Degradation - Identify Products - Mass Balance Analyze->Data Generate Data End End: Stability Profile Data->End

References

Troubleshooting low yields in the synthesis of α,β-unsaturated aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of α,β-unsaturated aldehydes. The information is tailored for researchers, scientists, and professionals in drug development.

I. Troubleshooting Low Yields: A Step-by-Step Guide

Low yields are a frequent challenge in organic synthesis. This guide provides a systematic approach to identifying and resolving common issues in the synthesis of α,β-unsaturated aldehydes via Aldol (B89426) Condensation, Wittig Reaction, and Horner-Wadsworth-Emmons (HWE) Reaction.

Diagram: Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow cluster_starting_materials Starting Materials cluster_reaction_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_workup Workup & Purification start Low Yield of α,β-Unsaturated Aldehyde check_starting_materials 1. Verify Starting Material Purity and Integrity start->check_starting_materials check_reaction_conditions 2. Review Reaction Conditions (Temp, Time, Stoichiometry) check_starting_materials->check_reaction_conditions If materials are pure sm_note Issues: - Degradation of aldehyde - Impure reagents - Incorrect stoichiometry check_starting_materials->sm_note analyze_side_reactions 3. Analyze for Side Reactions (TLC, NMR, GC-MS) check_reaction_conditions->analyze_side_reactions If conditions are correct rc_note Issues: - Suboptimal temperature - Insufficient reaction time - Incorrect base/catalyst concentration check_reaction_conditions->rc_note optimize_workup 4. Optimize Workup and Purification Protocol analyze_side_reactions->optimize_workup If side products are identified sr_note Common Side Products: - Self-condensation products - Michael adducts - Cannizzaro products analyze_side_reactions->sr_note solution Improved Yield optimize_workup->solution After optimization wp_note Issues: - Product loss during extraction - Decomposition on silica (B1680970) gel - Inefficient precipitation optimize_workup->wp_note

Caption: A systematic workflow for troubleshooting low yields in α,β-unsaturated aldehyde synthesis.

II. Frequently Asked Questions (FAQs) by Synthetic Method

This section addresses specific issues related to the most common synthetic routes.

A. Aldol Condensation

Question: My Aldol condensation is resulting in a low yield of the desired α,β-unsaturated aldehyde. What are the likely causes and how can I improve it?

Answer: Low yields in Aldol condensations often stem from the reversibility of the initial aldol addition and competing side reactions.[1] To drive the reaction towards the product, consider the following:

  • Promote Dehydration: The dehydration of the intermediate β-hydroxy aldehyde to the α,β-unsaturated product is often the key to high yields as it is typically irreversible. Heating the reaction mixture can promote this step.[1][2]

  • Le Chatelier's Principle: Removing water as it is formed can shift the equilibrium towards the product.

  • Choice of Reactants: In a crossed Aldol condensation, to avoid a complex mixture of products, use one carbonyl compound that cannot enolize (e.g., benzaldehyde (B42025), which has no α-hydrogens).[2] Also, aldehydes are generally more reactive electrophiles than ketones.[2]

Question: I am observing multiple products in my crossed Aldol condensation. How can I increase the selectivity for my target compound?

Answer: To achieve a single major product in a crossed Aldol condensation, employ one of these strategies:

  • Use a Non-Enolizable Carbonyl: One reactant should lack α-hydrogens, such as an aromatic aldehyde, forcing it to act solely as the electrophile.[2]

  • Utilize a More Reactive Aldehyde: When reacting an aldehyde and a ketone, the ketone will preferentially act as the nucleophile (enolate).[2]

  • Directed Aldol Reaction: Pre-form the enolate of one carbonyl component using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) before adding the second carbonyl compound.[3] This ensures only one nucleophile is present.

B. Wittig Reaction

Question: My Wittig reaction is giving a low yield of the α,β-unsaturated aldehyde. What should I investigate?

Answer: Low yields in Wittig reactions can be attributed to several factors:

  • Ylide Generation: Ensure complete formation of the phosphonium (B103445) ylide. This requires a sufficiently strong base and anhydrous conditions. The C-H bond adjacent to the phosphorus is deprotonated to form the ylide.[4]

  • Ylide Stability: Stabilized ylides (containing an electron-withdrawing group) are less reactive than non-stabilized ylides and may react poorly with ketones or sterically hindered aldehydes.[5][6]

  • Aldehyde Stability: Aldehydes can be prone to oxidation, polymerization, or decomposition.[5] Using freshly purified or distilled aldehyde is recommended.

  • Side Reactions: The formation of the betaine (B1666868) intermediate can be reversible, and side reactions can occur, especially if lithium salts are present, which can stabilize the betaine.[7]

  • Workup: The byproduct, triphenylphosphine (B44618) oxide, can sometimes complicate purification. Proper separation techniques are crucial to avoid product loss.

Question: How can I improve the E/Z selectivity of my Wittig reaction?

Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:

  • Stabilized Ylides: These ylides, which have an electron-withdrawing group, are more stable and generally lead to the formation of the (E)-alkene with high selectivity.[7][8]

  • Non-Stabilized Ylides: Ylides with alkyl or hydrogen substituents are more reactive and typically yield the (Z)-alkene.[7]

  • Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be used to obtain the (E)-alkene. This involves using a second equivalent of base to deprotonate the betaine intermediate.

C. Horner-Wadsworth-Emmons (HWE) Reaction

Question: I am experiencing low yields in my Horner-Wadsworth-Emmons (HWE) reaction. What are the common pitfalls?

Answer: The HWE reaction is often preferred over the Wittig reaction due to its higher reactivity and easier purification. However, low yields can still occur:

  • Incomplete Deprotonation: The phosphonate (B1237965) must be fully deprotonated by the base to form the nucleophilic carbanion. The choice of base is critical and depends on the acidity of the phosphonate.

  • Reaction Temperature: While many HWE reactions proceed at room temperature, some may require cooling (to control side reactions) or heating (to drive the reaction to completion).

  • Steric Hindrance: Although more reactive than Wittig reagents, phosphonate carbanions can still be sensitive to steric hindrance on either the phosphonate or the carbonyl compound.

  • Base-Sensitive Functional Groups: If your substrate contains base-sensitive groups, they may undergo side reactions. The Masamune-Roush conditions (LiCl and a tertiary amine base) are milder and can be beneficial in such cases.[9]

Question: How can I control the stereoselectivity of the HWE reaction?

Answer: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[10] To influence the stereochemical outcome:

  • Still-Gennari Modification: To obtain the (Z)-alkene, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can be employed.[9]

  • Choice of Cation: The counterion of the base can influence selectivity. For example, sodium and lithium bases often favor the (E)-isomer.[11]

  • Temperature: Higher reaction temperatures can sometimes increase the proportion of the (E)-isomer due to thermodynamic control.[11]

III. Quantitative Data on Reaction Optimization

The following tables summarize the impact of various reaction parameters on the Horner-Wadsworth-Emmons reaction.

Table 1: Effect of Base and Cation on (E)-Selectivity in the HWE Reaction

BaseCationTypical SolventRelative (E)-SelectivityNotes
NaHNa⁺THF, DMEHighCommonly used, good for forming (E)-alkenes.
n-BuLiLi⁺THFHighStrong base, useful for less acidic phosphonates.
KHMDSK⁺THFLower (can favor Z)Often used in Still-Gennari for (Z)-selectivity.
DBU/LiClLi⁺AcetonitrileHighMasamune-Roush conditions, mild for sensitive substrates.
ⁱPrMgClMg²⁺THFVery HighCan provide excellent (E)-selectivity regardless of temperature.[11][12]

Data compiled from multiple sources.[11][12][13] Selectivity is substrate-dependent.

Table 2: Influence of Reaction Conditions on HWE Stereoselectivity

ParameterCondition favoring (E)-alkeneCondition favoring (Z)-alkene
Phosphonate Reagent Standard alkyl phosphonatesPhosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl))
Base/Additives NaH, n-BuLi, ⁱPrMgClKHMDS with 18-crown-6
Temperature Higher temperaturesLower temperatures (-78 °C)
Solvent Aprotic polar (e.g., THF, DME)Aprotic polar (e.g., THF)

IV. Experimental Protocols

A. General Protocol for Aldol Condensation (Synthesis of Dibenzalacetone)
  • Reaction Setup: In a flask, combine benzaldehyde (2 equivalents) and acetone (B3395972) (1 equivalent) in 95% ethanol.

  • Base Addition: While stirring, add an aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise.

  • Reaction: Continue stirring at room temperature. A precipitate should form. The reaction may be gently heated to ensure completion and promote dehydration.[14]

  • Workup: Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove excess NaOH, followed by a small amount of cold ethanol. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water).[2]

Diagram: General Workflow for Aldol Condensation

AldolWorkflow cluster_reactants Reactants aldehyde Aldehyde mix_reactants Mix in Solvent (e.g., EtOH) aldehyde->mix_reactants ketone Ketone (with α-H) ketone->mix_reactants add_base Add Base (e.g., NaOH) mix_reactants->add_base reaction Stir at RT (may require heat) add_base->reaction workup Workup (Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product α,β-Unsaturated Product purification->product

Caption: A typical experimental workflow for an Aldol condensation reaction.

B. General Protocol for Wittig Reaction with a Stabilized Ylide
  • Ylide Preparation (if not commercially available): a. Dissolve the phosphonium salt in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere. b. Add a strong base (e.g., n-BuLi, NaH) at the appropriate temperature (often 0 °C or -78 °C) and stir to form the ylide.

  • Reaction with Carbonyl: a. To the ylide solution, add a solution of the aldehyde in the same anhydrous solvent dropwise. b. Allow the reaction to stir at room temperature until completion, monitoring by TLC.[15]

  • Workup: Quench the reaction (e.g., with saturated aqueous NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄). After concentrating, the crude product is often purified by column chromatography to remove triphenylphosphine oxide.[15]

Diagram: General Workflow for Wittig Reaction

WittigWorkflow cluster_ylide_prep Ylide Preparation (in situ) phosphonium_salt Phosphonium Salt ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) reaction Reaction (Addition & Elimination) ylide->reaction aldehyde Aldehyde in Anhydrous Solvent aldehyde->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Alkene Product purification->product byproduct Triphenylphosphine Oxide Byproduct purification->byproduct

Caption: General experimental workflow for the Wittig reaction.

C. General Protocol for Horner-Wadsworth-Emmons Reaction
  • Carbanion Formation: a. To a suspension of a base like sodium hydride (NaH, 1.1 eq) in an anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere, add the phosphonate ester (1.0 eq) dropwise. b. Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.[10]

  • Reaction with Aldehyde: a. Cool the carbanion solution to 0 °C. b. Add a solution of the aldehyde (1.0 eq) in the same anhydrous solvent dropwise. c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[10]

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: The aqueous layer contains the water-soluble phosphate (B84403) byproduct. Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify the crude product, typically by column chromatography.[16]

Diagram: General Workflow for Horner-Wadsworth-Emmons Reaction

HWEWorkflow cluster_carbanion_prep Carbanion Formation phosphonate Phosphonate Ester carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base Base (e.g., NaH) reaction Reaction (Addition & Elimination) carbanion->reaction aldehyde Aldehyde in Anhydrous Solvent aldehyde->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification byproduct Water-Soluble Phosphate Byproduct workup->byproduct Removed in Aqueous Layer product (E)-Alkene Product (Typically) purification->product

Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.

V. Purification Challenges and Solutions

Question: My α,β-unsaturated aldehyde is impure after the reaction, likely containing the corresponding carboxylic acid. What is the best way to purify it?

Answer: The oxidation of aldehydes to carboxylic acids is a common issue. Several purification methods can be employed:

  • Aqueous Wash: A simple wash with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), can effectively remove the acidic carboxylic acid impurity into the aqueous layer.

  • Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form solid adducts, which can be filtered off from the reaction mixture. The aldehyde can then be regenerated by treating the adduct with a base.[17][18] This method is highly effective for separating aldehydes from non-aldehyde impurities.

  • Column Chromatography: Flash column chromatography is a standard method for purifying organic compounds. However, some α,β-unsaturated aldehydes can be sensitive to silica gel. Using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent can prevent product degradation.

  • Distillation: For volatile and thermally stable aldehydes, distillation (often under reduced pressure) can be an excellent purification method.[17]

References

Preventing polymerization of 4-Methyl-2-phenylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methyl-2-phenylpent-2-enal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of this compound, with a primary focus on preventing unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is an α,β-unsaturated aldehyde.[1] This class of compounds possesses a conjugated system where a carbon-carbon double bond is adjacent to a carbonyl group.[2] This conjugation makes the molecule susceptible to polymerization, which can be initiated by heat, light (UV), oxygen, and impurities such as peroxides or acids. The polymerization typically proceeds via a free-radical chain reaction mechanism.

Q2: What are the tell-tale signs of polymerization?

The most common indicators that your sample of this compound has begun to polymerize include:

  • A noticeable increase in viscosity.

  • The formation of a gel-like substance or solid precipitate.

  • A change in color, often to a yellowish or brownish hue.

  • An unexpected exotherm (release of heat), which can indicate a runaway reaction.

Q3: My commercially purchased this compound is labeled as "stabilized." What does this mean and do I need to take extra precautions?

Commercial preparations of this compound are often supplied with an added polymerization inhibitor to ensure stability during transport and storage. A common stabilizer used is α-tocopherol (Vitamin E). While the inhibitor provides a significant shelf-life, its effectiveness can diminish over time, especially if the compound is stored improperly. It is crucial to adhere to recommended storage conditions (see Q5) even for stabilized products. For applications that are sensitive to the presence of inhibitors, removal may be necessary just prior to use (see Experimental Protocols).

Q4: Which polymerization inhibitors are most effective for this compound?

The choice of inhibitor depends on the specific experimental conditions, including temperature and the presence of other reagents. Commonly used inhibitors for α,β-unsaturated aldehydes include:

  • Phenolic Compounds: These are radical scavengers. Examples include Hydroquinone (B1673460) (HQ), Monomethyl ether of hydroquinone (MEHQ), and Butylated hydroxytoluene (BHT).

  • Tocopherols: α-Tocopherol (Vitamin E) is a natural antioxidant and is often used in commercial preparations.

  • Phenothiazine (PTZ): Highly effective, especially at elevated temperatures.

  • Hydroxylamines and Tertiary Amines: These can also be effective stabilizers for unsaturated aldehydes.

Q5: What are the ideal storage and handling conditions for this compound?

To maximize the shelf-life of this compound and prevent polymerization, the following conditions are recommended:

  • Temperature: Store in a cool environment, typically refrigerated at 2-8°C.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen. Oxygen can contribute to the formation of peroxides, which are potent polymerization initiators.

  • Purity: Ensure all glassware is clean and free from acidic or basic residues, which can catalyze polymerization. Use purified, peroxide-free solvents if the aldehyde is in a solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

cluster_synthesis Synthesis & Reaction cluster_purification Purification cluster_storage Storage & Handling cluster_application Application synthesis_issue Low yield or side products during synthesis synthesis_cause1 Aldol condensation side reactions synthesis_issue->synthesis_cause1 Possible Cause synthesis_cause2 Product polymerization during reaction/workup synthesis_issue->synthesis_cause2 Possible Cause synthesis_sol1 Optimize temperature, base concentration, and reaction time synthesis_cause1->synthesis_sol1 Solution synthesis_sol2 Add inhibitor (e.g., BHT) to workup solvents; minimize heat synthesis_cause2->synthesis_sol2 Solution purification_issue Compound polymerizes during distillation purification_cause High temperature in distillation pot purification_issue->purification_cause Possible Cause purification_sol Perform vacuum distillation to lower boiling point. Add a non-volatile inhibitor (e.g., phenothiazine) to the distillation flask. purification_cause->purification_sol Solution storage_issue Viscosity increase or solid formation during storage storage_cause1 Inhibitor depletion storage_issue->storage_cause1 Possible Cause storage_cause2 Improper storage (exposure to heat, light, air) storage_issue->storage_cause2 Possible Cause storage_sol1 Monitor inhibitor levels periodically. If low, add a fresh spike of inhibitor. storage_cause1->storage_sol1 Solution storage_sol2 Store at 2-8°C, under inert gas, in a dark container. storage_cause2->storage_sol2 Solution app_issue Reaction fails or is sluggish after inhibitor removal app_cause Residual inhibitor quenching reagents or catalysts app_issue->app_cause Possible Cause app_sol Ensure complete inhibitor removal. Consider alternative removal methods (e.g., distillation vs. column) app_cause->app_sol Solution start Start: Inhibited Aldehyde dissolve Dissolve aldehyde in solvent start->dissolve prep_column Prepare basic alumina column load_column Load solution onto column prep_column->load_column dissolve->load_column elute Elute with solvent under inert gas load_column->elute collect Collect eluate elute->collect evaporate Remove solvent (reduced pressure) collect->evaporate end End: Purified Aldehyde (Use Immediately!) evaporate->end

References

Improving the selectivity of the aldol condensation for 4-Methyl-2-phenylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-phenylpent-2-enal via the Claisen-Schmidt condensation of benzaldehyde (B42025) and isobutyraldehyde (B47883).

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound and how can it be minimized?

A1: The most prevalent side reaction is the self-condensation of isobutyraldehyde. Since isobutyraldehyde possesses an α-hydrogen, it can react with itself in the presence of a base to form an undesired byproduct. To minimize this, isobutyraldehyde should be added slowly to the reaction mixture containing benzaldehyde and the base. This ensures that the concentration of the enolizable isobutyraldehyde is kept low at any given time, favoring its reaction with the more abundant and non-enolizable benzaldehyde.

Q2: Can the Cannizzaro reaction of benzaldehyde be a significant issue?

A2: The Cannizzaro reaction, a disproportionation of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a carboxylic acid and an alcohol, can occur with benzaldehyde. However, in a well-optimized Claisen-Schmidt condensation, the rate of the aldol (B89426) addition is typically much faster than the Cannizzaro reaction. To mitigate this potential side reaction, it is advisable to use the minimum effective concentration of the base and to maintain a controlled, low reaction temperature.

Q3: What is the role of the base catalyst in this reaction?

A3: The base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), plays a crucial role in deprotonating the α-hydrogen of isobutyraldehyde to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde, initiating the carbon-carbon bond formation that is central to the aldol condensation.

Q4: Why is it important to use a non-enolizable aldehyde like benzaldehyde in this crossed aldol condensation?

A4: Using a non-enolizable aldehyde like benzaldehyde, which lacks α-hydrogens, is a key strategy for achieving high selectivity in a crossed aldol condensation.[1] This prevents the self-condensation of one of the aldehyde reactants, thereby reducing the number of possible products and simplifying the purification process.[1] Benzaldehyde can only act as the electrophile in this reaction, directing the reaction towards the desired product.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By taking small aliquots of the reaction mixture at regular intervals and running them on a TLC plate alongside the starting materials (benzaldehyde and isobutyraldehyde), you can observe the consumption of the reactants and the appearance of the product spot. A successful reaction will show the gradual disappearance of the starting material spots and the emergence of a new, single major product spot with a different Rf value.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient Enolate Formation: The base may not be strong enough or its concentration may be too low. 2. Suboptimal Reaction Temperature: The temperature may be too low, leading to a slow reaction rate, or too high, promoting side reactions. 3. Reaction Reversibility: The initial aldol addition is reversible.1. Ensure the use of a sufficiently strong base like NaOH or KOH. Consider optimizing the base concentration through small-scale trial reactions. 2. The reaction is often initiated at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction and then allowed to proceed at room temperature. Gentle heating may be required to drive the dehydration step. 3. Ensure the reaction goes to the condensation product (α,β-unsaturated aldehyde) by providing sufficient reaction time or gentle heating, as the dehydration step is often irreversible and drives the equilibrium forward.
Formation of Multiple Products (Low Selectivity) 1. Self-Condensation of Isobutyraldehyde: The concentration of isobutyraldehyde is too high, leading to self-reaction. 2. Cannizzaro Reaction of Benzaldehyde: High concentration of a strong base and elevated temperatures can promote this side reaction.1. Add the isobutyraldehyde dropwise to a mixture of benzaldehyde and the base. This keeps the concentration of the enolizable aldehyde low and favors the crossed condensation. 2. Use the minimum effective concentration of the base and maintain a low reaction temperature, especially during the initial phase of the reaction.
Product is an Oily or Gummy Solid 1. Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials and the intermediate aldol addition product. 2. Presence of Side Products: The crude product is contaminated with byproducts from self-condensation or other side reactions.1. Monitor the reaction by TLC to ensure the complete consumption of starting materials. If necessary, extend the reaction time or gently warm the mixture to promote dehydration to the final product. 2. Purify the crude product. Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) is often effective. If recrystallization is difficult, column chromatography may be necessary.
Reaction Fails to Initiate 1. Inactive Catalyst: The base (e.g., NaOH pellets) may be old and coated with sodium carbonate from exposure to air. 2. Impure Starting Materials: Impurities in benzaldehyde or isobutyraldehyde can inhibit the reaction.1. Use fresh, high-quality base. 2. Ensure the purity of the starting aldehydes. If necessary, distill the aldehydes before use.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for the base-catalyzed Claisen-Schmidt condensation of benzaldehyde and isobutyraldehyde.

Materials:

  • Benzaldehyde

  • Isobutyraldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (1.0 g, 25 mmol) in water (10 mL) and then add ethanol (10 mL). Cool the solution to 10-15°C in an ice-water bath.

  • Addition of Aldehydes: In a separate beaker, prepare a mixture of benzaldehyde (5.3 g, 50 mmol) and isobutyraldehyde (3.6 g, 50 mmol).

  • Slow Addition: Add the aldehyde mixture from the beaker to the dropping funnel. Add the aldehyde mixture dropwise to the stirred, cooled NaOH solution over a period of 30-45 minutes, maintaining the reaction temperature below 25°C.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Data Presentation

Table 1: Representative Yields for Claisen-Schmidt Condensations with Benzaldehyde under Various Conditions

Enolizable CarbonylCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
AcetoneNaOH (solid, 20)NoneRoom Temp0.0896
CyclohexanoneNaOH (solid, 20)NoneRoom Temp0.0898
AcetophenoneNaOH/EthanolEthanolRoom Temp243
AcetoneNaOH/EthanolEthanolRoom Temp0.553 (mono-adduct)

Note: The data in this table is derived from analogous Claisen-Schmidt reactions and is intended to be representative of the yields that can be achieved under different conditions.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_base Prepare NaOH solution slow_addition Slowly add aldehyde mixture to base prep_base->slow_addition prep_aldehydes Mix Benzaldehyde and Isobutyraldehyde prep_aldehydes->slow_addition stir Stir at room temperature slow_addition->stir monitor Monitor by TLC stir->monitor quench Pour into water monitor->quench Reaction complete extract Extract with diethyl ether quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by vacuum distillation concentrate->purify product product purify->product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide start Low Selectivity/ Multiple Products check_self_condensation Check for Isobutyraldehyde Self-Condensation start->check_self_condensation slow_addition Was Isobutyraldehyde added slowly? check_self_condensation->slow_addition solution_slow_addition Solution: Add Isobutyraldehyde dropwise to the reaction mixture. slow_addition->solution_slow_addition No check_cannizzaro Check for Benzaldehyde Cannizzaro Reaction slow_addition->check_cannizzaro Yes base_conc Is base concentration too high? check_cannizzaro->base_conc solution_base_conc Solution: Reduce base concentration and maintain low temperature. base_conc->solution_base_conc Yes temp_high Is temperature too high? base_conc->temp_high No solution_temp Solution: Maintain low reaction temperature, especially during addition. temp_high->solution_temp Yes

Caption: Troubleshooting decision tree for low selectivity issues.

References

Technical Support Center: Analysis of Volatile Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of volatile flavor compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.

Troubleshooting Guides

This section addresses specific issues you might encounter during your Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Gas Chromatography-Olfactometry (GC-O) analyses.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Q: My peaks are tailing or fronting. What are the possible causes and how can I fix this?

A: Peak tailing or fronting is a common issue in GC analysis that can affect resolution and quantification.

Possible Causes and Solutions:

CauseSolution
Column Issues Active sites on the column: Condition the column according to the manufacturer's instructions. If the problem persists, consider using a column with a different stationary phase or a deactivated liner.
Column contamination: Bake out the column at a high temperature to remove contaminants. If contamination is severe, trim the first few centimeters of the column or replace it.[1]
Injection Issues Improper injection technique: Ensure a fast and consistent injection to introduce the sample as a narrow band.[2]
Sample overload: Reduce the injection volume or dilute the sample.
Compound-Specific Issues Polar compounds interacting with the system: Use a derivatization agent to make the compounds less polar.

A logical troubleshooting workflow for peak shape issues is outlined below.

G start Poor Peak Shape (Tailing/Fronting) check_injection Review Injection Technique & Volume start->check_injection check_column Inspect Column Condition check_injection->check_column Technique OK solution_injection Optimize Injection: - Faster injection - Reduce volume/dilute check_injection->solution_injection Inconsistent/ Overloaded check_sample Evaluate Sample Characteristics check_column->check_sample Column OK solution_column Column Maintenance: - Bake-out - Trim column inlet - Replace column check_column->solution_column Contaminated/ Degraded solution_sample Modify Sample: - Derivatization for polar analytes check_sample->solution_sample Polar Analytes end Acceptable Peak Shape solution_injection->end solution_column->end solution_sample->end

Troubleshooting workflow for poor peak shape.
Issue 2: Appearance of Unexpected Peaks (Ghost Peaks)

Q: I am seeing unexpected "ghost" peaks in my chromatogram, even in blank runs. What is causing this and how do I get rid of them?

A: Ghost peaks are extraneous peaks that can originate from several sources within the GC system.[3]

Possible Causes and Solutions:

CauseSolution
Contaminated Injector Septum bleed: Use high-quality, low-bleed septa and replace them regularly.[3]
Liner contamination: Clean or replace the injector liner.[3]
Carryover from Previous Injections Insufficient bake-out time: Increase the bake-out time and temperature between runs to ensure all compounds from the previous sample have eluted.
Syringe contamination: Clean the syringe thoroughly between injections or use a new syringe.
Contaminated Carrier Gas or Gas Lines Impure carrier gas: Use high-purity gas and install an in-line purifier.
Contaminants in gas lines: Flush the gas lines.

Frequently Asked Questions (FAQs)

Sample Preparation

Q: What are the biggest challenges in sample preparation for volatile flavor analysis?

A: Sample preparation is a critical step with several challenges. A primary concern is extracting the volatile compounds from the sample matrix without losing them before analysis.[4] Many extraction techniques require heating, which can potentially alter the flavor profile by causing degradation of thermally unstable compounds or the formation of artifacts.[4][5] Additionally, flavor compounds are often present at very low concentrations (parts per billion or even trillion), which pushes the limits of detection for analytical instruments and makes them susceptible to environmental contamination.[4]

Q: What is Solid-Phase Microextraction (SPME) and what are its advantages for flavor analysis?

A: Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a fiber coated with an extracting phase to isolate and concentrate volatile and semi-volatile compounds from a sample. The fiber can be exposed to the headspace above the sample (headspace SPME) or immersed directly in a liquid sample. After extraction, the analytes are thermally desorbed from the fiber in the hot GC inlet.[6]

Advantages of SPME include:

  • Solvent-free: Eliminates the need for organic solvents.

  • Combines steps: Integrates sampling, isolation, and enrichment into a single step.

  • High sensitivity: Can concentrate analytes, improving detection limits.[7]

  • Versatility: Can be used for a wide range of sample matrices.

Q: How can I improve the recovery of my analytes using SPME?

A: To enhance SPME recovery, consider the following factors:

ParameterRecommendation
Fiber Selection Choose a fiber coating with a polarity that matches your target analytes. Porous fibers are good for smaller, more volatile compounds, while thicker film fibers are better for larger molecules.[8]
Extraction Time & Temperature Optimize the extraction time and temperature. Higher temperatures can increase the vapor pressure of analytes but may also cause them to desorb from the fiber if too high.[8]
Sample Agitation Stirring or agitating the sample can speed up the equilibrium process and improve extraction efficiency.[8]
Sample Matrix Modification Adding salt (e.g., 25% NaCl) to aqueous samples can increase the volatility of some compounds. Adjusting the pH can also improve the extraction of acidic or basic analytes.[8]
Headspace Volume When using headspace SPME, minimizing the headspace volume (to less than 30% of the vial) can increase the concentration of analytes in the gas phase.[8]
GC-MS and GC-O Analysis

Q: My GC-MS is not sensitive enough to detect some important odorants. What can I do?

A: Some compounds have very low odor detection thresholds, meaning they can be smelled by the human nose but may be below the detection limit of the mass spectrometer.[9] To address this, you can use sample enrichment techniques. These methods increase the amount of the sample transferred to the GC, thereby concentrating the trace-level odorants.[9]

Q: What is Gas Chromatography-Olfactometry (GC-O) and why is it useful?

A: Gas Chromatography-Olfactometry (GC-O) is a technique that uses the human nose as a detector in parallel with a conventional chemical detector like a mass spectrometer.[9] After the compounds are separated by the GC, the effluent is split, with one portion going to the MS for identification and the other to a sniffing port where a trained analyst can detect and describe the odor of each compound as it elutes.[9][10] This is invaluable because an MS can identify and quantify compounds, but it cannot describe their odor characteristics.[9] GC-O directly links the chemical identity of a compound to its sensory perception.

The general workflow for a GC-MS/O analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis GC-MS/O Analysis cluster_data Data Correlation sample Food/Beverage Sample extraction Volatile Extraction (e.g., SPME, Headspace) sample->extraction injection GC Injection extraction->injection gc_column GC Separation (Column) injection->gc_column splitter Effluent Splitter gc_column->splitter ms_detector Mass Spectrometer (MS) - Identification - Quantification splitter->ms_detector odp Olfactory Detection Port (ODP) - Odor Detection - Odor Description splitter->odp correlation Correlate MS Data (Chemical ID) with ODP Data (Odor Perception) ms_detector->correlation odp->correlation

Workflow for Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O).

Q: I am having trouble identifying the compound responsible for a specific odor due to co-elution. How can I resolve this?

A: Co-elution, where two or more compounds elute from the GC column at the same time, is a common challenge in the analysis of complex samples like food and fragrances.[9] This can make it difficult to definitively identify the compound responsible for a perceived odor. One powerful technique to overcome this is two-dimensional gas chromatography (GCxGC). GCxGC provides significantly higher resolution than conventional GC, allowing for the separation of co-eluting compounds.

Experimental Protocols

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for General Flavor Profiling

This protocol provides a general starting point for the analysis of volatile compounds in a liquid matrix. Optimization will be required for specific applications.

1. Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps (B75204) and septa

  • Heater-stirrer or water bath with magnetic stirrer

  • Gas chromatograph with a split/splitless inlet and appropriate detector (FID or MS)

2. Procedure:

  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial. If desired, add an internal standard and a salt (e.g., 1.5 g of NaCl). Immediately seal the vial.

  • Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions by inserting it into the hot GC inlet.

  • Extraction:

    • Place the sealed vial in a heater-stirrer set to a specific temperature (e.g., 60 °C).

    • Allow the sample to equilibrate for 15 minutes with gentle agitation.

    • Manually or automatically expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) while maintaining the temperature and agitation.

  • Desorption:

    • Retract the fiber and immediately introduce it into the GC inlet, which is set to a high temperature (e.g., 250 °C).

    • Desorb the analytes from the fiber for a set time (e.g., 5 minutes) in splitless mode to ensure complete transfer to the GC column.

  • GC Analysis: After desorption, retract the fiber and start the GC temperature program to separate the volatile compounds.

Note: All parameters (fiber type, sample volume, salt concentration, equilibration time/temperature, extraction time/temperature, desorption time/temperature) should be optimized for the specific analytes and matrix of interest.[8][11]

References

Technical Support Center: Quantification of 4-Methyl-2-phenylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 4-Methyl-2-phenylpent-2-enal.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, which in this case is this compound.[1] These components can include salts, proteins, lipids, and other endogenous substances.[1] Matrix effects occur when these components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the signal.[1] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[1]

Q2: What are the common causes of ion suppression in the LC-MS analysis of this compound?

A2: Ion suppression is a prevalent form of matrix effect where co-eluting matrix components compete with the analyte for ionization, resulting in a diminished analyte signal.[1] Several factors can contribute to this phenomenon:

  • Competition for charge: High concentrations of co-eluting compounds can vie for the available charge in the ion source, thereby reducing the ionization efficiency of this compound.[1]

  • Changes in droplet formation: Non-volatile components in the matrix can alter the surface tension and viscosity of the electrospray ionization (ESI) droplets, which can hinder solvent evaporation and the subsequent release of analyte ions.[1]

  • Analyte neutralization: Basic compounds within the matrix can deprotonate and neutralize the analyte ions, thus decreasing the number of charged analytes that reach the detector.[1]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: A common and effective method to assess matrix effects is the post-column infusion experiment.[1][2] In this technique, a constant flow of a standard solution of this compound is introduced into the liquid chromatography (LC) flow after the analytical column.[1] A variation in the signal response of the infused analyte upon the injection of a blank sample extract indicates regions of ion suppression or enhancement.[2] This allows for the identification of chromatographic regions where matrix effects are most pronounced.

Another quantitative approach is the post-extraction spike method.[3][4] This involves comparing the response of the analyte spiked into a blank matrix sample post-extraction with the response of the analyte in a neat solvent at the same concentration.[3] The deviation between these two responses reveals the extent of ion suppression or enhancement.[3]

Q4: Can sample dilution be used to mitigate matrix effects?

A4: Yes, sample dilution can be a simple and effective strategy to reduce matrix effects. This is particularly useful when the concentration of this compound is sufficiently high to remain detectable after dilution.[5]

Q5: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A5: Effective sample preparation is a critical step in mitigating matrix effects.[5] The choice of technique often depends on the complexity of the matrix and the required sensitivity. The most common and effective techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on differential solubility in immiscible liquids.[6] For a moderately polar compound like this compound, a non-polar organic solvent such as hexane (B92381) or ethyl acetate (B1210297) can be effective for extraction from an aqueous matrix.[5]

  • Solid-Phase Extraction (SPE): SPE provides high recovery and excellent sample cleanup by utilizing a solid sorbent to retain the analyte while interfering compounds are washed away.[5][6] For this compound, a reversed-phase sorbent would likely be a suitable choice.

  • Protein Precipitation (PPT): This is a fast and simple method, but it often results in poorer cleanup and more significant matrix effects compared to LLE and SPE.[5][6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause: Interaction with active sites on the analytical column or contamination at the column inlet.

  • Troubleshooting Steps:

    • Check Column Health: Ensure the column is not degraded. Operating silica-based reversed-phase columns outside a pH range of 2-8 can lead to the loss of the bonded stationary phase.[7]

    • Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of any interfering silanols.[7]

    • Guard Column: If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, replace the guard column.[7]

    • Column Wash: If contamination is suspected, reverse flush the column with a strong solvent.[7]

Issue 2: Inconsistent or Low Analyte Recovery
  • Possible Cause: Suboptimal sample preparation, leading to loss of this compound.

  • Troubleshooting Steps:

    • Optimize LLE:

      • Solvent Selection: Experiment with different extraction solvents (e.g., methyl tert-butyl ether, dichloromethane) to improve extraction efficiency.

      • pH Adjustment: Adjust the pH of the aqueous sample to ensure this compound is in a neutral form, enhancing its partitioning into the organic solvent.[6]

      • Phase Separation: Ensure complete separation of the aqueous and organic layers to prevent loss of the analyte.[5]

    • Optimize SPE:

      • Sorbent Selection: Test different sorbent types (e.g., C18, polymeric) to find the one with the best retention and elution characteristics for your analyte.

      • Elution Solvent: Ensure the elution solvent is strong enough to completely desorb the analyte from the sorbent.[5]

      • Flow Rate: A high flow rate during sample loading can lead to insufficient interaction between the analyte and the sorbent.[5]

Issue 3: Significant Ion Suppression
  • Possible Cause: Co-elution of matrix components with this compound.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method. For instance, if currently using protein precipitation, consider switching to SPE, which generally provides a cleaner extract.[6]

    • Chromatographic Optimization: Modify the LC gradient to better separate the analyte from interfering matrix components.[8]

    • Use of Internal Standard: Incorporate a stable isotope-labeled internal standard of this compound. This can compensate for matrix effects as it will be similarly affected by ion suppression.[8]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Aldehyde Analysis (Illustrative Data)

Sample Preparation TechniqueMatrixTypical Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE)Plasma70-90[5]15-30[5]Simple, low costCan be labor-intensive, may form emulsions[5]
Solid-Phase Extraction (SPE)Plasma, Urine85-105[5]5-15[5]High recovery and cleanup, automatable[5]Higher cost, requires method development
Protein Precipitation (PPT)Plasma>90High (can be >50%)[5]Fast, simplePoor cleanup, significant matrix effects[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 500 µL of the sample (e.g., plasma), add a suitable internal standard.

  • Extraction: Add 1.5 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate).

  • Mixing: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[5]

  • Collection: Carefully transfer the organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS analysis.[5]

Protocol 2: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering compounds.[5]

  • Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).[5]

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection InternalStandard Add Internal Standard Sample->InternalStandard LLE Liquid-Liquid Extraction InternalStandard->LLE Choose one SPE Solid-Phase Extraction InternalStandard->SPE Choose one PPT Protein Precipitation InternalStandard->PPT Choose one Evaporation Evaporation LLE->Evaporation SPE->Evaporation PPT->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification troubleshooting_workflow Start Problem Encountered CheckPeakShape Poor Peak Shape? Start->CheckPeakShape CheckRecovery Low/Inconsistent Recovery? CheckPeakShape->CheckRecovery No TroubleshootPeakShape Troubleshoot Peak Shape (See Guide) CheckPeakShape->TroubleshootPeakShape Yes CheckIonSuppression Significant Ion Suppression? CheckRecovery->CheckIonSuppression No TroubleshootRecovery Troubleshoot Recovery (See Guide) CheckRecovery->TroubleshootRecovery Yes TroubleshootSuppression Troubleshoot Ion Suppression (See Guide) CheckIonSuppression->TroubleshootSuppression Yes End Problem Resolved CheckIonSuppression->End No TroubleshootPeakShape->End TroubleshootRecovery->End TroubleshootSuppression->End

References

Method development for high-resolution separation of 4-Methyl-2-phenylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Method Development for 4-Methyl-2-phenylpent-2-enal

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the high-resolution separation of this compound. This compound, used in the flavors and fragrances industry, exists as a mixture of cis and trans isomers and possesses a chiral center, presenting unique separation challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for separating this compound isomers?

A1: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for this purpose.

  • Gas Chromatography (GC): GC is ideal for analyzing volatile and semi-volatile compounds like those found in fragrances and perfumes.[1][2][3] It offers high resolution, making it excellent for separating the cis/trans isomers of this compound. Common detectors include Flame Ionization Detector (FID) for quantification and Mass Spectrometry (MS) for identification.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile and can be used for both volatile and non-volatile compounds. For aldehydes, Reverse-Phase HPLC (RP-HPLC) is common.[4] Chiral HPLC is necessary for separating the enantiomers that arise from the chiral carbon at the C4 position.

  • Supercritical Fluid Chromatography (SFC): SFC can also be a powerful technique for chiral separations, often providing faster analysis times than HPLC.

Q2: How do I select the appropriate column for my separation?

A2: Column selection is critical and depends on the separation goal (isomeric vs. enantiomeric).

  • For GC (Isomer Separation): A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. For complex mixtures, a higher polarity column may be required to achieve maximum resolution.[1]

  • For HPLC (Isomer Separation): A standard C18 column is the workhorse for reversed-phase separation of moderately polar to non-polar compounds and is a suitable choice for separating the geometric isomers.[4]

  • For Chiral Separation (HPLC/SFC): A chiral stationary phase (CSP) is mandatory. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for separating a wide range of chiral compounds, including aldehydes.[5]

Q3: What are the best detection methods for this compound?

A3: The choice of detector depends on the analytical technique and the required sensitivity.

  • GC: Flame Ionization Detection (FID) is robust and provides a linear response for quantifiable analysis. Mass Spectrometry (MS) is invaluable for confirming the identity of the isomers and any impurities by providing mass spectra.[2][3]

  • HPLC: A UV/Vis or Diode Array Detector (DAD) is standard. The phenyl group in the molecule provides strong UV absorbance, typically around 254 nm. For analyzing aldehydes at trace levels, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by UV detection at a higher wavelength (around 360 nm) can significantly enhance sensitivity.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Peak Overlap 1. Inappropriate mobile phase/carrier gas velocity.2. Incorrect column choice (wrong polarity or phase).3. Column temperature is not optimal.4. Column degradation or contamination.1. Optimize the flow rate (GC) or mobile phase gradient/composition (HPLC).2. Switch to a column with a different stationary phase (e.g., higher polarity for GC, or a phenyl column for HPLC for π-π interactions).[4]3. Perform a temperature gradient study.4. Replace the guard column or the analytical column.
Peak Tailing 1. Active sites on the column interacting with the aldehyde.2. Column overload.3. Mismatch between sample solvent and mobile phase.4. Extra-column dead volume.1. Use a highly inert column (for GC) or add a mobile phase modifier (e.g., a small amount of acid for HPLC).2. Reduce the injection volume or sample concentration.[8]3. Dissolve the sample in the initial mobile phase.4. Check and replace tubing with a smaller internal diameter; ensure fittings are secure.[8]
Inconsistent Retention Times 1. Fluctuations in temperature.2. Unstable flow rate (pump issue or leak).3. Mobile phase composition changing (evaporation or improper mixing).4. Insufficient column equilibration time.1. Use a thermostatted column compartment.[8]2. Check for leaks and purge the pump system.[9]3. Prepare fresh mobile phase daily and keep solvent bottles capped. Degas solvents adequately.[8][10]4. Ensure the column is fully equilibrated between runs, especially with gradients.[8]
Low Sensitivity / Small Peaks 1. Detector settings are not optimal.2. Sample concentration is too low.3. Leaks in the system.4. For HPLC-UV, the detection wavelength is incorrect.1. Check detector parameters (e.g., lamp energy, gas flows for FID).2. Concentrate the sample or increase the injection volume.3. Perform a system leak check.4. Scan the UV spectrum of the analyte to determine the wavelength of maximum absorbance (λmax).

Experimental Protocols & Data

Protocol 1: GC-MS for Cis/Trans Isomer Separation

This protocol provides a starting point for separating the geometric isomers of this compound.

Methodology:

  • Sample Preparation: Dilute the sample to 100 µg/mL in a suitable solvent like hexane (B92381) or ethyl acetate.

  • GC System: A standard gas chromatograph coupled with a mass spectrometer.

  • Injection: Inject 1 µL of the prepared sample in split mode (e.g., 50:1 split ratio).

  • Chromatographic Conditions:

    • Run a temperature gradient to optimize separation.

    • Use helium or hydrogen as the carrier gas. Note that using hydrogen may require a specialized MS ion source to avoid spectral distortions.[11]

  • Data Analysis: Identify peaks based on retention time and mass spectra. Quantify using the peak area.

Table 1: Recommended GC-MS Starting Parameters

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40-350 amu
Protocol 2: Chiral HPLC for Enantiomer Separation

This protocol is designed for the high-resolution separation of the enantiomers of this compound.

Methodology:

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC System: An HPLC or UHPLC system equipped with a UV/DAD detector and a column thermostat.

  • Injection: Inject 5-10 µL of the filtered sample.

  • Chromatographic Conditions:

    • Run in isocratic mode. The ratio of hexane to isopropanol (B130326) is critical for achieving separation and may require fine-tuning.

  • Data Analysis: Identify enantiomers by their retention times. The enantiomeric excess (% ee) can be calculated from the peak areas.

Table 2: Recommended Chiral HPLC Starting Parameters

ParameterRecommended Setting
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA, IB, or IC)
Mobile Phase Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 5 µL

Visualizations

The following diagrams illustrate key workflows and concepts in chromatographic method development.

HPLC_Method_Development HPLC Method Development Workflow cluster_prep 1. Preparation & Planning cluster_initial 2. Initial Screening cluster_optimization 3. Method Optimization cluster_validation 4. Validation & Finalization define_objectives Define Separation Goals (e.g., purity, isomer separation) gather_info Gather Analyte Information (pKa, logP, UV spectrum) define_objectives->gather_info col_select Select Column (e.g., C18, Chiral) gather_info->col_select mp_select Select Mobile Phase (e.g., ACN/Water) gradient_opt Optimize Gradient/Isocratic Elution mp_select->gradient_opt det_select Select Detector (e.g., DAD/UV) flow_rate_opt Adjust Flow Rate gradient_opt->flow_rate_opt temp_opt Optimize Column Temperature flow_rate_opt->temp_opt injection_vol_opt Adjust Injection Volume temp_opt->injection_vol_opt robustness Test Method Robustness injection_vol_opt->robustness system_suitability Define System Suitability Tests robustness->system_suitability documentation Document Final Method system_suitability->documentation

Caption: A structured workflow for systematic HPLC method development.

Troubleshooting_Resolution Troubleshooting Poor Peak Resolution cluster_solutions1 Solutions for Selectivity cluster_solutions2 Solutions for Efficiency cluster_solutions3 Solutions for Retention problem Problem: Poor Resolution / Peak Overlap cause1 Cause 1: Insufficient Selectivity (α) problem->cause1 cause2 Cause 2: Low Efficiency (N) (Broad Peaks) problem->cause2 cause3 Cause 3: Poor Retention (k') problem->cause3 sol1a Change Mobile Phase (different organic solvent or pH) cause1->sol1a sol2a Decrease Flow Rate cause2->sol2a sol3a Decrease Mobile Phase Strength (less organic) cause3->sol3a sol1b Change Stationary Phase (different column chemistry) sol1c Change Temperature sol2b Check for Dead Volume (fittings, tubing) sol2c Use a Longer Column or Smaller Particle Size sol2d Ensure Sample Solvent Matches Mobile Phase sol3b Use a More Retentive Stationary Phase

Caption: A decision tree for troubleshooting poor chromatographic resolution.

Chromatographic_Parameters Interplay of Chromatographic Parameters cluster_params Adjustable Parameters cluster_outcomes Performance Outcomes flow_rate Flow Rate retention_time Retention Time (tR) flow_rate->retention_time (-) backpressure Backpressure (ΔP) flow_rate->backpressure (+) efficiency Efficiency (N) flow_rate->efficiency (Optimized) mp_strength Mobile Phase Strength (% Organic) resolution Resolution (Rs) mp_strength->resolution (Variable) mp_strength->retention_time (-) temperature Temperature temperature->retention_time (-) temperature->backpressure (-) temperature->efficiency (Variable) column_dims Column Dimensions (L, ID, dp) column_dims->resolution (+ L, - dp) column_dims->retention_time (+ L, - ID) column_dims->backpressure (+ L, - dp) column_dims->efficiency (+ L, - dp) retention_time->resolution (+) efficiency->resolution (+)

References

Validation & Comparative

A Comparative Analysis of Synthetic and Natural 4-Methyl-2-phenylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetically produced and naturally sourced 4-Methyl-2-phenylpent-2-enal, a key aroma compound found in cocoa. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of the two variants, supported by experimental data and methodologies, to aid in informed decision-making for their specific applications.

Physicochemical and Spectroscopic Properties

The fundamental chemical and physical properties of a pure compound are identical regardless of its origin. Therefore, both synthetic and natural this compound, when purified to the same degree, will exhibit the same melting point, boiling point, refractive index, and spectroscopic signatures. The primary distinction between the two sources lies in the potential impurity profiles, which are a direct consequence of the synthesis or extraction method employed.

PropertyValueSource
Molecular Formula C₁₂H₁₄OPubChem[1][2]
Molecular Weight 174.24 g/mol PubChem[1][2]
CAS Number 26643-91-4PubChem[1][2]
FEMA Number 3200PubChem[1]
Appearance Colorless to pale yellow liquidThe Good Scents Company[3]
Odor Sweet, cocoa, nutty, rosy, powderyChemicalBook, The Good Scents Company[3]
Boiling Point 96 °C at 0.7 mmHgSigma-Aldrich[4]
Density 0.983 g/mL at 25 °CSigma-Aldrich[4]
Refractive Index 1.533-1.539 at 20 °C
Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. The following table summarizes key spectroscopic data.

Spectroscopic TechniqueKey Data Points
¹³C NMR Spectra available from Sigma-Aldrich Co. LLC.[1]
Mass Spectrometry Major fragments and spectral data available in the NIST Mass Spectrometry Data Center.[1]
Infrared (IR) Spectroscopy FTIR spectra available.[5]

Methodologies: Synthesis and Natural Extraction

The pathways to obtaining this compound from synthetic and natural origins are fundamentally different, leading to variations in yield, purity, and environmental impact.

Synthetic Production: Aldol (B89426) Condensation

The industrial synthesis of this compound is typically achieved through an aldol condensation reaction. This method involves the base-catalyzed reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which then dehydrates to yield the α,β-unsaturated aldehyde.

Experimental Protocol: Representative Aldol Condensation

  • Reaction Setup: A solution of isobutyraldehyde (B47883) and 2-phenylacetaldehyde is prepared in a suitable solvent, such as ethanol.

  • Catalyst Addition: A base catalyst, commonly a solution of sodium hydroxide (B78521) or potassium hydroxide, is slowly added to the reaction mixture with stirring.[6] The reaction is typically carried out at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is neutralized with a dilute acid. The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The crude product is purified by vacuum distillation to yield this compound.[4]

Synthesis_Workflow Reactants Isobutyraldehyde + 2-Phenylacetaldehyde Reaction Aldol Condensation Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst Base (e.g., NaOH) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Synthetic This compound Purification->Product

Synthetic pathway for this compound.
Natural Sourcing: Extraction from Theobroma cacao**

This compound is a naturally occurring volatile compound in cocoa (Theobroma cacao).[2] Its extraction from the natural matrix involves the isolation of volatile organic compounds from processed cocoa beans.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Dried and ground cocoa beans are placed in a sealed vial.[7] An internal standard may be added for quantification.[7]

  • Extraction: A solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the heated sample vial for a defined period, allowing volatile compounds to adsorb onto the fiber.[7][8]

  • Desorption and Analysis: The SPME fiber is then inserted into the injection port of a gas chromatograph (GC) where the adsorbed volatiles are thermally desorbed and separated.

  • Identification: The separated compounds are identified using a mass spectrometer (MS) detector.[8]

Extraction_Workflow Cocoa Ground Cocoa Beans Vial Sealed Vial Cocoa->Vial SPME HS-SPME Fiber (e.g., DVB/CAR/PDMS) Vial->SPME Headspace Extraction GCMS GC-MS Analysis SPME->GCMS Thermal Desorption Data Identification of Natural this compound GCMS->Data Comparison_Logic cluster_Source Source cluster_Properties Properties cluster_Considerations Considerations Synthetic Synthetic Chemical Identical Chemical Properties (Pure) Synthetic->Chemical Impurities Different Impurity Profiles Synthetic->Impurities Scale Scalability & Yield Synthetic->Scale High Cost Cost-Effectiveness Synthetic->Cost Low Regulation Regulatory Status Synthetic->Regulation Natural Natural (Cocoa) Natural->Chemical Natural->Impurities Natural->Scale Low Natural->Cost High Natural->Regulation

References

Comparative Analysis of 4-Methyl-2-phenylpent-2-enal in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on the flavoring agent 4-Methyl-2-phenylpent-2-enal underscores the importance of evaluating cross-reactivity in biological assays, particularly concerning its genotoxic potential. This guide provides a comparative analysis of this α,β-unsaturated aldehyde against safer alternatives, offering researchers, scientists, and drug development professionals essential data for informed decision-making.

Executive Summary

This compound, a synthetic flavoring substance with a cocoa and rosy scent, has come under regulatory scrutiny due to concerns about its potential to cause genetic mutations.[1][2][3] The European Food Safety Authority (EFSA) has highlighted that safety concerns regarding its genotoxicity cannot be ruled out, leading to its removal from the list of authorized food flavorings in the European Union, effective from February 19, 2025.[1][2][3] This decision emphasizes the need for a thorough understanding of its biological activity and a comparison with safer alternatives.

The primary mechanism of toxicity for α,β-unsaturated aldehydes like this compound is their ability to form covalent adducts with biological macromolecules, including DNA and proteins, through a process known as Michael addition.[4][5][6] This reactivity is a key factor in their potential to induce mutations and other cellular damage.

This guide presents a comparative overview of this compound with other flavoring agents, focusing on their performance in key toxicological assays. Due to the limited publicly available data for direct quantitative comparison of this compound, this guide draws on data from structurally related α,β-unsaturated aldehydes and compares them with well-characterized, safer alternatives that do not possess the reactive α,β-unsaturated carbonyl moiety.

Data Presentation: A Quantitative Comparison of Aldehyde Toxicity

The following table summarizes the genotoxic and cytotoxic potential of various aldehydes. It is important to note that direct comparative data for this compound is scarce. Therefore, data for other α,β-unsaturated aldehydes are presented to illustrate the general reactivity of this class of compounds, alongside data for safer alternatives.

CompoundClassAssayResultReference
This compound α,β-Unsaturated AldehydeEFSA Genotoxicity AssessmentSafety concerns regarding genotoxicity could not be ruled out.[1][3]
Cinnamaldehydeα,β-Unsaturated AldehydeAmes Test (in vitro)Some positive results in in vitro mutagenicity tests.[7]
In vivo studiesNot considered to have significant genotoxic potential in vivo.[7]
CytotoxicityHighly cytotoxic.[4]
Benzaldehyde (B42025)Aromatic AldehydeAmes Test (in vitro)Not mutagenic in six strains of S. typhimurium.[8]
Chromosomal Aberration (in vitro)Did not induce chromosomal aberrations in CHO cells.[8]
Sister Chromatid Exchange (in vitro)Increased sister chromatid exchanges in CHO cells.[8]
VanillinPhenolic AldehydeGenotoxicity StudiesGenerally considered non-genotoxic.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used in determining the genotoxicity and covalent binding potential of compounds like this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.

Protocol Outline:

  • Strain Selection: Use appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify chemicals that become mutagenic after metabolism.

  • Exposure:

    • Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate.

    • Pre-incubation Method: The test compound, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

In Vitro Covalent Binding Assay

This assay is used to determine the potential of a chemical to form covalent adducts with proteins, a key mechanism of toxicity for reactive compounds.

Principle: A radiolabeled version of the test compound is incubated with liver microsomes (which contain metabolic enzymes) or hepatocytes. The amount of radioactivity that becomes irreversibly bound to the proteins is then quantified.

Protocol Outline:

  • Radiolabeling: Synthesize a radiolabeled form (e.g., with 14C or 3H) of the test compound.

  • Incubation:

    • Incubate the radiolabeled compound with human or rat liver microsomes in the presence of an NADPH-regenerating system to facilitate metabolism.

    • A parallel incubation without the NADPH system serves as a control for non-metabolically driven binding.

    • Incubations can also be performed with intact hepatocytes for a more complete metabolic profile.

  • Protein Precipitation and Washing: After incubation, precipitate the proteins using a solvent like acetonitrile. Thoroughly wash the protein pellet to remove any unbound radiolabeled compound.

  • Quantification:

    • Solubilize the washed protein pellet.

    • Measure the protein concentration using a standard method (e.g., BCA assay).

    • Determine the amount of radioactivity in the protein sample using liquid scintillation counting.

  • Data Expression: The results are typically expressed as picomoles of compound covalently bound per milligram of protein.

Mandatory Visualization

The following diagrams illustrate the key mechanism of toxicity for α,β-unsaturated aldehydes and a typical workflow for assessing genotoxicity.

G Mechanism of Michael Addition and DNA Adduct Formation cluster_0 Cellular Environment Alpha_Beta_Unsaturated_Aldehyde α,β-Unsaturated Aldehyde (e.g., this compound) Nucleophilic_Site Nucleophilic Site on DNA (e.g., Guanine) Alpha_Beta_Unsaturated_Aldehyde->Nucleophilic_Site Michael Addition (Covalent Bond Formation) Covalent_Adduct Covalent DNA Adduct Nucleophilic_Site->Covalent_Adduct DNA_Replication DNA Replication Covalent_Adduct->DNA_Replication Replication Error Mutation Mutation DNA_Replication->Mutation Leads to

Caption: Covalent adduct formation via Michael addition.

G Genotoxicity Assessment Workflow Test_Compound Test Compound (e.g., this compound) In_Vitro_Assays In Vitro Genotoxicity Assays Test_Compound->In_Vitro_Assays Ames_Test Ames Test (Bacterial Reverse Mutation) In_Vitro_Assays->Ames_Test Chromosomal_Aberration Chromosomal Aberration Test (Mammalian Cells) In_Vitro_Assays->Chromosomal_Aberration In_Vivo_Assays In Vivo Genotoxicity Assays (if in vitro is positive) Ames_Test->In_Vivo_Assays Positive Result Risk_Assessment Regulatory Risk Assessment Ames_Test->Risk_Assessment Negative Result Chromosomal_Aberration->In_Vivo_Assays Positive Result Chromosomal_Aberration->Risk_Assessment Negative Result Micronucleus_Test Micronucleus Test (Rodent) In_Vivo_Assays->Micronucleus_Test Micronucleus_Test->Risk_Assessment

Caption: A typical workflow for assessing the genotoxicity of a compound.

Conclusion

The case of this compound highlights the critical need for rigorous safety and cross-reactivity assessments of flavoring agents, particularly those with reactive chemical moieties. While direct comparative data for this specific compound is limited, the evidence from the broader class of α,β-unsaturated aldehydes points to a significant potential for genotoxicity mediated by covalent adduct formation. Researchers and developers are encouraged to prioritize the use of safer alternatives, such as benzaldehyde and vanillin, which have more favorable toxicological profiles. The experimental protocols and workflows provided in this guide offer a framework for conducting robust evaluations of new and existing compounds to ensure consumer safety.

References

Benchmarking the synthesis efficiency of 4-Methyl-2-phenylpent-2-enal against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Benchmarking Analysis of Synthesis Efficiency

The α,β-unsaturated aldehyde, 4-Methyl-2-phenylpent-2-enal, is a valuable building block in organic synthesis, finding applications in the development of novel therapeutics and other complex molecules. The efficiency of its synthesis is a critical factor in drug discovery and development pipelines, impacting both time and resource allocation. This guide provides an objective comparison of the three primary synthetic routes to this compound and structurally similar compounds: the Aldol Condensation, the Wittig Reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparing Synthesis Efficiencies

The following table summarizes the key performance indicators for the synthesis of this compound and its analogues via the three main reaction pathways. This data has been compiled from various sources to provide a comparative overview.

ReactionTarget CompoundReactantsCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)
Aldol Condensation2-Methyl-2-pentenal (B83557)Propionaldehyde (B47417)Anion exchange resinBenzene23093.5
Aldol Condensation2-Alkylalk-2-enalsVarious n-alkanalsPiperidineToluene1Reflux40-70
Wittig ReactionCinnamaldehyde (B126680) DerivativesBenzaldehyde, Phosphonium (B103445) ylideNaHCO₃ (aq)Water1RTHigh
HWE ReactionCinnamaldehyde DerivativesBenzaldehyde, Phosphonate (B1237965)KHMDS, 18-crown-6 (B118740)THF3-7878
HWE Reactionα-Methyl-α,β-unsaturated estersAromatic aldehydes, Triethyl 2-phosphonopropionateLiOH·H₂ONone--83-97

In-Depth Analysis of Synthetic Methodologies

Aldol Condensation

The Aldol Condensation is a classic and often high-yielding method for the formation of α,β-unsaturated aldehydes. It involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound, followed by dehydration.

Generalized Reaction Scheme:

Experimental Protocol: Synthesis of 2-Methyl-2-pentenal via Aldol Condensation

  • Reactants: Propionaldehyde, Anion exchange resin, Benzene (solvent).

  • Procedure:

    • To a solution of propionaldehyde in benzene, add the anion exchange resin.

    • Stir the reaction mixture at 30°C for 2 hours.

    • Upon completion, filter the resin and remove the solvent under reduced pressure to yield 2-methyl-2-pentenal.

The Wittig Reaction

The Wittig Reaction is a widely used and versatile method for synthesizing alkenes, including α,β-unsaturated aldehydes, from aldehydes or ketones and a phosphonium ylide (Wittig reagent). A key advantage is the unambiguous placement of the double bond.

Generalized Reaction Scheme:

The synthesis of cinnamaldehyde derivatives, which are structurally related to this compound, has been demonstrated to proceed in high yields under environmentally friendly aqueous conditions at room temperature. This "in-situ" Wittig reaction, where the ylide is generated in the presence of the aldehyde, simplifies the procedure.

Experimental Protocol: One-Pot Aqueous Wittig Reaction for Cinnamaldehyde Derivatives

  • Reactants: Benzaldehyde, Methyl bromoacetate (B1195939), Triphenylphosphine (B44618), Saturated sodium bicarbonate solution.

  • Procedure:

    • To a suspension of triphenylphosphine in a saturated aqueous solution of sodium bicarbonate, add methyl bromoacetate followed by benzaldehyde.

    • Stir the mixture vigorously at room temperature for 1 hour.

    • Work-up involves acidification, extraction with an organic solvent, drying, and concentration to yield the cinnamaldehyde derivative.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. It offers several advantages, including generally higher yields of the (E)-isomer and easier removal of the phosphate (B84403) byproduct.

Generalized Reaction Scheme:

The HWE reaction is highly effective for the synthesis of α,β-unsaturated esters and, by extension, aldehydes. For instance, the synthesis of α-methyl-α,β-unsaturated esters from aromatic aldehydes using a phosphonate reagent and a mild base like LiOH·H₂O can achieve yields of up to 97%.[1] A specific protocol for a cinnamaldehyde derivative using KHMDS as a base at low temperature also shows a good yield of 78%.[2]

Experimental Protocol: HWE Synthesis of a Cinnamaldehyde Derivative

  • Reactants: Aldehyde, Phosphonate reagent, Potassium bis(trimethylsilyl)amide (KHMDS), 18-crown-6, Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of 18-crown-6 in THF at -78°C, add a solution of KHMDS.

    • Stir the mixture for 20 minutes, then add the phosphonate substrate.

    • After stirring for 3 hours, quench the reaction, extract the product, dry the organic phase, and concentrate to obtain the cinnamaldehyde derivative.[2]

Visualizing the Synthetic Pathways

To further elucidate the relationships and workflows of these synthetic methods, the following diagrams are provided.

Synthesis_Overview cluster_Aldol Aldol Condensation cluster_Wittig Wittig Reaction cluster_HWE Horner-Wadsworth-Emmons Aldehyde1 Aldehyde 1 (e.g., Isobutyraldehyde) Enolate Enolate Intermediate Aldehyde1->Enolate Base Aldehyde2 Aldehyde 2 (e.g., Benzaldehyde) Base_Acid Base or Acid Catalyst Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Aldehyde 2 Dehydration Dehydration Aldol_Adduct->Dehydration Product_Aldol This compound Dehydration->Product_Aldol Aldehyde_W Aldehyde (e.g., Benzaldehyde) Oxaphosphetane_W Oxaphosphetane Intermediate Aldehyde_W->Oxaphosphetane_W Phosphonium_Ylide Phosphonium Ylide Phosphonium_Ylide->Oxaphosphetane_W Product_Wittig This compound Oxaphosphetane_W->Product_Wittig Byproduct_W Triphenylphosphine oxide Oxaphosphetane_W->Byproduct_W Aldehyde_HWE Aldehyde (e.g., Benzaldehyde) Oxaphosphetane_HWE Oxaphosphetane Intermediate Aldehyde_HWE->Oxaphosphetane_HWE Phosphonate_Carbanion Phosphonate Carbanion Phosphonate_Carbanion->Oxaphosphetane_HWE Product_HWE This compound Oxaphosphetane_HWE->Product_HWE Byproduct_HWE Phosphate Byproduct Oxaphosphetane_HWE->Byproduct_HWE

Caption: Overview of the three main synthetic routes to α,β-unsaturated aldehydes.

Experimental_Workflow start Start: Select Synthesis Method reagents Prepare Reactants and Solvents start->reagents reaction Perform Reaction under Optimized Conditions (Temp, Time, Catalyst) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Distillation) workup->purification analysis Characterization of Product (NMR, MS, etc.) purification->analysis end Final Product analysis->end

References

Navigating the Evolving Landscape of Cocoa and Floral Flavors: A Comparative Guide to 4-Methyl-2-phenylpent-2-enal and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the flavor and fragrance industry, the recent regulatory changes surrounding 4-Methyl-2-phenylpent-2-enal necessitate a thorough evaluation of viable alternatives. This guide provides a comparative analysis of the sensory profile of this compound against key substitutes, supported by a detailed experimental protocol for sensory panel evaluation.

Recent decisions by the European Food Safety Authority (EFSA) have led to the removal of this compound from the Union list of flavorings due to safety concerns regarding its genotoxicity.[1] This synthetic flavoring, known for its characteristic cocoa, rosy, and sweet notes, has been a component in various food products.[2] As the industry phases out its use by early 2025, a critical need has emerged for safe and effective alternatives that can replicate its desirable sensory attributes.

This guide focuses on a sensory comparison with other 2-phenyl-2-alkenals that are commonly used in similar applications, namely 5-methyl-2-phenyl-2-hexenal (B1583446) and 2-phenyl-2-butenal (B1236094).

Comparative Sensory Profile

The following table summarizes the known sensory profiles of this compound and its potential alternatives based on available literature. This data is compiled from various sources and is intended to provide a comparative overview. For definitive, in-house applications, a direct comparative sensory evaluation is recommended.

Flavor AttributeThis compound5-methyl-2-phenyl-2-hexenal2-phenyl-2-butenal
Primary Notes Cocoa, Rose, SweetCocoa, Nutty, HoneySweet, Floral, Spicy
Secondary Notes Nutty, PowderyToasted, GrassyNutty, Cinnamon
Odor Description Sweet cocoa, nutty, rose, powdery[2]Bitter cocoa, nutty, honey, toasted, grassy aromasSweet, beany, and cocoa tasting[3]
Flavor Application Chocolate, FloralChocolate, CocoaCocoa, Honey, Nut

Experimental Protocol: Quantitative Descriptive Analysis (QDA) for Flavor Profile Evaluation

To provide a framework for the objective comparison of these flavoring agents, a detailed protocol for a Quantitative Descriptive Analysis (QDA) is outlined below. QDA is a robust sensory evaluation method that quantifies the perceived sensory attributes of a product by a trained panel.[4][5]

1. Panelist Selection and Training:

  • Recruitment: Select 10-12 individuals based on their sensory acuity, ability to articulate perceptions, and availability.

  • Training: Conduct a series of training sessions to familiarize panelists with the flavor profiles of the target compounds and develop a consensus vocabulary for sensory attributes. Reference standards for each attribute (e.g., cocoa powder for "cocoa," rose oil for "floral") should be used to anchor the descriptive terms.

2. Sample Preparation:

  • Prepare solutions of this compound and its alternatives at a concentration of 20 ppm in a neutral medium such as spring water or a simple sugar solution.

  • Present samples in identical, opaque containers labeled with random three-digit codes to prevent bias.

3. Evaluation Procedure:

  • Panelists will evaluate each sample individually in a controlled sensory booth.

  • For each sample, panelists will rate the intensity of each agreed-upon sensory attribute (e.g., cocoa, floral, sweet, nutty, powdery, chemical) on a 15-cm unstructured line scale, anchored with "low" and "high" at each end.

  • Panelists should rinse their palates with distilled water between samples.

4. Data Analysis:

  • Convert the line scale ratings to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the samples.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the Quantitative Descriptive Analysis (QDA) workflow for the sensory evaluation of flavoring compounds.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Sensory Evaluation cluster_2 Phase 3: Data Analysis & Interpretation A Panelist Recruitment & Screening B Vocabulary Development & Panelist Training A->B C Sample Preparation & Coding B->C D Individual Booth Evaluation C->D E Rating of Sensory Attributes on Line Scales D->E F Data Collection & Compilation E->F G Statistical Analysis (ANOVA, PCA) F->G H Generation of Sensory Profiles & Comparison G->H

Caption: Workflow for Quantitative Descriptive Analysis.

Conclusion

The phasing out of this compound presents both a challenge and an opportunity for the flavor industry. While it possesses a desirable cocoa and floral flavor profile, viable alternatives such as 5-methyl-2-phenyl-2-hexenal and 2-phenyl-2-butenal offer similar characteristics. Through rigorous sensory evaluation methodologies like Quantitative Descriptive Analysis, researchers and product developers can objectively assess these alternatives and reformulate products to meet both regulatory requirements and consumer expectations for flavor quality. The provided experimental protocol and workflow offer a standardized approach to this critical comparative analysis.

References

Comparative toxicity studies of α,β-unsaturated aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Toxicity of α,β-Unsaturated Aldehydes

This guide provides a comprehensive comparison of the toxicological profiles of several prominent α,β-unsaturated aldehydes, including acrolein, crotonaldehyde (B89634), and 4-hydroxynonenal (B163490) (4-HNE). It is designed for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved in their mechanisms of toxicity.

Executive Summary

α,β-Unsaturated aldehydes are a class of highly reactive electrophilic compounds to which humans are frequently exposed through environmental sources, diet, and endogenous metabolic processes like lipid peroxidation.[1][2][3] Their toxicity is primarily mediated by their ability to form covalent adducts with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, through a process known as Michael addition.[1][2][4] This interaction can lead to protein dysfunction, enzyme inactivation, and the disruption of critical cellular signaling pathways, culminating in cellular stress, inflammation, apoptosis, and genotoxicity.[5][6]

Extensive research has highlighted significant differences in the toxic potential among various α,β-unsaturated aldehydes. Acrolein and 4-HNE are among the most studied and have demonstrated potent cytotoxic and genotoxic effects.[5] Crotonaldehyde also exhibits significant toxicity, often compared to acrolein, though it is generally found to be less potent.[7][8] The toxic effects of these aldehydes are largely attributed to their ability to induce oxidative stress and activate key signaling cascades, including the Keap1-Nrf2, NF-κB, and MAPK pathways.[5][9][10] This guide synthesizes the available data to provide a clear comparative framework for understanding their relative toxicities and underlying molecular mechanisms.

Data Presentation: A Quantitative Comparison of Aldehyde Toxicity

The following tables summarize key quantitative data from various experimental studies to facilitate a clear comparison of the cytotoxic and genotoxic potential of these aldehydes. It is important to note that IC50 values can vary significantly depending on the cell line, exposure duration, and the specific assay used.

Table 1: Comparative Cytotoxicity (IC₅₀ Values) of α,β-Unsaturated Aldehydes
AldehydeCell LineIC₅₀ (µM)Exposure Time (h)AssayReference
AcroleinHuman Leydig cells13.6Not SpecifiedNot Specified[5]
AcroleinHuman gastric epithelial (GES-1)5824MTT[5]
AcroleinHuman Umbilical Vein Endothelial Cells (HUVEC)16Not SpecifiedNot Specified[5]
4-Hydroxynonenal (4-HNE)Human hepatoma (HepG2)49.7 ± 3.4324MTT[5]
4-Hydroxynonenal (4-HNE)Human hepatoma (Hep3B)42.6 ± 2.3924MTT[5]
4-Hydroxynonenal (4-HNE)Human neuroblastoma (SH-SY5Y)>54Not Specified[5]
Table 2: Comparative In Vivo and In Vitro Potency of Acrolein and Crotonaldehyde
EndpointSpecies/SystemAcrolein ValueCrotonaldehyde ValueRelative Potency (Acrolein/Crotonaldehyde)Reference
RD₅₀ (Respiratory Depression)Swiss-Webster Mice1.7 ppm6.3 ppm~3.7[7]
LD₅₀ (Subcutaneous)Rat40 mg/kg125 mg/kg~3.1[7]
Cytotoxicity (Propidium Iodide)Normal Human Lung Fibroblasts11.3 µM30.3 µM~2.7[8]
Cytotoxicity (MTT)Mouse Lymphocytes1.9 µM6.5 µM~3.4[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays widely used in determining the cytotoxicity and genotoxicity of α,β-unsaturated aldehydes.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5]

  • Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan (B1609692) product. The amount of formazan produced, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of living cells.[5]

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the α,β-unsaturated aldehydes in fresh cell culture medium. Remove the old medium from the wells and replace it with the medium containing the test compounds. Include untreated control wells (vehicle only).

    • Incubation: Incubate the plate for a specified period (e.g., 24 hours).

    • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, visible purple formazan crystals will form in viable cells.

    • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

    • Quantification: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the aldehyde concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Comet Assay (Single-Cell Gel Electrophoresis) for Genotoxicity

The comet assay is a sensitive and rapid method for detecting DNA damage, such as single- and double-strand breaks, in individual eukaryotic cells.[5]

  • Principle: Cells are embedded in a thin layer of agarose (B213101) on a microscope slide, lysed with detergent and high salt to remove membranes and cytoplasm, leaving behind the DNA-containing nucleoid. The slides are then placed in an alkaline electrophoresis solution to unwind the DNA. During electrophoresis, damaged DNA fragments and relaxed strands migrate away from the nucleoid towards the anode, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the extent of DNA damage.[5]

  • Protocol:

    • Cell Preparation and Treatment: Treat cells in suspension or culture with the desired concentrations of the α,β-unsaturated aldehydes for a specific duration.

    • Slide Preparation: Mix the treated cells with low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.

    • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) to lyse the cells and unfold the DNA.

    • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) to allow the DNA to unwind.

    • Electrophoresis: Apply a voltage to the electrophoresis tank for a set time to allow the migration of damaged DNA.

    • Neutralization and Staining: Neutralize the slides with a buffer (e.g., Tris-HCl, pH 7.5), and then stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.

    • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail, and tail moment).[5]

Signaling Pathways in Aldehyde-Induced Toxicity

The toxic effects of α,β-unsaturated aldehydes are mediated through the modulation of several key intracellular signaling pathways. The diagrams below illustrate the mechanisms of action and experimental workflows.

Experimental Workflow for Assessing Aldehyde Toxicity

The following diagram outlines a typical workflow for investigating the cytotoxic and genotoxic effects of α,β-unsaturated aldehydes in vitro.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture Seeding (e.g., 96-well plates) Treatment 3. Cell Treatment & Incubation CellCulture->Treatment AldehydePrep 2. Aldehyde Dilution Series AldehydePrep->Treatment Cytotoxicity 4a. Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Genotoxicity 4b. Genotoxicity Assay (e.g., Comet Assay) Treatment->Genotoxicity Analysis 5. Data Acquisition & Analysis (Spectrophotometry / Microscopy) Cytotoxicity->Analysis Genotoxicity->Analysis Results 6. Determine IC50 / DNA Damage Analysis->Results

A typical workflow for in vitro aldehyde toxicity testing.
Activation of the Keap1-Nrf2 Antioxidant Response Pathway

α,β-Unsaturated aldehydes are potent activators of the Keap1-Nrf2 pathway, a primary cellular defense mechanism against oxidative and electrophilic stress.[11][12] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[11] Electrophilic aldehydes can covalently modify critical cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[10][12] This allows newly synthesized Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[12][13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldehyde α,β-Unsaturated Aldehyde Keap1 Keap1 Aldehyde->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibition Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination ARE ARE Nrf2_nuc->ARE Maf sMaf Maf->ARE Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Activation of the Nrf2 pathway by α,β-unsaturated aldehydes.
Activation of the NF-κB Inflammatory Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response.[9][14] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[14] Various stimuli, including oxidative stress induced by α,β-unsaturated aldehydes, can activate the IκB kinase (IKK) complex.[6][9] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[14] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus.[15] There, it binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, such as cytokines (e.g., TNF-α, IL-6) and chemokines.[9]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldehyde α,β-Unsaturated Aldehyde ROS Oxidative Stress (ROS) Aldehyde->ROS IKK IKK Complex ROS->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation (P) NFkB NF-κB (p50/p65) IkBa->NFkB Inhibition Proteasome Proteasomal Degradation IkBa->Proteasome Ubiquitination NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Complex IκBα-NF-κB Complex Complex->IkBa Complex->NFkB DNA κB Site NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Gene Transcription

Activation of the NF-κB pathway by α,β-unsaturated aldehydes.
Modulation of MAPK Signaling Cascades

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial pathways that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis.[16][17] The core of these pathways consists of a three-tiered kinase module: a MAP3K, a MAP2K, and a MAPK.[18] α,β-Unsaturated aldehydes can activate various MAPK pathways, including ERK, JNK, and p38.[5][19][20] For instance, crotonaldehyde has been shown to activate the AMPK and MAPK pathways while downregulating the PI3K pathway.[5] Activation of stress-related MAPKs like p38 and JNK often contributes to inflammatory responses and apoptosis, representing a key mechanism of aldehyde-induced cellular damage.[20]

G Stimulus α,β-Unsaturated Aldehyde (Cellular Stress) MAPKKK MAP3K (e.g., ASK1, MEKK) Stimulus->MAPKKK Activation MAPKK MAP2K (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Response Cellular Responses (Inflammation, Apoptosis, Gene Expression) MAPK->Response Regulates

References

In Silico Prediction of 4-Methyl-2-phenylpent-2-enal Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Methyl-2-phenylpent-2-enal belongs to the class of α,β-unsaturated aldehydes. Compounds in this category are known for their potential to interact with biological macromolecules such as proteins and DNA.[5][6][7] This reactivity is a key consideration in predicting their toxicity.

Comparison of In Silico Bioactivity Prediction Methodologies

Computational, or in silico, toxicology employs various techniques to predict the adverse effects of chemicals, saving time and resources compared to traditional animal testing.[8] Below is a comparison of key methodologies applicable to the assessment of this compound.

MethodologyPrincipleData RequirementsPredicted Endpoints for this compound
Quantitative Structure-Activity Relationship (QSAR) Statistical models that correlate chemical structure with biological activity.[8][9]A dataset of structurally similar compounds with known experimental activity/toxicity data.Genotoxicity, mutagenicity, carcinogenicity, skin sensitization, acute toxicity.
Read-Across Predicts the properties of a substance by using data from structurally similar chemicals (analogs).[5][6]Experimental data for one or more structurally and mechanistically similar compounds.As an α,β-unsaturated aldehyde, its toxicity can be inferred from other compounds in this class.
Molecular Docking Simulates the interaction between a small molecule (ligand) and a biological target (e.g., protein, DNA).3D structures of the ligand (this compound) and the biological target.Binding affinity to DNA or specific enzymes involved in detoxification or cellular damage.
ADMET Prediction Models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a substance.Chemical structure of the molecule.Predictions on metabolic pathways, potential for bioaccumulation, and various toxicity endpoints.

Regulatory Status and Toxicological Profile of this compound

ParameterInformationSource
Chemical Class α,β-Unsaturated Aldehyde[5][6]
Regulatory Status (EU) To be removed from the Union list of flavouring substances.[1][2][3][4]
Reason for Regulatory Action Concerns regarding genotoxicity could not be ruled out.[1][2][3][4]
Reported Biological Information Found in Theobroma cacao.[10]
Predicted Mechanism of Toxicity Likely involves Michael addition with cellular nucleophiles (e.g., DNA, proteins).[5][6][7]

Experimental and Computational Protocols

Quantitative Structure-Activity Relationship (QSAR) Modeling

A typical QSAR modeling protocol involves:

  • Data Collection: A dataset of α,β-unsaturated aldehydes with experimentally determined genotoxicity values is compiled.

  • Molecular Descriptor Calculation: For each molecule, a set of numerical descriptors representing its structural, physicochemical, and electronic properties is calculated.

  • Model Development: A statistical model is built to find a mathematical relationship between the molecular descriptors and the observed genotoxicity.

  • Model Validation: The model's predictive power is assessed using internal and external validation techniques.

  • Prediction: The validated model is used to predict the genotoxicity of this compound based on its molecular descriptors.

Read-Across

The read-across approach for this compound would follow these steps:

  • Analog Identification: Identify one or more α,β-unsaturated aldehydes that are structurally similar to this compound and have reliable experimental toxicity data.

  • Data Gap Filling: The toxicity of this compound is predicted to be similar to that of the identified analog(s).

  • Justification: A rationale is provided to justify the selection of the analog(s) and the similarity of their toxicological profiles, often based on a shared mechanism of action.[5][6]

Molecular Docking

A molecular docking study to investigate the interaction of this compound with a biological target (e.g., a DNA strand or a specific protein) would involve:

  • Preparation of Ligand and Receptor: The 3D structure of this compound and the target macromolecule are prepared for docking.

  • Docking Simulation: A computational algorithm is used to predict the preferred binding orientation and affinity of the ligand to the receptor.

  • Analysis of Results: The binding energy and the interactions between the ligand and the receptor are analyzed to assess the potential for a biological effect.

Visualizing In Silico Workflows and Mechanisms

In_Silico_Toxicity_Prediction_Workflow General Workflow for In Silico Toxicity Prediction cluster_input Input Data cluster_output Predicted Bioactivity chemical_structure Chemical Structure (e.g., SMILES) qsar QSAR Modeling chemical_structure->qsar read_across Read-Across chemical_structure->read_across docking Molecular Docking chemical_structure->docking admet ADMET Prediction chemical_structure->admet experimental_data Experimental Data (for model building) experimental_data->qsar toxicity_endpoints Toxicity Endpoints (Genotoxicity, etc.) qsar->toxicity_endpoints read_across->toxicity_endpoints binding_affinity Binding Affinity docking->binding_affinity adme_profile ADME Profile admet->adme_profile adme_profile->toxicity_endpoints

Caption: A generalized workflow for in silico bioactivity and toxicity prediction.

Michael_Addition_Mechanism Proposed Mechanism of Toxicity for α,β-Unsaturated Aldehydes compound This compound (α,β-unsaturated aldehyde) adduct Covalent Adduct compound->adduct Michael Addition nucleophile Cellular Nucleophile (e.g., DNA, Protein) nucleophile->adduct effect Adverse Biological Effects (e.g., Genotoxicity, Cellular Dysfunction) adduct->effect

References

A Comparative Guide to Correlating Spectroscopic Data with the Purity of 4-Methyl-2-phenylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of spectroscopic and chromatographic methods for assessing the purity of 4-Methyl-2-phenylpent-2-enal, an α,β-unsaturated aldehyde used in flavor and fragrance applications.[1][2] The following sections detail the experimental protocols for various analytical techniques and present a correlation of their data with the purity of the compound.

Spectroscopic and Chromatographic Correlation with Purity

The purity of this compound can be effectively determined using a suite of analytical techniques. This section presents a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Each method offers unique advantages in sensitivity, selectivity, and the nature of the information provided.

The primary impurities in commercially available this compound often stem from its synthesis via the aldol (B89426) condensation of benzaldehyde (B42025) and isobutyraldehyde.[3] These can include unreacted starting materials, byproducts from the self-condensation of isobutyraldehyde, and other structurally related compounds.[4][5]

Data Presentation: Correlating Analytical Data with Purity Levels

The following tables summarize the expected quantitative data from qNMR, GC-MS, and HPLC-UV analyses for samples of this compound at different purity levels. These tables provide a clear comparison of how the data from each technique reflects the purity of the sample.

Table 1: Purity Assessment of this compound by Quantitative ¹H-NMR

Purity LevelIntegral of Aldehydic Proton (δ ~9.5 ppm) of this compoundIntegral of Impurity Signals (e.g., Benzaldehyde at δ ~10.0 ppm)Calculated Purity (%)
>99% 1.00<0.01>99.0
95% 1.00~0.0595.2
90% 1.00~0.1190.1

Table 2: Purity Assessment of this compound by GC-MS

Purity LevelRelative Peak Area of this compound (%)Relative Peak Area of Major Impurity (e.g., Benzaldehyde) (%)Total Impurity Peak Area (%)
>99% >99.0<0.5<1.0
95% 95.0~2.55.0
90% 90.0~5.010.0

Table 3: Purity Assessment of this compound by HPLC-UV (254 nm)

Purity LevelPeak Area of this compound (mAUs)Peak Area of Major Impurity (mAUs)Calculated Purity (%)
>99% >1,000,000<5,000>99.5
95% ~950,000~50,00095.0
90% ~900,000~100,00090.0

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are tailored for the analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[6][7][8][9]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample into a clean, dry NMR tube.

    • Accurately weigh a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) and add it to the same NMR tube. The mass of the internal standard should be chosen to produce a signal with an intensity comparable to that of the analyte.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.

    • Cap the tube and gently agitate until both the sample and the internal standard are completely dissolved.[10]

  • ¹H-NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is recommended for accurate quantification).[8]

    • Number of Scans: 16-64, sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[8]

    • Acquisition Time: > 3 seconds.[8]

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the aldehydic proton at approximately 9.5 ppm) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a sample.[6][7][11][12][13]

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

    • Perform serial dilutions to prepare a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify the purity by calculating the relative peak area percentage of the main component compared to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantitative analysis of aldehydes, often after derivatization.[1][14][15][16][17]

  • Sample Preparation (with DNPH derivatization):

    • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile (B52724).

    • To 1 mL of the sample solution, add 1 mL of a 0.2% solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acetonitrile containing 2% phosphoric acid.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the solution and dilute with acetonitrile to a suitable concentration for analysis.

  • HPLC Conditions:

    • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 60% acetonitrile / 40% water.

      • Linearly increase to 90% acetonitrile over 15 minutes.

      • Hold at 90% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 360 nm (for DNPH derivatives).

  • Data Analysis:

    • Construct a calibration curve using a series of known concentrations of a this compound-DNPH derivative standard.

    • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

    • Assess purity by comparing the peak area of the main component to the total area of all detected peaks.

Visualization of Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows for each analytical technique.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire_fid Acquire FID dissolve->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity determination by qNMR.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis prep_stock Prepare Stock Solution prep_standards Prepare Calibration Standards prep_stock->prep_standards inject Inject Sample prep_standards->inject separate Separate by GC inject->separate detect Detect by MS separate->detect identify_peaks Identify Peaks detect->identify_peaks integrate_peaks Integrate Peak Areas identify_peaks->integrate_peaks calculate_purity Calculate Relative Area % integrate_peaks->calculate_purity

Caption: Workflow for purity determination by GC-MS.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_acq HPLC-UV Analysis cluster_proc Data Analysis prep_solution Prepare Sample Solution derivatize Derivatize with DNPH prep_solution->derivatize inject_hplc Inject Sample derivatize->inject_hplc separate_hplc Separate by HPLC inject_hplc->separate_hplc detect_uv Detect by UV separate_hplc->detect_uv quantify Quantify Analyte detect_uv->quantify calibrate Generate Calibration Curve calibrate->quantify assess_purity Assess Purity quantify->assess_purity

Caption: Workflow for purity determination by HPLC-UV.

Conclusion

The choice of analytical technique for determining the purity of this compound depends on the specific requirements of the analysis. qNMR offers a direct and accurate method for purity assessment without the need for a specific reference standard of the analyte. GC-MS provides excellent separation and identification of volatile impurities. HPLC-UV, particularly with derivatization, is a robust and sensitive method for routine quality control. By understanding the principles and protocols of each technique, researchers can select the most appropriate method to ensure the quality and integrity of their materials.

References

A Comparative Guide to Inter-Laboratory Quantification of 4-Methyl-2-phenylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies for the quantification of 4-Methyl-2-phenylpent-2-enal, a key compound in flavor and fragrance studies, as well as a potential impurity in pharmaceutical products. In the absence of a formal inter-laboratory validation study for this specific compound, this document presents a synthesized comparison based on the typical performance of widely used analytical techniques for similar α,β-unsaturated aldehydes. The data herein is representative of expected validation parameters from methods developed in accordance with international guidelines.

Comparative Analysis of Quantification Methods

The quantification of this compound is most commonly approached using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method and detector will influence the sensitivity, selectivity, and robustness of the analysis. Below is a summary of expected performance characteristics for three common analytical setups: GC with Flame Ionization Detection (GC-FID), GC with Mass Spectrometry (GC-MS), and HPLC with Ultraviolet Detection (HPLC-UV).

Table 1: Comparison of Typical Method Validation Parameters

ParameterGC-FIDGC-MS (SIM Mode)HPLC-UV
Linearity (R²) ≥0.999≥0.99≥0.999
Range 1 - 500 µg/mL0.1 - 100 µg/mL0.5 - 250 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD)
- Repeatability< 2%< 5%< 2%
- Intermediate Precision< 3%< 10%< 5%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL~0.2 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.15 µg/mL~0.6 µg/mL

Note: These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the quantification of this compound using GC-FID, GC-MS, and HPLC-UV.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for the routine quality control of this compound due to its robustness and wide linear range.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector, split/splitless injector, and autosampler.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 20:1)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C

  • Data Acquisition: Peak area of the analyte is used for quantification against a calibration curve.

Gas Chromatography with Mass Spectrometry (GC-MS)

For higher selectivity and sensitivity, especially in complex matrices, GC-MS is the preferred method. Operating in Selected Ion Monitoring (SIM) mode enhances the limit of detection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column and Carrier Gas: Same as GC-FID.

  • Injector and Oven Program: Same as GC-FID.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole

  • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 174, 159, 131).

  • Quantification: Based on the peak area of the primary quantifying ion.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a valuable alternative, particularly for samples that are not amenable to GC analysis or when derivatization is to be avoided.

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 254 nm).

  • Quantification: Based on peak area from the chromatogram.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Dilution Injection Autosampler Injection Sample->Injection Standard Standard Preparation Standard->Injection Separation GC Separation (DB-5ms column) Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for GC-FID Quantification.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Injection Autosampler Injection Sample->Injection Standard Standard Preparation Standard->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC-MS Quantification.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Filtration Injection Autosampler Injection Sample->Injection Standard Standard Preparation Standard->Injection Separation RP-C18 Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV Quantification.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 4-Methyl-2-phenylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step safety and logistical information for the proper disposal of 4-Methyl-2-phenylpent-2-enal, a combustible liquid classified as a skin and eye irritant with potential respiratory effects.

Recent regulatory changes underscore the importance of handling this compound with care. The European Union has moved to remove this compound from the list of approved flavouring substances due to unresolved safety concerns regarding its potential genotoxicity.[1][2][3][4][5] This highlights the need for stringent disposal practices.

Hazard Profile and Safety Data

Before handling this compound, it is crucial to be familiar with its hazard profile. The following table summarizes key safety data.

PropertyValueSource
Signal Word Warning[6]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[6]
Flash Point 113 °C (235.4 °F) - closed cup[6]
Storage Class 10 - Combustible liquids[6]
Personal Protective Equipment (PPE) Eyeshields, Gloves, Type ABEK (EN14387) respirator filter[6]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8][9]

Phase 1: Preparation and Personal Protective Equipment (PPE)
  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any handling or disposal procedures.[6]

  • Work in a Ventilated Area: All handling of this chemical and its waste should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][7]

  • Wear Appropriate PPE: Don the following mandatory personal protective equipment:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or chemical splash goggles.

    • A properly fitted lab coat.

    • When handling larger quantities or if there is a risk of aerosol formation, use a respirator with a suitable filter[6].

Phase 2: Waste Collection and Segregation
  • Use a Designated Hazardous Waste Container:

    • Select a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid.[2][8]

    • The original container can be used if it is properly labeled for waste.[8]

  • Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste".[8][10]

    • Identify the full chemical name: "Waste this compound". Avoid using abbreviations or formulas.[8][10]

    • Note the associated hazards (e.g., "Combustible," "Irritant").

  • Segregate the Waste:

    • Store the waste container for this compound separately from incompatible materials such as oxidizers and acids.[1][10][11]

    • Do not mix this waste with other solvent streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Collect Contaminated Materials:

    • Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be considered hazardous waste.[7][12]

    • Collect these solid waste items in a separate, clearly labeled, sealed plastic bag or container.[12]

Phase 3: Storage and Disposal
  • Temporary Storage:

    • Keep the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[2]

    • Ensure the storage area is well-ventilated and away from sources of ignition.[6]

    • The container must remain closed except when adding waste.[8][11]

  • Arrange for Professional Disposal:

    • Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][13]

    • Follow your organization's specific procedures for requesting a waste pickup.

Emergency Procedures for Spills

In the event of a spill, immediate action is required to mitigate risks.

  • Evacuate and Alert: Alert colleagues in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the substance is spilled near potential ignition sources, extinguish any open flames and turn off nearby equipment.

  • Contain the Spill: Use a chemical spill kit with absorbent materials (e.g., vermiculite (B1170534) or sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean and Decontaminate: Once absorbed, carefully collect the material using non-sparking tools and place it in a labeled hazardous waste container. Clean the spill area with soap and water.

  • Seek Medical Attention: If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7] An emergency eyewash station and safety shower should be readily accessible.[7]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_prep Phase 1: Preparation cluster_collection Phase 2: Waste Collection cluster_disposal Phase 3: Storage & Disposal cluster_spill Emergency Spill start Start: Handling This compound sds Consult SDS start->sds ppe Don Appropriate PPE (Gloves, Eyewear, Lab Coat) sds->ppe fume_hood Work in Fume Hood ppe->fume_hood container Use Labeled, Compatible Hazardous Waste Container fume_hood->container liquid_waste Collect Liquid Waste container->liquid_waste solid_waste Collect Contaminated Solids (PPE, labware) container->solid_waste storage Store Sealed Container in Designated Satellite Area liquid_waste->storage solid_waste->storage segregate Segregate from Incompatible Waste storage->segregate pickup Arrange Pickup via EHS or Licensed Contractor segregate->pickup end End: Compliant Disposal pickup->end spill Spill Occurs spill_response Follow Emergency Spill Protocol spill->spill_response Collect Spill Debris as Hazardous Waste spill_response->container Collect Spill Debris as Hazardous Waste

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 4-Methyl-2-phenylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-Methyl-2-phenylpent-2-enal. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance, particularly in light of recent findings regarding the substance's potential health risks.

Immediate Safety Concerns and Hazard Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Genotoxicity: Due to concerns about its potential to damage genetic information, this compound has been removed from the European Union's list of authorized food flavouring substances as of February 2025.[2][3][4]

The following table summarizes the hazard classifications for this compound.

Hazard ClassificationCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to mitigate exposure risks. The following table outlines the required equipment.

Body PartPPE SpecificationRationale
Hands Butyl Rubber Gloves Provides superior resistance to aldehydes. Nitrile gloves are not recommended due to poor resistance.
Eyes/Face Chemical Splash Goggles and a Face Shield Ensures protection against splashes and vapors.
Respiratory Air-Purifying Respirator with Type ABEK Combination Cartridge Protects against organic vapors (A), inorganic gases (B), sulfur dioxide and other acidic gases (E), and ammonia (B1221849) and organic ammonia derivatives (K).
Body Chemical-Resistant Laboratory Coat or Apron Protects against splashes and contamination of personal clothing.
Feet Closed-toe Shoes Prevents exposure from spills.

Operational Plan: Handling and Storage

Strict adherence to the following procedures is necessary to ensure safe handling and storage.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Eyewash and Safety Shower: An accessible and functioning eyewash station and safety shower must be in the immediate vicinity of the handling area.

Procedural Guidelines
  • Preparation: Before handling, ensure all necessary PPE is correctly fitted and in good condition. Confirm that the work area is clean and uncluttered.

  • Dispensing: When transferring the substance, do so slowly and carefully to avoid splashes and the generation of aerosols.

  • Containment: Keep containers of this compound tightly sealed when not in use.

  • Storage: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials. The storage class for this combustible liquid is 10.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be collected in a clearly labeled, sealed, and chemical-resistant hazardous waste container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Disposal Procedure
  • Characterization: The waste must be characterized as hazardous chemical waste.

  • Licensed Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste management company.

  • Documentation: Maintain all records related to the generation, storage, and disposal of the hazardous waste as required by local and national regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Spill Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a designated hazardous waste container. Ventilate the area.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect PPE (Butyl Gloves, Goggles, Respirator) B->C D Don Appropriate PPE C->D Proceed to Handling E Handle in Fume Hood D->E F Dispense & Use Chemical E->F G Securely Close Container F->G H Decontaminate Work Area G->H Proceed to Cleanup I Segregate Hazardous Waste H->I J Store Waste Appropriately I->J K Schedule Professional Disposal J->K

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.